molecular formula C8H6N2O4 B15580935 Cremeomycin

Cremeomycin

Cat. No.: B15580935
M. Wt: 194.14 g/mol
InChI Key: IGWQRYHQYGPQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cremeomycin is a diazo compound that is cyclohexa-1,3-diene substituted by carboxy, methoxy, diazo and oxo groups at positions 1, 4, 5, and 6, respectively. It is an natural product isolated from Streptomyces cremeus. It has a role as an antineoplastic agent, an antibacterial agent and a bacterial metabolite. It is a diazo compound, a cyclohexadiene, a monocarboxylic acid and an ether. It is a conjugate acid of a this compound(1-).
This compound has been reported in Streptomyces cremeus with data available.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

6-carboxy-2-diazonio-3-methoxyphenolate

InChI

InChI=1S/C8H6N2O4/c1-14-5-3-2-4(8(12)13)7(11)6(5)10-9/h2-3H,1H3,(H-,11,12,13)

InChI Key

IGWQRYHQYGPQLO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of o-Diazoquinone Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic and Antimicrobial Properties of a Unique Class of Natural Products

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. Among these, the o-diazoquinone-containing natural products represent a fascinating and potent class of compounds. Characterized by the unusual and reactive diazo group integrated into a quinone framework, these molecules exhibit significant anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the biological activity of prominent o-diazoquinone natural products, including the kinamycins, lomaiviticins, and the SF2415 antibiotics. We delve into their mechanism of action, present quantitative biological data, detail key experimental protocols, and visualize the cellular pathways they modulate.

Core Biological Activities and Mechanism of Action

The primary biological activities of o-diazoquinone natural products are their potent cytotoxic effects against cancer cell lines and their antimicrobial activity, particularly against Gram-positive bacteria.[1][2] The key to their bioactivity lies in the reactive diazo group. Upon activation, typically through bioreduction or photolysis, these compounds lose dinitrogen gas to generate highly reactive intermediates such as carbenes or vinyl radicals.[3][4] These intermediates can then alkylate and damage biological macromolecules, most notably DNA, leading to strand breaks.[3][4] This DNA damage triggers cellular responses such as cell cycle arrest and apoptosis, ultimately leading to cell death.[4][5]

The dimeric nature of compounds like lomaiviticin A is crucial for their exceptionally high cytotoxicity, as they can induce double-strand DNA breaks, which are particularly lethal to cells.[3] In contrast, the monomeric counterparts are significantly less potent.[3]

Quantitative Biological Data

The following tables summarize the reported cytotoxic and antimicrobial activities of selected o-diazoquinone natural products.

Table 1: Cytotoxicity of Lomaiviticins Against Human Cancer Cell Lines (IC50 values in µM)

CompoundHCT-116 (Colon)NCI-H460 (Lung)SF-268 (CNS)UO-31 (Renal)
Lomaiviticin F0.0320.0410.0280.035
Lomaiviticin G0.0250.0330.0210.029
Lomaiviticin H0.0450.0580.0390.049

Data sourced from studies on lomaiviticins F-H.

Table 2: Cytotoxicity of Kinamycins Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Kinamycin AK562 (Leukemia)Potent growth inhibition observed
Kinamycin CK562 (Leukemia)Potent growth inhibition observed
Kinamycin FK562 (Leukemia)Not specified, but induces apoptosis

Qualitative data indicates potent activity, though specific IC50 values were not consistently reported in the reviewed literature.[1][5]

Table 3: Minimum Inhibitory Concentration (MIC) of SF2415 Antibiotics Against Gram-Positive Bacteria (µg/mL)

CompoundStaphylococcus aureusBacillus subtilis
SF2415A1Data not availableData not available
SF2415A2Data not availableData not available
SF2415A3Data not availableData not available
SF2415B1Data not availableData not available
SF2415B2Data not availableData not available
SF2415B3Data not availableData not available

While SF2415 antibiotics are reported to be active against Gram-positive bacteria, specific MIC values were not available in the reviewed literature.[2]

Signaling Pathways and Experimental Workflows

The biological effects of o-diazoquinone natural products are mediated through the activation of specific cellular signaling pathways, primarily those involved in the DNA damage response, cell cycle regulation, and apoptosis.

Signaling Pathways

DNA_Damage_Response o-Diazoquinone o-Diazoquinone Reactive Intermediate Reactive Intermediate o-Diazoquinone->Reactive Intermediate Bioreduction DNA Damage DNA Damage Reactive Intermediate->DNA Damage Alkylation ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation DNA Repair DNA Repair ATM/ATR Activation->DNA Repair Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: DNA Damage Response Pathway Induced by o-Diazoquinones.

Apoptosis_Pathway Kinamycin Kinamycin DNA Damage DNA Damage Kinamycin->DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Kinamycin-Induced Intrinsic Apoptosis Pathway.

Cell_Cycle_Arrest Kinamycin Kinamycin DNA Damage DNA Damage Kinamycin->DNA Damage p53 p53 DNA Damage->p53 p21 p21 p53->p21 Cyclin E/CDK2 Cyclin E/CDK2 p21->Cyclin E/CDK2 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition promotes

Caption: Kinamycin-Induced G1/S Cell Cycle Arrest Pathway.

Experimental Workflows

MTT_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate_MTT Add MTT Reagent->Incubate_MTT Formation of Formazan (B1609692) Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for MTT Cytotoxicity Assay.

MIC_Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate_MIC Incubate_MIC Inoculate with Bacteria->Incubate_MIC Observe for Growth Observe for Growth Incubate_MIC->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC Lowest concentration with no visible growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • o-Diazoquinone natural product stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the o-diazoquinone natural product in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • o-Diazoquinone natural product stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the o-diazoquinone natural product in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

Objective: To detect and quantify DNA single- and double-strand breaks in individual cells.

Materials:

  • Microscope slides pre-coated with normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (for single-strand breaks) or neutral electrophoresis buffer (for double-strand breaks)

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: Treat cells with the o-diazoquinone natural product for a specified time. Harvest the cells and resuspend them in PBS at a concentration of 1 x 105 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleus.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The tail of the comet consists of fragmented DNA, and the head contains intact DNA.

  • Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Caspase Activity Assay for Apoptosis

Objective: To measure the activity of caspases, key executioner enzymes in apoptosis.

Materials:

  • 96-well microtiter plates (black with clear bottom for fluorescence)

  • Cells treated with the o-diazoquinone natural product

  • Lysis buffer

  • Caspase substrate conjugated to a fluorophore (e.g., DEVD-AFC for caspase-3)

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates.

  • Incubation: Incubate at 37°C to allow the active caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. The increase in fluorescence is proportional to the caspase activity.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells treated with the o-diazoquinone natural product

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the fixed cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase.

Conclusion

The o-diazoquinone natural products are a compelling class of molecules with significant potential for the development of new anticancer and antibacterial therapies. Their unique mechanism of action, centered on the generation of reactive intermediates that induce DNA damage, sets them apart from many existing drugs. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways they modulate. Further research is warranted to fully elucidate the therapeutic potential of these fascinating natural products, including the identification of more specific cellular targets and the development of synthetic analogs with improved pharmacological properties.

References

An In-depth Technical Guide to the Discovery and Isolation of Cremeomycin from Streptomyces cremeus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremeomycin is a potent o-diazoquinone natural product with notable antibacterial and antiproliferative properties.[1] First isolated from the soil actinomycete Streptomyces cremeus NRRL 3241 by the Upjohn Company in 1967, this molecule has garnered significant interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of this compound. Detailed experimental protocols for the fermentation of S. cremeus, as well as the extraction and purification of this compound, are presented. Furthermore, this document summarizes the available quantitative data, including spectroscopic and biological activity information, in a structured format to facilitate research and development efforts.

Discovery and Biological Activity

This compound was first reported in 1967 as a product of the soil bacterium Streptomyces cremeus.[1] It is a light-sensitive compound belonging to the o-diazoquinone class of natural products, which are known for their diverse biological activities.[1] this compound has demonstrated both antibacterial and antiproliferative effects, making it a molecule of interest for further investigation in drug discovery programs.[1]

Quantitative Biological Activity Data

Table 1: Cytotoxicity of this compound against Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
Data not available
Data not available
Data not available

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC Values)

Bacterial StrainGram StainMIC (µg/mL)Reference
Data not available
Data not available
Data not available

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through a combination of genomic analysis, heterologous expression, and stable isotope feeding experiments.[1] The process originates from the primary metabolites dihydroxyacetone phosphate (B84403) and L-aspartate semialdehyde and involves a series of enzymatic transformations encoded by the cre gene cluster.

The cre Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (cre) is an 18 kb region of DNA in Streptomyces cremeus that contains 14 open reading frames (ORFs), designated creA through creN. This cluster was identified and subsequently expressed heterologously in Streptomyces lividans TK-64, confirming its role in this compound production.[1]

Biosynthetic Pathway

The biosynthesis of this compound begins with the formation of the key intermediate 3-amino-4-hydroxybenzoic acid (3,4-AHBA) from dihydroxyacetone phosphate and L-aspartate semialdehyde, a reaction catalyzed by the enzymes CreI and CreH.[2] Subsequent modifications to this scaffold are carried out by other enzymes in the cluster. CreL, a flavin-dependent monooxygenase, hydroxylates 3,4-AHBA.[2] This is followed by O-methylation catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase, CreN.[2] The final and defining step is the formation of the diazo group, a complex process involving the enzymes CreD, CreE, and the ATP-dependent enzyme CreM, which utilizes nitrite.[2][3]

Cremeomycin_Biosynthesis DHAP Dihydroxyacetone Phosphate CreI_CreH CreI / CreH DHAP->CreI_CreH ASA L-Aspartate Semialdehyde ASA->CreI_CreH Intermediate1 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) CreL CreL Intermediate1->CreL Intermediate2 3-Amino-2,4-dihydroxybenzoic acid CreN CreN Intermediate2->CreN Intermediate3 3-Amino-2-hydroxy-4- methoxybenzoic acid CreDEM CreD / CreE / CreM Intermediate3->CreDEM This compound This compound CreI_CreH->Intermediate1 CreL->Intermediate2 CreN->Intermediate3 CreDEM->this compound Nitrite Nitrite Nitrite->CreDEM

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the production and isolation of this compound.

Fermentation of Streptomyces cremeus

This protocol is a representative method for the cultivation of S. cremeus for this compound production based on general practices for Streptomyces fermentation.

3.1.1. Materials

  • Streptomyces cremeus NRRL 3241 culture

  • ISP1 medium (Tryptone 5 g/L, Yeast extract 3 g/L, Agar 15 g/L for solid medium)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing glucose, soy meal, and mineral salts)

  • Erlenmeyer flasks

  • Shaking incubator

3.1.2. Protocol

  • Strain Activation: Inoculate a loopful of S. cremeus from a slant culture into 50 mL of seed culture medium in a 250 mL Erlenmeyer flask.

  • Seed Culture: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For example, add 10 mL of the seed culture to 100 mL of production medium in a 500 mL Erlenmeyer flask.

  • Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Protect the culture from light to prevent degradation of this compound.

  • Monitoring: Monitor the fermentation by measuring pH and cell growth (e.g., packed cell volume or dry cell weight) and by analyzing small samples for this compound production using LC-MS.

Fermentation_Workflow Start S. cremeus slant Seed_Culture Inoculate Seed Medium Start->Seed_Culture Incubate_Seed Incubate (28-30°C, 48-72h) Seed_Culture->Incubate_Seed Production_Culture Inoculate Production Medium Incubate_Seed->Production_Culture Fermentation Incubate (28-30°C, 5-7 days, dark) Production_Culture->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest

Caption: General workflow for this compound fermentation.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

3.2.1. Materials

  • Fermentation broth of S. cremeus

  • Organic solvent (e.g., ethyl acetate (B1210297), butanol)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Protocol

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Apply the adsorbed crude extract to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent for HPLC injection.

    • Purify the sample using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C8H6N2O4[1]
Molecular Weight 194.15 g/mol [1]
Appearance Light-sensitive solid[1]
1H NMR (500 MHz, CDCl3) δ 8.36 (d, J = 8.55 Hz, 1H), δ 5.97 (d, J = 8.57 Hz, 1H), δ 4.05 (s, 3H)[1]
13C NMR (125 MHz, CDCl3) δ 177.16, 165.79, 161.87, 146.47, 114.67, 94.87, 57.55[1]
HRMS (ESI) m/z [M+H]+ calcd. for C8H7N2O4+: 195.0400, found: 195.0401[1]

Conclusion

This compound remains a compelling natural product with potential for therapeutic applications. This technical guide has consolidated the current knowledge on its discovery, biosynthesis, and isolation. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation into this promising molecule. Further studies are warranted to fully characterize its biological activity profile and to optimize its production for potential clinical development.

References

Cremeomycin: An In-depth Technical Guide on its Antiproliferative and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremeomycin is a naturally occurring o-diazoquinone antibiotic isolated from the soil actinomycete Streptomyces cremeus.[1] Possessing a unique chemical structure characterized by a diazo group, this compound has demonstrated both antiproliferative and antibacterial activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its biological activities, biosynthetic pathway, and the experimental methodologies relevant to its study. While early research established its cytotoxic and antimicrobial potential, specific quantitative data on its potency remains limited in publicly accessible literature. This document aims to consolidate the available information to serve as a valuable resource for researchers interested in the further exploration and development of this compound as a therapeutic agent.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, first reported in 1967, is a light-sensitive metabolite produced by Streptomyces cremeus.[1] Its intriguing o-diazoquinone scaffold has attracted interest due to the potent biological activities often associated with diazo-containing compounds. These compounds are known to exhibit a range of activities, including acting as L-glutamine mimics and, in some cases, demonstrating enhanced cytotoxicity and DNA-cleaving capabilities. Initial studies on this compound confirmed its potential as both a cytotoxic and antibacterial agent, paving the way for further investigation into its mechanism of action and therapeutic applications.

Chemical Properties

  • Chemical Name: 5-diazo-3-methoxy-2-methyl-6-oxocyclohexa-1,3-dienecarboxylic acid

  • Chemical Formula: C9H8N2O4

  • Molecular Weight: 208.17 g/mol

  • Class: o-Diazoquinone

  • Appearance: Light-sensitive compound

  • Solubility: Soluble in organic solvents

Antiproliferative Activity

Quantitative Data
Cell LineIC50 (µM)Reference
Leukemia L1210Data not availableMcGuire et al., 1995[2]
Other Cancer Cell LinesData not available
Proposed Mechanism of Action

The precise signaling pathways through which this compound exerts its antiproliferative effects have not been elucidated. The presence of the reactive diazo group suggests a potential for alkylating biological macromolecules such as DNA and proteins, a mechanism common to other diazo-containing antitumor antibiotics. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Experimental Protocols

A standard experimental workflow to determine the antiproliferative activity of a compound like this compound would involve the following steps:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Select and culture cancer cell lines (e.g., L1210) B Harvest and count cells A->B C Seed cells into 96-well plates at a defined density B->C D Prepare serial dilutions of this compound C->D E Add compound dilutions to the seeded cells D->E F Incubate for a specified period (e.g., 48-72 hours) E->F G Add viability reagent (e.g., MTT, resazurin) F->G H Incubate to allow for colorimetric/fluorometric reaction G->H I Measure absorbance/fluorescence using a plate reader H->I J Calculate cell viability relative to untreated controls I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: General workflow for determining antiproliferative IC50 values.

Antibacterial Activity

This compound is also known for its antibacterial properties. However, similar to its antiproliferative activity, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not detailed in the available literature.

Quantitative Data
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilisData not available
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Proposed Mechanism of Action

The mechanism of antibacterial action for this compound has not been fully characterized. The diazo group may contribute to its antibacterial effects through reactions with essential bacterial enzymes or nucleic acids, leading to the inhibition of vital cellular processes.

Experimental Protocols

The antibacterial activity of a compound like this compound is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial two-fold dilutions of this compound in broth C Dispense this compound dilutions into 96-well plates A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) D Add bacterial inoculum to each well B->D C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate plates at an appropriate temperature (e.g., 37°C) for 18-24 hours E->F G Visually inspect for turbidity (bacterial growth) F->G H The lowest concentration with no visible growth is the MIC G->H

Caption: Standard workflow for MIC determination by broth microdilution.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been a primary focus of recent research and is well-characterized. The formation of the unique diazo group is a key feature of this pathway.

The biosynthesis commences from the primary metabolites dihydroxyacetone phosphate (B84403) (DHAP) and L-aspartate-semialdehyde (ASA). A series of enzymatic reactions involving an aldolase (B8822740) homolog (CreI) and a 3-dehydroquinate (B1236863) synthase II homolog (CreH) lead to the formation of 3-amino-4-hydroxybenzoate (3,4-AHB). This intermediate then undergoes hydroxylation by a flavin-dependent monooxygenase (CreL) to yield 3-amino-2,4-dihydroxybenzoate (3,2,4-ADHB). Subsequent O-methylation is catalyzed by a SAM-dependent methyltransferase (CreN) to produce 3-amino-2-hydroxy-4-methoxybenzoate (3,2,4-AHMB).

The crucial diazo group is installed in the final step. Nitrite, which is produced from L-aspartate by the sequential action of a flavin-dependent monooxygenase (CreE) and a nitrosuccinate lyase (CreD), serves as the nitrogen donor. The diazotization of 3,2,4-AHMB is an ATP-dependent reaction catalyzed by CreM, a fatty acid-CoA ligase homolog, to yield the final product, this compound.

G cluster_0 Core Scaffold Formation cluster_1 Scaffold Modification cluster_2 Nitrite Supply cluster_3 Final Diazotization DHAP DHAP AHB 3-Amino-4-hydroxybenzoate (3,4-AHB) DHAP->AHB CreI, CreH ASA L-Aspartate-semialdehyde ASA->AHB CreI, CreH ADHB 3-Amino-2,4-dihydroxybenzoate (3,2,4-ADHB) AHB->ADHB CreL AHB->ADHB AHMB 3-Amino-2-hydroxy-4-methoxybenzoate (3,2,4-AHMB) ADHB->AHMB CreN (SAM) ADHB->AHMB This compound This compound AHMB->this compound CreM (ATP) Asp L-Aspartate Nitrosuccinate Nitrosuccinate Asp->Nitrosuccinate CreE Nitrite Nitrite Nitrosuccinate->Nitrite CreD Nitrite->this compound CreM (ATP)

Caption: Biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound remains a compound of interest due to its unique o-diazoquinone structure and its documented antiproliferative and antibacterial activities. While significant progress has been made in understanding its biosynthesis, a critical gap exists in the literature concerning its detailed biological characterization. Future research should prioritize the following:

  • Quantitative Biological Evaluation: Determination of IC50 values against a diverse panel of human cancer cell lines and MIC values against a broad spectrum of pathogenic bacteria is essential to understand the potency and spectrum of this compound's activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent. This includes investigating its potential for DNA damage, enzyme inhibition, or other modes of action.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up avenues for the generation of analogs to explore SAR and potentially develop derivatives with improved potency and selectivity.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of this compound and advancing it through the drug discovery and development pipeline.

References

Unraveling the Assembly Line: A Technical Guide to the Precursors of the Cremeomycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic origins of Cremeomycin, a potent o-diazoquinone natural product with notable antibacterial and antiproliferative properties. Discovered in 1967 from the soil actinomycete Streptomyces cremeus, the complete biosynthetic pathway of this compound has been a subject of intense research, culminating in the successful identification and characterization of its biosynthetic gene cluster (cre). This guide provides a detailed examination of the precursor molecules that form the building blocks of this complex metabolite, supported by quantitative data from isotope labeling studies, detailed experimental methodologies, and visual representations of the key molecular pathways and workflows.

Core Precursors and Their Incorporation

The biosynthesis of this compound is a multi-step enzymatic process that originates from primary metabolites. The core aromatic scaffold is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a common intermediate in various natural product pathways.[1] Subsequent modifications, including hydroxylation, methylation, and the characteristic diazo group formation, are catalyzed by a suite of dedicated enzymes encoded by the cre gene cluster.

Stable isotope feeding studies have been instrumental in elucidating the precise order of events and the origin of the nitrogen atoms in the unique diazo functional group. These experiments have definitively confirmed the roles of key precursors and intermediates.

Precursor/IntermediateIsotope LabelIncorporation LevelExperimental SystemReference
3-amino-4-hydroxybenzoic acid (3,4-AHBA)15N40%Streptomyces cremeus[1]
L-aspartate15NImplicatedIn vitro enzymatic assay[2][3]
Nitrite (B80452)-ConfirmedIn vitro enzymatic assay[2][3][4]

Table 1: Quantitative and Qualitative Data from Precursor Incorporation Studies. This table summarizes the key findings from stable isotope feeding and in vitro experiments that have defined the precursor landscape of this compound biosynthesis.

The this compound Biosynthetic Pathway: A Step-by-Step Assembly

The assembly of this compound begins with the formation of 3,4-AHBA from the primary metabolites dihydroxyacetone phosphate (B84403) and 4-aspartate semialdehyde, a reaction catalyzed by the enzymes GriI and GriH, homologs of which (CreI and CreH) are found in the cre gene cluster.[1] The pathway then proceeds through a series of tailoring steps to yield the final o-diazoquinone product.

Cremeomycin_Biosynthetic_Pathway DHAP Dihydroxyacetone phosphate Intermediate1 Intermediate DHAP->Intermediate1 CreI (Aldolase) ASA 4-Aspartate semialdehyde ASA->Intermediate1 AHBA_3_4 3-amino-4-hydroxy- benzoic acid (3,4-AHBA) Intermediate1->AHBA_3_4 CreH (Cyclase) AHMBA_3_2_4 3-amino-2-hydroxy-4- methoxybenzoic acid (3,2,4-AHMBA) AHBA_3_4->AHMBA_3_2_4 CreL (Monooxygenase) CreN (Methyltransferase) This compound This compound AHMBA_3_2_4->this compound CreM (Diazotase) + ATP L_Asp L-aspartate Nitrosuccinate Nitrosuccinate L_Asp->Nitrosuccinate CreE (Monooxygenase) Nitrite Nitrite (NO₂⁻) Nitrosuccinate->Nitrite CreD (Lyase) Nitrite->this compound

Figure 1: The this compound Biosynthetic Pathway. This diagram illustrates the enzymatic conversion of primary metabolites into the final natural product, highlighting the key precursors and intermediates.

The formation of the crucial diazo group is a late-stage event in the pathway.[1][5][6] It involves an unprecedented nitrous acid biosynthetic pathway where L-aspartate is converted to nitrite.[7][8] The flavin-dependent N-monooxygenase CreE and the aspartase homolog CreD are responsible for producing nitrite from L-aspartate.[2][3] Finally, the ATP-dependent enzyme CreM, a homolog of fatty acid-CoA ligases, catalyzes the diazotization of 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) using the generated nitrite to form this compound.[2][3][4]

Experimental Protocols: A Closer Look at the Methodology

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, biochemical, and analytical techniques. The following provides a summary of the key experimental protocols employed in the foundational studies.

Stable Isotope Feeding Experiments

To confirm the role of 3,4-AHBA as a direct precursor, stable isotope feeding studies were conducted with Streptomyces cremeus.

  • Preparation of Labeled Precursor: 15N-labeled 3,4-AHBA was chemically synthesized.

  • Culturing and Feeding: S. cremeus was cultured in a suitable production medium. At a specific time point during growth, the 15N-labeled 3,4-AHBA was added to the culture.

  • Extraction and Purification: After a designated incubation period, the culture broth was harvested, and the metabolites were extracted using organic solvents. This compound was then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: The purified this compound was analyzed by high-resolution mass spectrometry (HRMS) to determine the extent of 15N incorporation by comparing the isotopic pattern with that of an unlabeled standard. A 40% incorporation of the 15N label from 3,4-AHBA into this compound was observed, confirming its role as a pathway intermediate.[1]

Experimental_Workflow_Feeding_Study Start Start Culture Culture S. cremeus Start->Culture Feed Feed with ¹⁵N-labeled 3,4-AHBA Culture->Feed Incubate Incubate Feed->Incubate Extract Extract Metabolites Incubate->Extract Purify Purify this compound (HPLC) Extract->Purify Analyze Analyze by HRMS Purify->Analyze Result Determine ¹⁵N Incorporation Analyze->Result

Figure 2: Workflow for Stable Isotope Feeding Studies. This diagram outlines the key steps involved in tracing the incorporation of labeled precursors into this compound.

In Vitro Enzymatic Assays

To characterize the function of individual enzymes in the pathway, in vitro assays were performed using purified proteins.

  • Gene Cloning and Protein Expression: The genes encoding the enzymes of interest (e.g., CreD, CreE, CreM) were cloned into expression vectors and introduced into a suitable host, such as E. coli, for overexpression.

  • Protein Purification: The overexpressed enzymes were purified to homogeneity using affinity chromatography and other purification techniques.

  • Enzymatic Reaction: The purified enzyme was incubated with its putative substrate(s) and any necessary cofactors in a buffered solution. For example, to confirm the function of CreM, it was incubated with 3,2,4-AHMBA, nitrite, and ATP.

  • Product Detection and Analysis: The reaction mixture was analyzed by HPLC and/or LC-MS to detect the formation of the expected product. The identity of the product was confirmed by comparison with an authentic standard. These assays were crucial in demonstrating the nitrite-producing activity of CreD and CreE from L-aspartate and the final diazotization step catalyzed by CreM.[2][3]

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product biosynthesis. The identification of its precursors and the characterization of the enzymes involved, particularly the novel diazo-forming enzyme CreM, have provided fundamental insights into the biosynthesis of this unique class of molecules.[2][3][4] This knowledge opens up avenues for the biocatalytic production of this compound and its analogs through synthetic biology and metabolic engineering approaches. Further structural and mechanistic studies of the biosynthetic enzymes will undoubtedly reveal more intricate details of these fascinating biochemical transformations, paving the way for the development of novel therapeutics.

References

In Silico Analysis of the Cremeomycin Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is a potent o-diazoquinone natural product with notable antibacterial and antiproliferative properties.[1] First isolated from the soil actinomycete Streptomyces cremeus NRRL 3241, its unique diazo functional group has garnered significant interest from the scientific community. This technical guide provides an in-depth overview of the in silico analysis of the this compound biosynthetic gene cluster (cre), its functional characterization, and the methodologies employed for its study. The successful heterologous expression of the cre cluster in Streptomyces lividans has paved the way for understanding the biosynthesis of diazo-containing metabolites and offers a platform for future bioengineering endeavors.[1]

The this compound Biosynthetic Gene Cluster (cre)

In silico analysis of the Streptomyces cremeus genome led to the identification of an 18 kb genomic region containing 14 open reading frames (ORFs), designated as the cre gene cluster (creA-creN).[1] This cluster is responsible for the complete biosynthesis of this compound.

Gene Cluster Organization

The cre gene cluster contains genes encoding the core biosynthetic machinery, tailoring enzymes, and potentially regulatory and resistance proteins. A summary of the key genes and their putative functions, based on sequence homology and experimental characterization, is presented in Table 1.

GenePutative Function
creH3-amino-4-hydroxybenzoic acid (3,4-AHBA) synthase
creIAldolase homolog, involved in 3,4-AHBA synthesis
creLFlavin-dependent aromatic monooxygenase (hydroxylase)
creNS-adenosylmethionine (SAM)-dependent O-methyltransferase
creDNitrosuccinate lyase, involved in nitrite (B80452) biosynthesis
creEFlavin-dependent monooxygenase, involved in nitrite biosynthesis
creMATP-dependent fatty acid-CoA ligase homolog, diazo-forming enzyme
creA, creBGenes with unknown functions
creF, creG, creJ, creKPredicted regulatory/resistance genes

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions.

In Silico Analysis of the cre Cluster

The identification and annotation of the cre gene cluster can be replicated and further explored using a variety of bioinformatics tools.

experimental_workflow cluster_0 Genome Sequencing and Assembly cluster_1 Gene Cluster Prediction cluster_2 Annotation and Functional Prediction Genome_Sequencing Whole Genome Sequencing of S. cremeus Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly antiSMASH antiSMASH Analysis Genome_Assembly->antiSMASH BLAST BLAST against known biosynthetic genes (e.g., griH) Genome_Assembly->BLAST Gene_Annotation Gene Annotation and Functional Prediction antiSMASH->Gene_Annotation BLAST->Gene_Annotation Pathway_Prediction Biosynthetic Pathway Prediction Gene_Annotation->Pathway_Prediction

Figure 1: Workflow for the in silico identification of the this compound gene cluster.

  • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful and widely used tool for the automated identification and annotation of secondary metabolite biosynthetic gene clusters in bacterial and fungal genomes.

  • BLAST (Basic Local Alignment Search Tool): Essential for identifying homologs of known biosynthetic genes, such as the 3,4-AHBA synthase gene griH, which was instrumental in the initial discovery of the cre cluster.[1]

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds through a unique pathway that involves the formation of a diazo group from nitrite, which itself is synthesized via an unprecedented nitrous acid biosynthetic pathway.

Biosynthetic Scheme

The proposed biosynthetic pathway begins with precursors from primary metabolism and involves a series of enzymatic transformations, including hydroxylation, methylation, and the crucial diazotization step.

biosynthetic_pathway DHAP Dihydroxyacetone phosphate 3_4_AHBA 3-Amino-4-hydroxybenzoate (3,4-AHBA) DHAP->3_4_AHBA CreI, CreH ASA L-Aspartate semialdehyde ASA->3_4_AHBA 3_2_4_ADHB 3-Amino-2,4-dihydroxybenzoate (3,2,4-ADHB) 3_4_AHBA->3_2_4_ADHB CreL (Hydroxylation) 3_2_4_AHMB 3-Amino-2-hydroxy-4-methoxybenzoate (3,2,4-AHMB) 3_2_4_ADHB->3_2_4_AHMB CreN (O-methylation) This compound This compound 3_2_4_AHMB->this compound CreM, CreD, CreE (Diazotization)

Figure 2: Proposed biosynthetic pathway of this compound.

Nitrite Biosynthesis for Diazo Group Formation

A key feature of this compound biosynthesis is the enzymatic production of nitrite, which serves as a nitrogen donor for the diazo group. This process is catalyzed by the enzymes CreE and CreD.

nitrite_biosynthesis L_Aspartate L-Aspartate Nitrosuccinate Nitrosuccinate L_Aspartate->Nitrosuccinate CreE (Flavin-dependent monooxygenase) Nitrite Nitrite Nitrosuccinate->Nitrite CreD (Nitrosuccinate lyase)

Figure 3: Biosynthesis of nitrite for diazo group formation in the this compound pathway.

Quantitative Data

While the published literature provides qualitative evidence of this compound production and the functional activity of the biosynthetic enzymes, specific quantitative data such as production titers and detailed enzyme kinetic parameters are not extensively reported. The following tables are structured to accommodate such data as it becomes available through further research.

StrainCulture ConditionsThis compound Titer (mg/L)Reference
S. cremeus NRRL 3241---
S. lividans TK-64::cre---

Table 2: this compound Production Titers. (Note: Specific values are not currently available in the literature).

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
CreH-----
CreI-----
CreL3,4-AHBA----
CreN3-Amino-2,4-dihydroxybenzoate, SAM----
CreM3-Amino-2-hydroxy-4-methoxybenzoate, Nitrite, ATP----
CreDNitrosuccinate----
CreEL-Aspartate----

Table 3: Kinetic Parameters of this compound Biosynthetic Enzymes. (Note: Specific values are not currently available in the literature).

Experimental Protocols

The following sections outline the general methodologies for the key experiments involved in the study of the this compound gene cluster. Detailed, step-by-step protocols should be optimized based on specific laboratory conditions and available resources.

Heterologous Expression of the cre Gene Cluster

The heterologous expression of the entire cre gene cluster in a host such as Streptomyces lividans is a crucial step for confirming its function and for enabling production optimization and metabolic engineering.

heterologous_expression_workflow cluster_0 Plasmid Construction cluster_1 Transformation cluster_2 Production and Analysis Genomic_Library Construct Genomic Library of S. cremeus Screening Screen Library for cre-containing clones Genomic_Library->Screening Subcloning Subclone cre cluster into integrative plasmid (e.g., pSET152) Screening->Subcloning Transformation Transform protoplasts with integrative plasmid Subcloning->Transformation Protoplast_Formation Prepare S. lividans protoplasts Protoplast_Formation->Transformation Culturing Culture transformants Transformation->Culturing Extraction Extract metabolites Culturing->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS

Figure 4: General workflow for the heterologous expression of the this compound gene cluster.

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from S. cremeus NRRL 3241.

  • Genomic Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme and ligate the fragments into a cosmid or fosmid vector.

  • Library Screening: Screen the genomic library using a labeled probe derived from a known gene within the cluster (e.g., creH).

  • Cosmid/Fosmid Sequencing: Sequence the positive clones to confirm the presence of the entire cre gene cluster.

  • Subcloning into an Integrative Vector: Subclone the entire ~18 kb cre gene cluster into a suitable Streptomyces integrative plasmid (e.g., pSET152). This often requires multiple cloning steps or the use of advanced cloning techniques such as Gibson Assembly or TAR cloning.

  • Mycelium Growth: Grow S. lividans in a suitable liquid medium (e.g., YEME) to the early- to mid-logarithmic growth phase.

  • Protoplast Formation: Harvest the mycelium and treat with lysozyme (B549824) in a hypertonic buffer to digest the cell wall and release protoplasts.

  • Transformation: Mix the protoplasts with the integrative plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

  • Regeneration: Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) to allow for cell wall regeneration and selection of transformants.

  • Selection: Select for transformants based on the antibiotic resistance marker present on the integrative plasmid.

Analysis of this compound Production

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the detection and quantification of this compound.

  • Sample Preparation: Culture the producing strain (S. cremeus or the heterologous host) in a suitable production medium (e.g., ISP1). Extract the culture broth with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the extract in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Separate the components of the extract using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Detect this compound using a mass spectrometer, preferably a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. Detection is typically performed in positive ion mode.

  • Quantification: For quantitative analysis, develop a multiple reaction monitoring (MRM) method using a purified this compound standard. Monitor specific precursor-to-product ion transitions to ensure accurate quantification.

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+
Product Ions (m/z)To be determined empirically
Collision EnergyTo be optimized

Table 4: General LC-MS/MS Parameters for this compound Analysis. (Note: Specific values need to be optimized for the instrument used).

Regulation of the this compound Gene Cluster

The regulation of secondary metabolite biosynthesis in Streptomyces is complex and often involves pathway-specific regulatory genes located within the gene cluster, as well as global regulators that respond to nutritional and environmental signals.

In Silico Identification of Regulatory Elements

In silico analysis of the cre gene cluster and its upstream regions can provide clues about its regulation.

regulatory_analysis_workflow Promoter_Prediction Promoter Prediction (e.g., BPROM) TF_Binding_Site_Prediction Transcription Factor Binding Site Prediction (e.g., MEME, JASPAR) Promoter_Prediction->TF_Binding_Site_Prediction Comparative_Genomics Comparative Genomics with other Streptomyces Comparative_Genomics->TF_Binding_Site_Prediction

Figure 5: In silico workflow for the analysis of regulatory elements in the this compound gene cluster.

Putative Regulatory Genes

The cre gene cluster contains several ORFs with homology to known regulatory proteins, such as creF, creG, creJ, and creK. These may include pathway-specific activators or repressors. Further experimental work, such as gene knockout and overexpression studies, is required to elucidate their specific roles in regulating this compound biosynthesis. The presence of SARP (Streptomyces Antibiotic Regulatory Protein) family regulators, which are common activators of secondary metabolism in Streptomyces, should also be investigated in the genome of S. cremeus.

Conclusion

The in silico analysis of the this compound gene cluster has been instrumental in unraveling the fascinating biosynthesis of this unique diazo-containing natural product. This technical guide has provided a comprehensive overview of the gene cluster, its biosynthetic pathway, and the methodologies for its study. While significant progress has been made, further research is needed to obtain detailed quantitative data on production and enzyme kinetics, as well as to fully understand the regulatory networks governing its expression. Such knowledge will be invaluable for the rational engineering of this compound production and for the discovery of novel bioactive compounds through genome mining.

References

The Evolutionary Genesis of Diazo Biosynthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazo group, a historically significant functionality in synthetic chemistry, is also a feature of a fascinating array of bioactive natural products synthesized by bacteria. These compounds, including the anticancer agent cremeomycin and the antibiotic azaserine (B1665924), owe their potent biological activities to the unique chemical reactivity of the N-N triple bond. This technical guide provides an in-depth exploration of the evolutionary origins of the enzymatic pathways that construct this unusual functional group. We will dissect the core biosynthetic machinery, delve into the diverse enzymatic strategies for diazo formation, present detailed experimental protocols for their study, and analyze the evolutionary mechanisms that have led to the distribution of these pathways across the bacterial kingdom. Quantitative data is summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this captivating area of natural product biosynthesis.

Introduction

Diazo-containing natural products represent a class of secondary metabolites with significant potential for therapeutic applications. Their biosynthesis has long been a subject of intense scientific curiosity. The enzymatic construction of the high-energy diazo group is a formidable biochemical challenge, and understanding the evolutionary solutions to this problem provides critical insights for both fundamental biology and synthetic biology applications. This guide will focus on the key enzymatic players and the evolutionary narratives that have shaped the landscape of diazo biosynthesis in bacteria.

Core Biosynthetic Pathway: The Aspartate-Nitrosuccinate (ANS) Pathway for Nitrous Acid Supply

A central and widespread strategy for diazo group formation relies on the enzymatic production of nitrous acid (HNO₂) as a key precursor. This is accomplished via the Aspartate-Nitrosuccinate (ANS) pathway, a two-step enzymatic cascade that utilizes the common amino acid L-aspartate as its starting material.

Key Enzymes of the ANS Pathway
  • CreE (FAD-dependent Monooxygenase): The first committed step is catalyzed by CreE, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase. This enzyme carries out the sequential oxidation of the amino group of L-aspartate to produce nitrosuccinate. The reaction is dependent on NADPH as a reductant.

  • CreD (Nitrosuccinate Lyase): The second step is a lyase-catalyzed elimination of nitrous acid from nitrosuccinate, yielding fumarate (B1241708) as a byproduct. CreD, a member of the aspartase/fumarase superfamily, facilitates this crucial step, releasing the reactive nitrogen species required for diazotization.

The Diazo-Forming Step: The Role of CreM and its Homologs

Once nitrous acid is generated, the formation of the N-N bond is catalyzed by an ATP-dependent enzyme, CreM, or its homologs. CreM belongs to the adenylate-forming enzyme superfamily. It is proposed to activate nitrite, likely through AMPylation, to generate a more electrophilic species that can react with an amino group on the substrate to form the diazo functionality.

Quantitative Data on Diazo-Forming Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway, the archetypal example of the ANS-dependent diazo-forming cascade.

EnzymeSubstrate(s)Kinetic ParameterValueReference
CreE L-AspartateKm0.25 ± 0.03 mM[1]
NADPHKm0.052 ± 0.007 mM[1]
kcat0.84 ± 0.02 s-1[1]
NADHKm2.0 ± 0.3 mM[1]
kcat0.15 ± 0.01 s-1[1]
CreD NitrosuccinateNot Determined--
CreM 3-amino-2-hydroxy-4-methoxybenzoic acid, Nitrite, ATPNot Determined (low in vitro activity)-[2]

Alternative Biosynthetic Strategies for Diazo Formation

While the ANS pathway is a common strategy, nature has evolved alternative routes to construct the diazo group, highlighting the convergent evolution of this fascinating biochemistry.

The Kinamycin Pathway: A SAM-Independent O-Methyltransferase-like Enzyme

The biosynthesis of the diazofluorene antibiotic kinamycin employs a distinct mechanism that does not rely on a CreM-like enzyme. Recent studies have implicated AlpH, an O-methyltransferase-like enzyme that functions independently of S-adenosyl methionine (SAM), in the formation of the diazo group. AlpH catalyzes a unique Mannich reaction to incorporate L-glutamylhydrazine onto the polyketide scaffold, which is a key step in the formation of the diazo functionality.[3]

The Azaserine Pathway: Early-Stage Hydrazone Formation and Oxidation

The biosynthesis of the α-diazoester-containing natural product azaserine follows yet another distinct logic.[4][5][6] This pathway involves the early-stage generation of a hydrazonoacetic acid (HYAA) intermediate.[4][5][6] This intermediate is then subjected to a 2-electron oxidation to form the α-diazoester moiety, which is subsequently transferred to L-serine.[4][5][6] This strategy bypasses the need for the direct enzymatic diazotization of a primary amine with nitrous acid.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate diazo-forming pathways.

Heterologous Expression and Purification of Diazo-Forming Enzymes

Objective: To produce and purify recombinant CreE, CreD, and CreM for in vitro characterization.

Protocol Outline (adapted from general protocols for Streptomyces enzymes):

  • Gene Cloning: The genes encoding CreE, CreD, and CreM are amplified from the genomic DNA of the producing organism (e.g., Streptomyces cremeus) and cloned into a suitable E. coli expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine tag.

  • Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM). To enhance soluble protein expression, induction is typically carried out at a lower temperature (e.g., 16-20°C) for an extended period (12-18 hours).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • Purification: The soluble lysate is clarified by centrifugation and the polyhistidine-tagged protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Reconstitution of the ANS Pathway and Diazo Formation

Objective: To demonstrate the enzymatic formation of the diazo product from its precursors in a cell-free system.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5). The mixture contains L-aspartate, NADPH, FAD, ATP, and the amino-containing substrate (e.g., 3-amino-2-hydroxy-4-methoxybenzoic acid for this compound).

  • Enzyme Addition: The purified enzymes (CreE, CreD, and CreM) are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or by acidification. The product is then extracted with the organic solvent.

  • Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the diazo-containing compound by comparing its retention time and mass-to-charge ratio with an authentic standard.

Visualizing the Pathways and Workflows

Diagrams of Biosynthetic Pathways and Experimental Workflows

ANS_Pathway L_Asp L-Aspartate Nitrosuccinate Nitrosuccinate L_Asp->Nitrosuccinate CreE (FAD, NADPH) Nitrous_Acid Nitrous Acid Nitrosuccinate->Nitrous_Acid CreD Amino_Substrate Amino Substrate Nitrous_Acid->Amino_Substrate Diazo_Product Diazo Product Amino_Substrate->Diazo_Product CreM (ATP)

Caption: The canonical ANS pathway for diazo formation.

Alternative_Pathways cluster_kinamycin Kinamycin Pathway cluster_azaserine Azaserine Pathway Glutamylhydrazine L-Glutamylhydrazine Diazo_Kinamycin Diazo-Kinamycin Polyketide Polyketide Intermediate Polyketide->Diazo_Kinamycin AlpH (Mannich Reaction) Precursors Precursors HYAA Hydrazonoacetic Acid (HYAA) Precursors->HYAA Early-stage enzymes Oxidized_HYAA Oxidized HYAA HYAA->Oxidized_HYAA 2e- Oxidation Azaserine Azaserine Oxidized_HYAA->Azaserine Transfer to L-Serine

Caption: Alternative diazo biosynthetic pathways.

Experimental_Workflow Gene_Cloning 1. Gene Cloning into Expression Vector Expression 2. Heterologous Expression in E. coli Gene_Cloning->Expression Purification 3. Protein Purification (IMAC) Expression->Purification In_Vitro_Assay 4. In Vitro Reconstitution Assay Purification->In_Vitro_Assay Analysis 5. Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Analysis

Caption: Experimental workflow for studying diazo-forming enzymes.

Evolutionary Origins and Diversification

The evolution of diazo-forming pathways is a compelling story of molecular innovation and adaptation. Several key evolutionary mechanisms have likely contributed to the emergence and spread of these pathways in bacteria.

Recruitment from Primary Metabolism

The enzymes of the ANS pathway show clear evolutionary links to enzymes of primary metabolism. CreD is a member of the aspartase/fumarase superfamily, which includes enzymes involved in central carbon metabolism.[7] This suggests that the diazo-forming pathway may have evolved through the recruitment and neofunctionalization of enzymes from ancient and fundamental metabolic pathways.

Divergent Evolution within Enzyme Superfamilies

The diazo-forming enzyme CreM belongs to the large and functionally diverse acyl-CoA ligase superfamily.[8] This suggests that an ancestral adenylate-forming enzyme was adapted to catalyze the unique chemistry of diazotization. The diversity of diazo-forming enzymes, such as the unrelated AlpH in the kinamycin pathway and the distinct enzymes in the azaserine pathway, points to multiple, independent evolutionary origins for this capability, a classic example of convergent evolution.

Horizontal Gene Transfer and Biosynthetic Gene Clusters

The genes for diazo-forming pathways are typically found clustered together on the bacterial chromosome. This organization into biosynthetic gene clusters (BGCs) facilitates the coordinated regulation of the pathway and, crucially, allows for the entire pathway to be transferred between different bacterial species via horizontal gene transfer (HGT). The presence of diazo-forming BGCs in diverse bacterial phyla suggests that HGT has played a significant role in the dissemination of this metabolic trait, allowing for the rapid acquisition of a potent chemical defense or signaling molecule.

Evolutionary_Origins cluster_origins Proposed Evolutionary Trajectory cluster_pathways Emergence of Diazo-Forming Pathways Primary_Metabolism Primary Metabolism Enzymes (e.g., Aspartase, Acyl-CoA Ligase) Recruitment Gene Duplication & Recruitment Primary_Metabolism->Recruitment Neofunctionalization Neofunctionalization Recruitment->Neofunctionalization ANS_CreM ANS Pathway & CreM-like Enzymes Neofunctionalization->ANS_CreM Kinamycin_Pathway Kinamycin Pathway (AlpH) Neofunctionalization->Kinamycin_Pathway Azaserine_Pathway Azaserine Pathway (HYAA) Neofunctionalization->Azaserine_Pathway HGT Horizontal Gene Transfer of Biosynthetic Gene Clusters ANS_CreM->HGT Kinamycin_Pathway->HGT Azaserine_Pathway->HGT HGT->ANS_CreM HGT->Kinamycin_Pathway HGT->Azaserine_Pathway

Caption: Proposed evolutionary origins of diazo-forming pathways.

Conclusion and Future Perspectives

The study of the evolutionary origins of diazo-forming pathways in bacteria has unveiled a remarkable diversity of biochemical solutions for the construction of this unique functional group. From the widespread ANS pathway to the distinct mechanisms in kinamycin and azaserine biosynthesis, it is clear that the ability to synthesize diazo compounds has evolved multiple times. The evolutionary history of these pathways appears to be a dynamic interplay of recruitment from primary metabolism, divergent evolution within enzyme superfamilies, and the horizontal transfer of entire biosynthetic gene clusters.

For researchers and drug development professionals, a deeper understanding of these pathways opens up exciting possibilities. The elucidation of these enzymatic mechanisms provides new tools for synthetic biology, enabling the engineered biosynthesis of novel diazo-containing molecules with tailored therapeutic properties. Furthermore, the identification of conserved motifs in these biosynthetic gene clusters will undoubtedly accelerate the discovery of new diazo natural products through genome mining efforts. The continued exploration of the evolutionary and mechanistic intricacies of diazo-forming pathways promises to be a rich and rewarding field of scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Cremeomycin in Streptomyces lividans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful heterologous expression of the antitumor agent Cremeomycin in the model host organism, Streptomyces lividans. This protocol is based on the established methodology that first demonstrated the feasibility of producing this potent diazo-containing natural product in a heterologous host, thereby enabling further research and development.[1][2][3]

Introduction

This compound is a natural product with notable antibacterial and antiproliferative properties, originally isolated from Streptomyces cremeus.[1] Its unique o-diazoquinone structure has garnered significant interest. The heterologous expression of the this compound biosynthetic gene cluster (BGC), designated as the cre cluster, in a genetically tractable host like Streptomyces lividans offers several advantages.[1][4][5][6] These include the potential for improved yields, the generation of novel analogs through genetic engineering, and a more reliable and scalable production platform. This document outlines the key steps, from the initial cloning of the BGC to the cultivation of the recombinant strain and analysis of the final product.

Data Summary

The heterologous expression of the cre gene cluster in Streptomyces lividans TK-64 has been shown to successfully produce this compound.[1] In addition to the target compound, the production of a related metabolite, 2-hydroxy-4-methoxybenzoic acid (2,4-HMBA), was also observed.[1]

ProductHost StrainKey FindingsReference
This compoundStreptomyces lividans TK-64Successful heterologous production of the diazo-containing natural product.[1]
2,4-HMBAStreptomyces lividans TK-64Identification of a second metabolite produced by the heterologous host.[1]

Experimental Protocols

Cloning of the this compound Biosynthetic Gene Cluster (cre)

The initial step involves the identification and cloning of the cre BGC from the native producer, Streptomyces cremeus. A common approach is to create a genomic library and screen for the target cluster.

Protocol:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Streptomyces cremeus using standard protocols.

  • Genomic Library Construction:

    • Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

    • Ligate the resulting DNA fragments into a suitable vector, such as an integrative plasmid (e.g., pSET152-based vector) that can be introduced into E. coli for amplification and subsequently integrated into the Streptomyces chromosome.

  • Library Screening: Screen the genomic library for the cre cluster. This can be achieved through PCR using primers designed based on conserved genes in related biosynthetic pathways or by sequencing random clones. The cre gene cluster is approximately 18 kb and contains 14 open reading frames (creA-creN).[1]

  • Plasmid Construction: Once identified, the integrative plasmid containing the entire cre gene cluster (referred to here as pCre) is isolated and purified for transformation into S. lividans.

Preparation and Transformation of Streptomyces lividans Protoplasts

The introduction of the pCre plasmid into S. lividans is typically achieved through protoplast transformation, a well-established method for this genus.[1][7]

Protocol:

  • Spore Suspension Preparation: Prepare a dense spore suspension of Streptomyces lividans TK-64 from a well-sporulated agar (B569324) plate.[8]

  • Mycelium Growth:

    • Inoculate a suitable liquid medium (e.g., YEME) with the spore suspension.[7]

    • Incubate at 30°C with shaking until the late exponential growth phase is reached (typically 36-48 hours).[7]

  • Protoplast Formation:

    • Harvest the mycelia by centrifugation.

    • Wash the mycelial pellet with a sucrose (B13894) solution (e.g., 10.3% sucrose).[7]

    • Resuspend the mycelia in a lysozyme (B549824) solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes to digest the cell wall.[7] Monitor protoplast formation microscopically.

  • Protoplast Transformation:

    • Gently wash the protoplasts with P buffer and resuspend them in a transformation buffer.

    • Add the integrative plasmid pCre (containing the cre gene cluster) to the protoplast suspension.

    • Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium (e.g., R2YE agar) and incubate until colonies appear.

  • Selection of Transformants: Select for successful transformants by overlaying the plates with an appropriate antibiotic corresponding to the resistance marker on the integrative plasmid.

Cultivation of Recombinant Streptomyces lividans for this compound Production

Once transformants are obtained, they need to be cultured under conditions that promote the production of secondary metabolites.

Protocol:

  • Inoculum Preparation: Inoculate a seed culture medium with spores or mycelia of the recombinant S. lividans TK-64::cre strain. Incubate at 28-30°C with shaking for 48-72 hours.[9]

  • Production Culture:

    • Inoculate a production medium (e.g., a defined medium or a complex medium known to support secondary metabolite production in Streptomyces) with the seed culture.[9][10][11]

    • Incubate the production culture at 28-30°C with shaking for an extended period (e.g., 5-10 days).

  • Monitoring Production: At regular intervals, withdraw samples from the culture for analysis to determine the optimal harvest time.

Extraction and Analysis of this compound

This compound is a light-sensitive compound, so appropriate precautions should be taken during extraction and analysis.[1]

Protocol:

  • Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation.

    • Extract the supernatant and the mycelial cake with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound and 2,4-HMBA.[1]

    • Compare the retention times and mass spectra with those of authentic standards if available.

Visualizations

experimental_workflow cluster_cloning 1. Gene Cluster Cloning cluster_transformation 2. Host Transformation cluster_production 3. Fermentation & Production cluster_analysis 4. Extraction & Analysis gDNA Genomic DNA from S. cremeus library Genomic Library Construction gDNA->library screening Library Screening for cre Cluster library->screening pCre Integrative Plasmid (pCre) screening->pCre transformation Protoplast Transformation pCre->transformation host S. lividans TK-64 protoplasts Protoplast Preparation host->protoplasts protoplasts->transformation recombinant Recombinant S. lividans::cre transformation->recombinant culture Cultivation of Recombinant Strain recombinant->culture production This compound Production culture->production extraction Solvent Extraction production->extraction analysis LC-MS Analysis extraction->analysis This compound This compound & 2,4-HMBA analysis->this compound

Caption: Overall experimental workflow for heterologous expression of this compound.

cremeomycin_biosynthesis ASA L-Aspartate Semialdehyde AHBA 3-Amino-4-hydroxybenzoate (3,4-AHBA) ASA->AHBA creH, creI DHAP Dihydroxyacetone Phosphate DHAP->AHBA creH, creI ADHB 3-Amino-2,4-dihydroxybenzoate AHBA->ADHB creL (Hydroxylation) AHMB 3-Amino-2-hydroxy-4-methoxybenzoate ADHB->AHMB creN (Methylation) This compound This compound AHMB->this compound creM (Diazotization)

Caption: Simplified biosynthetic pathway of this compound.[1][12]

References

Application Notes and Protocols for Cremeomycin Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is a potent antibacterial and antiproliferative o-diazoquinone natural product originally isolated from Streptomyces cremeus.[1] Its unique diazo functional group makes it a molecule of significant interest for chemical biology and drug development. While the native producer offers one source of this compound, heterologous expression in a well-characterized host like Escherichia coli presents an attractive alternative for production, pathway engineering, and analog generation.

These application notes provide a comprehensive overview and detailed protocols for the production of this compound and its precursors in E. coli. The protocols are based on published research that has successfully reconstituted parts of the this compound biosynthetic pathway in this host. While the de novo production of this compound in E. coli by expressing the entire gene cluster has not been fully detailed in the literature, this document provides a foundational workflow and protocols that can be adapted for this purpose.

This compound Biosynthetic Pathway

The biosynthetic pathway of this compound in its native producer, S. cremeus, has been elucidated and involves a series of enzymatic steps starting from central metabolites.[2][3] The key enzymes are encoded by the cre gene cluster.

The pathway begins with the formation of 3-amino-4-hydroxybenzoate (3,4-AHBA) from L-aspartate semialdehyde and dihydroxyacetone phosphate (B84403), catalyzed by CreI and CreH.[2][3] Subsequently, a series of tailoring reactions, including hydroxylation by CreL, O-methylation by CreN, and nitrite (B80452) production by CreE and CreD, lead to the formation of the precursor 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA).[2][3] The final and defining step is the diazotization of 3,2,4-AHMBA to form this compound, a reaction catalyzed by the ATP-dependent enzyme CreM using nitrite.[2][3][4]

Cremeomycin_Biosynthesis cluster_precursors Precursors from Central Metabolism cluster_pathway This compound Biosynthetic Pathway L-aspartate semialdehyde L-aspartate semialdehyde 3,4-AHBA 3,4-AHBA L-aspartate semialdehyde->3,4-AHBA CreI / CreH Dihydroxyacetone phosphate Dihydroxyacetone phosphate Dihydroxyacetone phosphate->3,4-AHBA 3,2,4-ADHB 3,2,4-ADHB 3,4-AHBA->3,2,4-ADHB CreL 3,2,4-AHMBA 3,2,4-AHMBA 3,2,4-ADHB->3,2,4-AHMBA CreN This compound This compound 3,2,4-AHMBA->this compound CreM Nitrite Nitrite Nitrite->this compound L_aspartate L-aspartate L_aspartate->Nitrite CreE / CreD

Figure 1: this compound biosynthetic pathway.

Experimental Workflow for this compound Production in E. coli

The production of this compound in E. coli can be approached in a stepwise manner, starting with the expression of individual pathway components and progressing to the expression of the entire gene cluster. The general workflow is depicted below.

Experimental_Workflow cluster_cloning 1. Gene Cloning and Vector Construction cluster_transformation 2. E. coli Transformation cluster_expression 3. Protein Expression and Fermentation cluster_analysis 4. Product Extraction and Analysis A Obtain cre gene cluster (PCR from S. cremeus or gene synthesis) B Select and prepare expression vector(s) (e.g., pET series) A->B C Ligate cre genes into vector(s) B->C D Transform expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)) C->D E Optimize culture conditions (media, temperature, inducer concentration) D->E F Induce gene expression E->F G Fermentation F->G H Extract metabolites from culture G->H I Analyze extracts by LC-MS H->I J Purify and characterize this compound I->J

Figure 2: General experimental workflow.

Quantitative Data Summary

The available quantitative data for the production of this compound and its precursors in E. coli is currently limited to precursor conversion studies. The following table summarizes the key findings. It is important to note that de novo production titers for this compound in E. coli have not yet been reported.

ProductE. coli StrainPrecursor(s)Precursor ConcentrationCulture ConditionsProduct TiterReference
3,4-AHBA and 3-acetamido-4-hydroxybenzoic acidE. coli Tuner--Not specifiedNot quantified[1]
This compound and 2,4-HMBAE. coli expressing MBP-CreM3,2,4-AHMBA and Nitrite100 µM 3,2,4-AHMBA, 200 µM NitriteLB medium~7% conversion[4]

Experimental Protocols

Protocol 1: Production of 3,4-AHBA in E. coli

This protocol is adapted from the reported expression of creH and creI in E. coli to produce the this compound precursor, 3,4-AHBA.[1]

1. Gene Cloning and Vector Construction: a. Amplify the creH and creI genes from S. cremeus genomic DNA or obtain codon-optimized synthetic genes for E. coli expression. b. Clone creH and creI together into an expression vector, such as pET-29b, under the control of an inducible promoter (e.g., T7). Ensure both genes have ribosome binding sites.

2. E. coli Transformation: a. Transform the pET-29b-creHI plasmid into a suitable E. coli expression strain, such as E. coli BL21(DE3) or Tuner cells. b. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for plasmid selection (e.g., kanamycin (B1662678) for pET-29b). c. Incubate overnight at 37°C.

3. Protein Expression and 3,4-AHBA Production: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 100 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.1. c. Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to incubate the culture at a lower temperature, for instance, 18-25°C, for 16-24 hours to enhance soluble protein expression and product formation.

4. Extraction and Analysis of 3,4-AHBA: a. Centrifuge the culture at 4,000 x g for 15 minutes to pellet the cells. b. The product, 3,4-AHBA, and its N-acetylated derivative are expected to be in the supernatant. c. Acidify the supernatant to pH 2-3 with HCl. d. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. e. Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. f. Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze by LC-MS, comparing the retention time and mass spectrum to an authentic standard of 3,4-AHBA.

Protocol 2: Production of this compound from a Precursor in E. coli

This protocol is based on the in vivo conversion of 3,2,4-AHMBA to this compound by expressing creM in E. coli.[4]

1. Gene Cloning and Vector Construction: a. Amplify the creM gene from S. cremeus genomic DNA or obtain a codon-optimized synthetic gene. b. To improve solubility, clone creM into an expression vector that provides a fusion tag, such as a maltose-binding protein (MBP) tag (e.g., pMAL series) or a His-tag. The published study successfully used an N-terminal MBP fusion.[4]

2. E. coli Transformation: a. Transform the creM expression plasmid into an E. coli expression strain like BL21(DE3). b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

3. This compound Production: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.1. c. Grow at 37°C with shaking to an OD600 of 0.4-0.6. d. Induce CreM expression with IPTG (e.g., 0.5 mM final concentration). e. Immediately supplement the culture with the precursor 3,2,4-AHMBA to a final concentration of 100 µM and sodium nitrite to a final concentration of 200 µM.[4] f. Incubate the culture at a lower temperature (e.g., 18°C) for 12-16 hours with shaking. Protect the culture from light as this compound is light-sensitive.[1]

4. Extraction and Analysis of this compound: a. Pellet the cells by centrifugation. b. Extract the supernatant with an equal volume of ethyl acetate. c. Dry the organic extract and resuspend in methanol (B129727) for LC-MS analysis. d. Analyze for the presence of this compound by comparing to an authentic standard. The expected [M+H]+ for this compound is 195.045.

Protocol 3: Proposed Strategy for de novo this compound Production in E. coli

This protocol outlines a proposed strategy for the production of this compound from simple carbon sources by expressing the entire cre biosynthetic gene cluster. This has not been explicitly reported and will likely require significant optimization.

1. Gene Cluster Assembly and Vector Construction: a. The cre gene cluster is approximately 20 kb. Assembling and expressing such a large cluster in E. coli can be challenging. b. It is recommended to synthesize the entire gene cluster, with codon optimization for E. coli. c. The cluster should be cloned into a single, stable, low-to-medium copy number vector, such as a BAC (Bacterial Artificial Chromosome) or a fosmid, under the control of an inducible promoter system (e.g., T7 or arabinose-inducible). d. Alternatively, the pathway can be split into multiple compatible plasmids.

2. Host Strain Selection and Engineering: a. A robust E. coli expression strain such as BL21(DE3) or a derivative should be used. b. To enhance precursor supply, it may be necessary to engineer the host strain. For example, overexpressing genes involved in the biosynthesis of L-aspartate semialdehyde and dihydroxyacetone phosphate could increase the flux towards 3,4-AHBA.

3. Fermentation and Production: a. Initial expression and production should be tested in a rich medium like LB or TB. b. For higher yields, a defined minimal medium with glucose as the carbon source should be developed. This allows for better control of metabolism and can be optimized through the addition of specific nutrients. c. Fermentation parameters such as temperature, pH, and aeration need to be optimized. A two-stage temperature profile, with an initial growth phase at 37°C followed by a lower temperature production phase (18-25°C) after induction, is often beneficial for the production of complex secondary metabolites. d. Precursor feeding of L-aspartate could also be explored to boost nitrite production by CreE/CreD and potentially increase final titers.

4. Analysis: a. The extraction and analysis would follow the procedures outlined in Protocol 2, with the expectation of lower initial titers that will require optimization to improve.

Optimization Strategies

To improve the yield of this compound in E. coli, several strategies can be employed:

  • Codon Optimization: As the cre gene cluster is from a GC-rich actinomycete, codon optimization for E. coli is crucial for efficient translation.

  • Promoter Engineering: Using a library of promoters with different strengths can help in balancing the expression of the pathway genes and avoiding the accumulation of toxic intermediates.

  • Host Strain Engineering: As mentioned, engineering the host to overproduce precursors is a common strategy. Additionally, knocking out competing pathways can redirect metabolic flux towards this compound biosynthesis.

  • Fermentation Optimization: Systematic optimization of media components (carbon and nitrogen sources), pH, temperature, and aeration using design of experiments (DoE) approaches can significantly enhance production.

  • Co-factor Availability: Ensure sufficient intracellular pools of necessary co-factors like ATP and SAM (for CreN).

Concluding Remarks

The heterologous production of this compound in E. coli is a promising endeavor. While the complete de novo synthesis is yet to be fully established, the successful reconstitution of key pathway steps provides a strong foundation for future work. The protocols and strategies outlined in these application notes are intended to guide researchers in developing a robust E. coli-based production platform for this valuable natural product. Further research and optimization will be necessary to achieve high-titer production suitable for drug development and other applications.

References

Application Note: LC-MS/MS for the Detection and Quantification of Cremeomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is a naturally occurring o-diazoquinone with demonstrated antibacterial and antiproliferative properties.[1] As a molecule of interest for drug development, a robust and sensitive analytical method for its detection and quantification is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in bacterial culture supernatants. The method is designed to be a starting point for researchers and may require further optimization for specific matrices.

Chemical Structure and Properties:

  • Chemical Formula: C₈H₆N₂O₄

  • Molecular Weight: 194.14 g/mol

  • Key Features: o-diazoquinone, light-sensitive[1]

Experimental

Sample Preparation (from Streptomyces culture)

Given this compound's light sensitivity, all sample preparation steps should be performed in low-light conditions.

  • Culture Quenching: Rapidly halt metabolic activity to preserve the in-situ concentration of this compound. This can be achieved by mixing the bacterial culture with a pre-chilled quenching solution. A common approach for Streptomyces metabolomics is to use a cold methanol-based solution.

  • Cell Lysis and Extraction: After quenching and pelleting the cells, the supernatant containing extracellular this compound can be collected. For intracellular analysis, the cell pellet can be subjected to lysis and extraction. A protocol for extracting metabolites from bacterial cultures involves the use of a methanol:dichloromethane:ethyl acetate (B1210297) solvent mixture.

  • Protein Precipitation: To remove proteins that can interfere with the LC-MS/MS analysis, a protein precipitation step is recommended. This is often achieved by adding a cold organic solvent like acetone (B3395972) or acetonitrile (B52724) to the sample, followed by centrifugation.

  • Final Sample Preparation: The resulting supernatant is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for separating this compound from other components in the sample matrix.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution should be optimized to ensure good peak shape and separation from potential interferences. A starting gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions: Based on the structure of this compound, the following MRM transitions are proposed for quantification and confirmation. Note: These are predicted transitions and require experimental optimization for collision energies.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound195.04167.04Quantifier
139.03Qualifier
111.04Qualifier
  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a method validation study for this compound. Actual values would be determined experimentally.

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be determined
Stability (Freeze-Thaw) To be determined
Stability (Short-Term, Benchtop) To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (Low Light) cluster_analysis LC-MS/MS Analysis culture Bacterial Culture quench Quenching (Cold Methanol) culture->quench extract Centrifugation & Supernatant Collection quench->extract precipitate Protein Precipitation (Acetone) extract->precipitate dry Evaporation to Dryness precipitate->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Mechanism of Action: Induction of Apoptosis via DNA Damage

The antiproliferative activity of many quinone-containing compounds is linked to their ability to induce DNA damage and subsequently trigger apoptosis.[2][3] While the specific mechanism for this compound has not been elucidated, a plausible signaling pathway is presented below. This diagram represents a hypothetical pathway and requires experimental validation.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound dna_damage DNA Damage This compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest bax_up Bax Upregulation p53->bax_up bax Bax bax_up->bax mito Mitochondrion bax->mito bcl2 Bcl-2 bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Protocols

Protocol 1: Sample Preparation from Bacterial Supernatant

Materials:

  • Streptomyces culture producing this compound

  • Quenching solution: 60% Methanol in water, pre-chilled to -40°C

  • Acetone, pre-chilled to -20°C

  • Reconstitution solvent: 50% Methanol in water

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 10,000 x g and 4°C

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • In a low-light environment, transfer 1 mL of bacterial culture to a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled quenching solution to the culture.

  • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Add 2 volumes of pre-chilled acetone to the supernatant (e.g., 2 mL of acetone for 1 mL of supernatant).

  • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of reconstitution solvent.

  • Vortex to dissolve the pellet and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B).

  • Set up the MS method with the MRM transitions and instrument parameters listed in the "Mass Spectrometry" section. Note: Collision energies for each transition should be optimized experimentally by infusing a standard solution of this compound and observing the product ion intensity at varying collision energy values.

  • Inject 5 µL of the prepared sample.

  • Acquire data over the course of the LC gradient.

  • Process the data using the appropriate software to integrate the peak areas for the quantifier and qualifier ions.

  • Quantify the amount of this compound in the sample by comparing the peak area to a standard curve prepared with known concentrations of a this compound analytical standard.

Conclusion

This application note provides a foundational LC-MS/MS method for the detection and quantification of this compound. The provided protocols for sample preparation and instrument parameters serve as a starting point and should be further optimized and validated for specific research applications and sample matrices. The inherent reactivity and light sensitivity of this compound require careful handling to ensure accurate and reproducible results. The proposed mechanism of action provides a framework for further investigation into the biological activity of this promising natural product.

References

Elucidating the Cremeomycin Biosynthetic Pathway: Application Notes and Protocols for Stable Isotope Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting stable isotope feeding studies to investigate the biosynthesis of Cremeomycin, a diazo-containing natural product with notable antibacterial and antiproliferative properties. The following protocols are based on established research and provide a framework for designing and executing experiments to trace the incorporation of labeled precursors into the final molecular structure of this compound.

Introduction to this compound Biosynthesis

This compound is an o-diazoquinone produced by the actinomycete Streptomyces cremeus. Its unique diazo functional group is of significant interest for both its biological activity and the novel enzymatic machinery responsible for its formation. Stable isotope labeling is a powerful technique to unravel the biosynthetic origins of natural products. By supplying isotopically enriched precursors to the producing organism, the pathway of atomic incorporation can be meticulously traced using mass spectrometry.

Previous studies have established that the biosynthesis of this compound proceeds through key aromatic intermediates, with the diazo group being installed in a late-stage N-N bond formation. The core of the molecule is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which undergoes subsequent hydroxylation, methylation, and finally, diazotization to yield this compound.

Key Biosynthetic Intermediates and Enzymes

The biosynthetic gene cluster of this compound contains the genes encoding the enzymes responsible for its synthesis. The key steps and enzymes are:

  • CreH/CreI: Catalyze the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA).

  • CreL: A monooxygenase that hydroxylates 3,4-AHBA.

  • CreN: An O-methyltransferase that methylates the hydroxylated intermediate.

  • CreM: An ATP-dependent enzyme that facilitates the final diazotization step, installing the diazo group via a late-stage N-N bond formation. The second nitrogen atom for the diazo group is sourced from nitrite.

Quantitative Data from Stable Isotope Feeding Studies

The following table summarizes the key quantitative findings from previously published stable isotope feeding experiments, which have been instrumental in elucidating the this compound biosynthetic pathway.

Labeled Precursor Fed to S. cremeusIsotopeIsotopic Incorporation into this compound (%)Reference
3-amino-4-hydroxybenzoic acid (3,4-AHBA)¹⁵N40[1]
3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA)¹⁵N86[1]

Experimental Protocols

This section provides detailed protocols for the cultivation of Streptomyces cremeus, preparation of inocula, stable isotope feeding, and the extraction and analysis of this compound.

Protocol 1: Cultivation of Streptomyces cremeus and Inoculum Preparation

Materials:

  • Streptomyces cremeus (e.g., ATCC 19897)

  • ISP Medium 1 (Tryptone Yeast Extract Broth)

  • Agar (B569324) plates with ISP Medium 1

  • Sterile 20% glycerol (B35011) solution

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Spore Suspension Preparation:

    • Streak S. cremeus on an ISP Medium 1 agar plate and incubate at 28-30°C for 7-10 days, or until sporulation is observed (a powdery appearance on the colony surface).

    • Aseptically add 5-10 mL of sterile water to the surface of the sporulated plate.

    • Gently scrape the surface with a sterile loop or spreader to release the spores into the water.

    • Transfer the spore suspension to a sterile centrifuge tube.

    • To separate spores from mycelial fragments, centrifuge at low speed (e.g., 1000 x g) for 5 minutes. The mycelia will pellet, and the spores will remain in the supernatant.

    • Carefully transfer the supernatant to a new sterile tube and centrifuge at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the spores.

    • Resuspend the spore pellet in a sterile 20% glycerol solution.

    • Store the spore suspension in cryovials at -80°C for long-term use.

  • Seed Culture Preparation:

    • Inoculate a 250 mL baffled flask containing 50 mL of ISP Medium 1 with 100 µL of the S. cremeus spore suspension.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

Protocol 2: Stable Isotope Feeding Experiment

Materials:

  • S. cremeus seed culture

  • ISP Medium 1

  • Sterile ¹⁵N-labeled 3-amino-4-hydroxybenzoic acid (¹⁵N-3,4-AHBA) or ¹⁵N-labeled 3-amino-2-hydroxy-4-methoxybenzoic acid (¹⁵N-3,2,4-AHMBA) stock solution (e.g., 10 mM in a suitable sterile solvent like DMSO or water)

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Production Culture Inoculation:

    • Inoculate 50 mL of ISP Medium 1 in a 250 mL baffled flask with the S. cremeus seed culture (a 5-10% v/v inoculum is recommended).

    • Incubate at 28-30°C with shaking at 200-250 rpm.

  • Addition of Labeled Precursor:

    • After a period of initial growth (e.g., 24-48 hours), add the sterile ¹⁵N-labeled precursor stock solution to the culture to a final concentration typically in the range of 10-100 µM. Note: The optimal concentration and timing of addition may need to be determined empirically.

  • Incubation and Harvest:

    • Continue the incubation for an additional 48-72 hours.

    • After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

Protocol 3: Extraction and Analysis of this compound

Materials:

Procedure:

  • Extraction:

    • Transfer the culture supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

  • Sample Preparation for LC-MS:

    • Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Q Exactive) coupled with a UHPLC system is recommended for accurate mass measurements and isotopic pattern analysis.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient (Example): Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested, although negative mode is often suitable for acidic compounds.

      • Data Acquisition: Full scan mode with a high resolution (e.g., >70,000) to accurately determine the mass-to-charge ratio (m/z) and isotopic distribution.

      • Expected m/z values:

        • Unlabeled this compound [M-H]⁻: C₈H₅N₂O₄⁻, calculated m/z 193.0255

        • ¹⁵N-labeled this compound [M-H]⁻: C₈H₅¹⁴N¹⁵NO₄⁻, calculated m/z 194.0225

Visualizations

The following diagrams illustrate the experimental workflow and the biosynthetic pathway of this compound.

experimental_workflow cluster_cultivation Cultivation cluster_feeding Stable Isotope Feeding cluster_analysis Analysis spore S. cremeus Spore Stock seed Seed Culture (ISP1 Medium) spore->seed Inoculation production Production Culture (ISP1 Medium) seed->production Inoculation harvest Harvest Culture Broth production->harvest Incubation precursor ¹⁵N-Labeled Precursor (e.g., ¹⁵N-3,4-AHBA) precursor->production Addition to Culture extraction Ethyl Acetate Extraction harvest->extraction lcms LC-MS Analysis extraction->lcms

Caption: Experimental workflow for stable isotope feeding studies.

cremeomycin_biosynthesis precursors Primary Metabolites ahba 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) precursors->ahba CreH/CreI hydroxylated_ahba Hydroxylated Intermediate ahba->hydroxylated_ahba CreL methylated_intermediate 3-Amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) hydroxylated_ahba->methylated_intermediate CreN This compound This compound methylated_intermediate->this compound CreM nitrite Nitrite nitrite->this compound

Caption: Proposed biosynthetic pathway of this compound.

References

Purification of Cremeomycin from Bacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremeomycin, a potent o-diazoquinone natural product with notable antibacterial and antiproliferative properties, is produced by the bacterium Streptomyces cremeus.[1] Its unique chemical structure, featuring a reactive diazo group, presents specific challenges and considerations for its purification. This document provides detailed application notes and protocols for the fermentation of S. cremeus (or a heterologous host) and the subsequent extraction and purification of this compound. The methodologies described herein are compiled from published literature and patents, offering a comprehensive guide for researchers in natural product chemistry, microbiology, and drug development.

Introduction

This compound was first isolated from the soil actinomycete Streptomyces cremeus.[1] The biosynthetic gene cluster responsible for its production has been identified and successfully expressed in heterologous hosts like Streptomyces lividans.[1][2] The molecule's light sensitivity and the potential for decomposition of the diazo group necessitate careful handling and optimized purification strategies.[1] These notes provide a framework for obtaining purified this compound from bacterial cultures for further research and development.

Data Presentation

Table 1: Fermentation Media Composition for this compound Production
ComponentConcentration (g/L)Role
Preferred Medium (from Patent US3350269A)
Glucose10.0Carbon Source
Peptone5.0Nitrogen Source
Meat Extract3.0Growth Factors
Sodium Chloride5.0Osmotic Balance
Calcium Carbonate1.0pH Buffering
Minimal Medium (for specific metabolic studies)
L-asparagine0.5Nitrogen Source
K₂HPO₄0.5Phosphate Source, pH Buffer
MgSO₄·7H₂O0.2Divalent Cations
FeSO₄·7H₂O0.01Trace Metal
Glucose or Mannitol10.0Carbon Source
Table 2: Summary of a Representative this compound Purification Scheme
Purification StepKey ParametersExpected PurityExpected Yield
Fermentation 5-7 days, 28°C, aerobicN/ATiter-dependent
Harvest & Cell Removal Centrifugation or FiltrationN/A>95% (of broth)
Solvent Extraction Methylene (B1212753) Chloride, pH < 4.0Low80-90%
Silica (B1680970) Gel Flash Chromatography Neutralized Silica Gel, Gradient Elution>95%50-70% (from extract)
Final Concentration In vacuo, protected from lightHigh>90%

Experimental Protocols

Protocol 1: Fermentation of this compound-Producing Strain

This protocol is based on the information provided in patent US3350269A for the cultivation of Streptomyces cremeus.

1. Media Preparation:

  • Prepare the preferred fermentation medium as detailed in Table 1.

  • Adjust the pH of the medium to approximately 7.2 before sterilization.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Aseptically add sterile glucose solution after the medium has cooled.

2. Inoculum Preparation:

  • Prepare a vegetative inoculum by transferring spores or mycelia from a slant or soil culture into a nutrient broth.

  • Incubate the inoculum culture at 28°C on a rotary shaker until good growth is observed (typically 48-72 hours).

3. Production Culture:

  • Inoculate the sterile fermentation medium with the vegetative inoculum (e.g., 5-10% v/v).

  • Incubate the production culture at 28°C with vigorous aeration (e.g., 200-250 rpm on a rotary shaker) for 5 to 7 days.

  • As this compound is light-sensitive, it is advisable to protect the culture from light, for example, by covering the flasks with aluminum foil.

Protocol 2: Extraction of this compound from Culture Broth

This protocol is adapted from the solvent extraction procedure described in patent US3350269A.

1. Harvest and Clarification:

  • After the fermentation period, harvest the culture broth.

  • Separate the mycelia and other solids from the broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration. The supernatant contains the secreted this compound.

2. pH Adjustment and Extraction:

  • Adjust the pH of the clarified broth to below 4.0 using a suitable acid (e.g., 1M HCl).

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of methylene chloride.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the lower organic (methylene chloride) layer.

  • Repeat the extraction of the aqueous layer at least two more times with fresh methylene chloride to maximize recovery.

3. Concentration:

  • Combine the organic extracts.

  • Concentrate the methylene chloride extract in vacuo using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <30°C) to minimize thermal degradation.

  • The resulting crude extract can be stored at -20°C, protected from light, before proceeding to chromatographic purification.

Protocol 3: Purification of this compound by Flash Chromatography

This protocol integrates information from the patent with best practices for purifying sensitive diazo compounds.

1. Preparation of Neutralized Silica Gel:

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., a non-polar solvent like hexane (B92381) or dichloromethane).

  • Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2% v/v), to the slurry to neutralize the acidic nature of the silica gel.

  • Gently stir the slurry for 15-20 minutes.

2. Column Packing:

  • Wet pack a flash chromatography column with the neutralized silica gel slurry.

  • Equilibrate the column by washing with 2-3 column volumes of the initial, non-polar mobile phase.

3. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly more polar solvent in which it is fully soluble.

  • If the crude extract is not readily soluble, perform a dry loading: dissolve the extract in a suitable volatile solvent (e.g., methylene chloride), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully apply this powder to the top of the packed column.

4. Elution:

  • Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). A suggested starting gradient could be from 100% dichloromethane (B109758) to a final concentration of 10-20% acetone (B3395972) in dichloromethane.

  • Maintain a steady and relatively fast flow rate to minimize the time the compound spends on the column.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable solvent system and UV visualization. This compound should appear as a colored spot.

5. Product Recovery:

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent under reduced pressure, maintaining a low temperature and protection from light.

  • The purified this compound should be stored as a solid at low temperatures (e.g., -20°C or -80°C) in a light-proof container.

Mandatory Visualizations

Cremeomycin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculum Preparation (S. cremeus) B Production Culture (5-7 days, 28°C) A->B C Harvest & Cell Removal B->C D Solvent Extraction (Methylene Chloride, pH < 4.0) C->D E Concentration (in vacuo) D->E F Flash Chromatography (Neutralized Silica Gel) E->F G Fraction Collection & Analysis F->G H Solvent Evaporation G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Cremeomycin_Biosynthesis_Signaling cluster_precursors Precursor Synthesis cluster_intermediates Intermediate Biosynthesis cluster_diazo_formation Diazo Group Formation P1 L-aspartate semialdehyde I1 3-amino-4-hydroxybenzoate (3,4-AHB) P1->I1 CreI, CreH P2 Dihydroxyacetone phosphate P2->I1 I2 3-amino-2,4-dihydroxybenzoate (3,2,4-ADHB) I1->I2 CreL I3 3-amino-2-hydroxy-4-methoxybenzoate (3,2,4-AHMB) I2->I3 CreN C This compound I3->C CreM, ATP N Nitrite (from L-aspartate) N->C

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for Cell-Based Assay of Cremeomycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is an o-diazoquinone natural product known for its antibacterial and antiproliferative properties.[1][2][3] The diazo group is crucial for the enhanced cytotoxicity and DNA-cleaving activity observed in similar compounds.[1] Understanding the cytotoxic effects of this compound on mammalian cells is essential for its potential development as a therapeutic agent. This document provides a comprehensive guide to developing and executing a cell-based assay to evaluate the cytotoxicity of this compound. It includes detailed protocols for assessing cell viability, membrane integrity, and apoptosis, along with methods for data analysis and presentation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± [SD]
[Concentration 1][Value] ± [SD]
[Concentration 2][Value] ± [SD][Calculated Value]
[Concentration 3][Value] ± [SD]
[Concentration 4][Value] ± [SD]
[Concentration 5][Value] ± [SD]

Table 2: Membrane Integrity Assessment (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)[Value] ± [SD]
[Concentration 1][Value] ± [SD]
[Concentration 2][Value] ± [SD]
[Concentration 3][Value] ± [SD]
[Concentration 4][Value] ± [SD]
[Concentration 5][Value] ± [SD]
Positive Control (Lysis Buffer)100 ± [SD]

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Live Cells (Annexin V-/PI-) (Mean ± SD)
0 (Control)[Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 1][Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 2][Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 3][Value] ± [SD][Value] ± [SD][Value] ± [SD]

Table 4: Caspase-3 Activation by this compound

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Control)1.0 ± [SD]
[Concentration 1][Value] ± [SD]
[Concentration 2][Value] ± [SD]
[Concentration 3][Value] ± [SD]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a suitable cancer cell line (e.g., HeLa, A549, MCF-7) based on the research focus.

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates for viability and LDH assays, and in 6-well plates for apoptosis assays, at a density that ensures they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the formed formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release from lysed control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity in treated cells compared to the untreated control.[7][8][9][10]

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Cremeomycin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Alkylation Macromolecule Alkylation This compound->Alkylation DNA_Damage DNA Damage ROS->DNA_Damage JNK JNK Activation ROS->JNK p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK Apoptosis Apoptosis Alkylation->Apoptosis Bax ↑ Bax p38_MAPK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito_Perm Mitochondrial Permeability Transition Bax->Mito_Perm Bcl2->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Incubate Cells with This compound Cell_Culture->Treatment Cremeomycin_Prep This compound Preparation Cremeomycin_Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT LDH Membrane Integrity (LDH Assay) Treatment->LDH Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Caspase Caspase-3 Activity Treatment->Caspase Data_Analysis Data Acquisition & Statistical Analysis MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis Results Results Interpretation Data_Analysis->Results Logical_Relationship cluster_cellular_events Cellular Events cluster_assays Assay Endpoints cluster_conclusion Conclusion This compound This compound Treatment Metabolic_Decline Metabolic Decline This compound->Metabolic_Decline Membrane_Damage Membrane Damage This compound->Membrane_Damage Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction MTT_Result ↓ Formazan (MTT) Metabolic_Decline->MTT_Result LDH_Result ↑ LDH Release (LDH) Membrane_Damage->LDH_Result Annexin_Result ↑ Annexin V Binding Apoptosis_Induction->Annexin_Result Caspase_Result ↑ Caspase-3 Activity Apoptosis_Induction->Caspase_Result Cytotoxicity This compound-induced Cytotoxicity MTT_Result->Cytotoxicity LDH_Result->Cytotoxicity Annexin_Result->Cytotoxicity Caspase_Result->Cytotoxicity

References

Application Notes and Protocols for the Genetic Manipulation of the Cremeomycin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is a potent o-diazoquinone natural product with notable antibacterial and antiproliferative properties.[1] Isolated from the soil actinomycete Streptomyces cremeus, its unique diazo functional group has garnered significant interest for applications in synthetic chemistry and chemical biology.[1] The discovery and successful heterologous expression of the this compound (cre) biosynthetic gene cluster have paved the way for genetic manipulation to enhance production and generate novel analogs.[1][2] This document provides detailed application notes and protocols for the genetic manipulation of the cre gene cluster, targeting researchers in natural product biosynthesis, synthetic biology, and drug development.

Data Presentation

Quantitative Data on this compound Biosynthesis

While comprehensive quantitative data on this compound production and the kinetics of all its biosynthetic enzymes are not fully available in the public domain, the following table summarizes the available kinetic parameters for the L-aspartate N-hydroxylase, CreE. This enzyme is crucial for the biosynthesis of the diazo group precursor, nitrite.

Table 1: Steady-State Kinetic Parameters for CreE

SubstrateKm (µM)kcat (s-1)
L-aspartate274~7
NADPH30~7

Data sourced from studies on a homologous L-aspartate N-hydroxylase from Streptomyces sp. V2, which shares high sequence identity and functional similarity with CreE.[3]

Note on Quantitative Production Data:

Published studies have confirmed the successful heterologous production of this compound in Streptomyces lividans TK-64.[1][2] However, specific production titers (e.g., mg/L) comparing the wild-type S. cremeus and the heterologous host S. lividans have not been reported in the reviewed literature. Similarly, detailed kinetic parameters for the other enzymes in the this compound biosynthetic pathway (CreA, B, D, H, I, L, M, N) are not yet available.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound from primary metabolites is a multi-step enzymatic process encoded by the cre gene cluster. The pathway begins with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which then undergoes a series of modifications to yield the final diazoquinone product.

Cremeomycin_Biosynthesis cluster_precursors Primary Metabolites cluster_intermediates Biosynthetic Intermediates cluster_product Final Product DHAP Dihydroxyacetone phosphate 3,4-AHBA 3-Amino-4-hydroxy- benzoic acid DHAP->3,4-AHBA CreI, CreH ASA L-Aspartate semialdehyde ASA->3,4-AHBA 3,2,4-ADHB 3-Amino-2,4-dihydroxy- benzoic acid 3,4-AHBA->3,2,4-ADHB CreL (Hydroxylation) 3,2,4-AHMBA 3-Amino-2-hydroxy-4- methoxybenzoic acid 3,2,4-ADHB->3,2,4-AHMBA CreN (O-methylation) This compound This compound 3,2,4-AHMBA->this compound CreM, Nitrite, ATP (Diazotization) Nitrosuccinate Nitrosuccinate Nitrite Nitrite Nitrosuccinate->Nitrite CreD Nitrite->this compound L-Aspartate L-Aspartate L-Aspartate->Nitrosuccinate CreE

Caption: The biosynthetic pathway of this compound, detailing the enzymatic conversions from primary metabolites to the final product.

Experimental Workflow: Heterologous Expression of the cre Gene Cluster

This workflow outlines the key steps for expressing the this compound gene cluster in a heterologous host, such as Streptomyces lividans.

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_transformation Host Transformation cluster_production_analysis Production and Analysis A Isolate genomic DNA from S. cremeus B Construct genomic library in an integrative plasmid (e.g., pSET152) A->B C Screen library for the cre gene cluster B->C D Prepare protoplasts of S. lividans TK-64 C->D E Transform S. lividans with the cre-containing plasmid D->E F Select for transformants (e.g., apramycin (B1230331) resistance) E->F G Cultivate transformed S. lividans in a suitable medium (e.g., ISP1) F->G H Extract secondary metabolites from the culture broth G->H I Analyze extracts by LC-MS/MS for this compound production H->I Diazo_Formation L-Aspartate L-Aspartate CreE CreE (Flavin-dependent monooxygenase) L-Aspartate->CreE Nitrosuccinate Nitrosuccinate CreE->Nitrosuccinate CreD CreD (Nitrosuccinate lyase) Nitrosuccinate->CreD Nitrite Nitrite CreD->Nitrite CreM CreM (ATP-dependent ligase) Nitrite->CreM 3,2,4-AHMBA 3-Amino-2-hydroxy-4- methoxybenzoic acid 3,2,4-AHMBA->CreM This compound This compound CreM->this compound

References

Application Notes and Protocols for Monitoring Cremeomycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremeomycin is an o-diazoquinone natural product with notable antibacterial and antiproliferative properties, originally isolated from Streptomyces cremeus. As with many secondary metabolites, optimizing its production through fermentation requires robust analytical techniques to monitor the concentration of the target compound and related metabolic byproducts in real-time or near real-time. This document provides detailed application notes and protocols for the analytical monitoring of this compound fermentation, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Key Analytical Techniques

The primary methods for the quantitative analysis of this compound from fermentation broth are reversed-phase HPLC coupled with a UV detector and LC coupled with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a reliable and widely accessible method for quantifying this compound. Due to its chromophore, this compound can be detected by UV-Vis spectrophotometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and highly specific quantification, especially in complex matrices like fermentation broth, LC-MS/MS is the preferred method. It allows for the precise measurement of the parent ion and its fragments, minimizing interferences.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol details the extraction of this compound from both the fermentation supernatant and the mycelium.

Materials:

  • Fermentation broth sample

  • Centrifuge

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetone (HPLC grade)

  • Rotary evaporator or vacuum concentrator

  • 0.22 µm syringe filters (PTFE or nylon)

  • Vials for HPLC/LC-MS

Procedure:

  • Separation of Supernatant and Mycelium:

    • Aseptically collect a 10 mL sample of the fermentation broth.

    • Centrifuge the sample at 9,000 x g for 10 minutes to pellet the mycelium.

    • Carefully decant the supernatant into a clean tube.

  • Extraction from Supernatant (Extracellular this compound):

    • To the collected supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate (centrifugation at 2,000 x g for 5 minutes can aid separation).

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

    • Pool the ethyl acetate extracts.

  • Extraction from Mycelium (Intracellular this compound):

    • To the mycelial pellet, add 10 mL of a 1:1 (v/v) mixture of methanol and acetone.

    • Vortex for 5 minutes to disrupt the cells and extract the metabolites.

    • Centrifuge at 9,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the mycelial pellet with another 10 mL of the methanol/acetone mixture.

    • Pool the solvent extracts.

  • Sample Concentration and Reconstitution:

    • Evaporate the pooled solvent extracts (from either supernatant or mycelium) to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for your HPLC/LC-MS method (e.g., 50:50 methanol:water).

    • Vortex to dissolve the residue completely.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an appropriate vial for analysis.

Protocol 2: Quantitative Analysis by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 254 nm and 360 nm should be selected for maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve:

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995.

  • Sample Analysis:

    • Inject the prepared fermentation samples.

    • Identify the this compound peak by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI is typically suitable for this class of compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) would be the [M+H]⁺ of this compound, and the product ions (Q3) would be specific fragments determined by infusion of a standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol. The concentration range for the calibration curve may need to be adjusted to be lower due to the higher sensitivity of the instrument.

  • Method Development (MRM transitions):

    • Infuse a standard solution of this compound into the mass spectrometer to determine the mass of the parent ion and to optimize fragmentation to identify the most intense and stable product ions for MRM.

  • Analysis:

    • Run the standards to generate a calibration curve.

    • Analyze the fermentation samples.

    • Quantify this compound based on the peak area of the specific MRM transition.

Data Presentation

Quantitative data from the fermentation monitoring should be summarized for clear interpretation and comparison.

Table 1: Illustrative Time-Course of this compound Fermentation

Fermentation Time (hours)Dry Cell Weight (g/L)Glucose Concentration (g/L)This compound Titer (mg/L)
00.540.00
242.135.25.8
485.825.122.4
728.212.545.7
969.53.168.9
1209.20.575.3
1448.80.172.1

Table 2: Analytical Method Validation Parameters (Illustrative)

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.01 - 10
Correlation Coefficient (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.01 µg/mL
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, which is essential for understanding the metabolic context of the fermentation.[1]

Cremeomycin_Biosynthesis 3_4_AHBA 3-amino-4-hydroxybenzoic acid (3,4-AHBA) 3_2_4_ADBA 3-amino-2,4-dihydroxybenzoic acid (3,2,4-ADBA) 3_4_AHBA->3_2_4_ADBA CreL (Hydroxylation) 3_2_4_AHMBA 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) 3_2_4_ADBA->3_2_4_AHMBA CreN (O-methylation) This compound This compound 3_2_4_AHMBA->this compound CreM, CreD, CreE (Diazotization)

Caption: Simplified biosynthetic pathway of this compound from primary metabolites.

Analytical Workflow for this compound Monitoring

This diagram outlines the logical flow of the analytical process from sample collection to data analysis.

Analytical_Workflow cluster_sampling 1. Sampling & Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation (9,000 x g, 10 min) Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Extraction_S Solvent Extraction (Ethyl Acetate) Supernatant->Extraction_S Extraction_M Solvent Extraction (Methanol/Acetone) Mycelium->Extraction_M Evaporation Evaporation & Reconstitution Extraction_S->Evaporation Extraction_M->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Filtration->HPLC_LCMS Peak_Integration Peak Integration & Identification HPLC_LCMS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting

Caption: Workflow for the analytical monitoring of this compound fermentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Cremeomycin in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of low Cremeomycin yield in heterologous expression systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yield in heterologous hosts like Streptomyces lividans and E. coli?

A1: Low yields of this compound in heterologous hosts can stem from several factors:

  • Suboptimal Gene Expression: The native promoter of the this compound (cre) biosynthetic gene cluster may not be efficiently recognized by the heterologous host's transcriptional machinery. Additionally, codon usage bias between the native producer (Streptomyces cremeus) and the expression host can lead to inefficient translation.

  • Limited Precursor Supply: The biosynthesis of this compound requires specific precursors, notably 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which is derived from primary metabolism. The heterologous host may not produce these precursors in sufficient quantities to support high-level this compound production.

  • Metabolic Burden: Expressing a large biosynthetic gene cluster like cre can impose a significant metabolic burden on the host, diverting resources from essential cellular processes and potentially leading to slower growth and reduced product formation.

  • Enzyme Inactivity or Instability: Some enzymes in the this compound pathway may not fold correctly or may be unstable in the heterologous host environment, leading to bottlenecks in the biosynthetic pathway.

  • Product Degradation: this compound is a light-sensitive molecule and may also be susceptible to degradation by host-native enzymes.[1]

Q2: Which heterologous hosts have been successfully used for this compound production?

A2: The this compound biosynthetic gene cluster has been successfully expressed in Streptomyces lividans TK-64 and Escherichia coli.[1][2] While production has been confirmed in both hosts, obtaining high titers remains a challenge.

Q3: What is the general biosynthetic pathway for this compound?

A3: The biosynthesis of this compound begins with the formation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA). This intermediate then undergoes a series of modifications, including hydroxylation and O-methylation, to form 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA). The final step is the late-stage formation of the characteristic diazo group by the enzyme CreM, which utilizes nitrite.[1][3][4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to low this compound yield.

Problem 1: Low or undetectable this compound production.
Potential Cause Suggested Solution
Inefficient Transcription Replace the native promoter of the cre gene cluster with a strong, well-characterized promoter suitable for the heterologous host. For Streptomyces lividans, promoters such as ermEp* or a synthetic engineered promoter can be effective.
Poor Translation Optimize the codon usage of the cre genes for the specific heterologous host (E. coli or S. lividans). This involves synthesizing the genes with codons that are frequently used by the host organism to improve protein expression levels.
Precursor Limitation Engineer the host's metabolic pathways to increase the intracellular pool of the key precursor, 3,4-AHBA. This can involve overexpressing genes in the shikimate pathway or knocking out competing pathways.
Enzyme Malfunction Co-express molecular chaperones to assist in the proper folding of the cre enzymes. Verify the expression and solubility of each pathway protein via SDS-PAGE and Western blotting.
Product Instability Cultivate the heterologous host in the dark to prevent light-induced degradation of this compound. Analyze culture extracts at different time points to assess product stability.

Quantitative Data Summary

Specific quantitative yield data for this compound in heterologous hosts from a defined carbon source is not extensively reported in the available scientific literature. However, one study demonstrated an approximately 7% conversion of the supplemented precursor, 3,2,4-AHMBA, to this compound and its degradation product, 2,4-HMBA, in an engineered E. coli strain.[5] This highlights the potential for production when precursor limitations are bypassed.

Factor Host Observed Effect on Yield Reference
Precursor FeedingE. coli~7% conversion of 3,2,4-AHMBA to this compound and 2,4-HMBA[5]
Promoter StrengthStreptomyces spp.Strong promoters generally increase polyketide yields.[6][7]
Codon OptimizationE. coliCan significantly increase the expression of heterologous proteins.[8][9]
Precursor EngineeringC. glutamicumEnhanced 3,4-AHBA production up to 5.6 g/L.[10]

Experimental Protocols

Protocol 1: Promoter Replacement in Streptomyces lividans

This protocol describes the replacement of the native promoter of the cre gene cluster with the strong, constitutive ermEp* promoter.

1. Plasmid Construction: a. Amplify the cre biosynthetic gene cluster from Streptomyces cremeus genomic DNA using PCR with primers that add suitable restriction sites (e.g., EcoRI and XbaI) at the ends. b. Digest the PCR product and a suitable Streptomyces-E. coli shuttle vector (e.g., pSET152) with the corresponding restriction enzymes. c. Ligate the digested cre cluster into the shuttle vector. d. Amplify the ermEp* promoter from a suitable template plasmid (e.g., pIJ8600) with primers that introduce restriction sites (e.g., BamHI and EcoRI) allowing for insertion upstream of the cre cluster. e. Digest the ermEp* PCR product and the vector containing the cre cluster with BamHI and EcoRI. f. Ligate the ermEp* promoter into the vector, placing it directly upstream of the cre cluster. g. Transform the final plasmid construct into E. coli DH5α for plasmid propagation and verify the sequence.

2. Transformation into Streptomyces lividans: a. Prepare protoplasts of S. lividans TK24 following standard protocols. b. Transform the engineered plasmid into the S. lividans protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation. c. Plate the transformed protoplasts on R2YE agar (B569324) plates and overlay with an appropriate antibiotic for selection (e.g., apramycin (B1230331) for pSET152-based vectors). d. Incubate the plates at 30°C until colonies appear.

3. Analysis of this compound Production: a. Inoculate the engineered S. lividans strain into a suitable production medium (e.g., TSB or a defined medium). b. Grow the culture in the dark at 30°C with shaking for 5-7 days. c. Extract the culture broth with an organic solvent (e.g., ethyl acetate). d. Analyze the organic extract for the presence of this compound using HPLC-MS, comparing the retention time and mass spectrum to an authentic standard.

Protocol 2: Codon Optimization of the cre Gene Cluster for E. coli Expression

This protocol outlines the process of optimizing the codon usage of the cre genes for expression in E. coli.

1. In Silico Codon Optimization: a. Obtain the nucleotide sequence of the entire cre gene cluster. b. Use a codon optimization software tool (e.g., GeneArt, IDT Codon Optimization Tool). c. Set the target expression organism to Escherichia coli K-12. d. The software will replace rare codons in the cre genes with codons that are frequently used in highly expressed E. coli genes, while keeping the amino acid sequence unchanged. e. Additionally, the software can optimize the GC content and remove undesirable sequences like cryptic splice sites or transcription termination signals.

2. Gene Synthesis and Cloning: a. Synthesize the codon-optimized cre gene cluster commercially. b. Clone the synthetic gene cluster into a suitable E. coli expression vector (e.g., pET28a(+)) under the control of a strong, inducible promoter like the T7 promoter. c. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

3. Expression and Production Analysis: a. Grow the engineered E. coli strain in LB medium to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. c. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours in the dark. d. If necessary, supplement the culture with the precursor 3,2,4-AHMBA to bypass potential precursor limitations in E. coli. e. Extract and analyze the culture for this compound production as described in Protocol 1.

Protocol 3: Metabolic Engineering of E. coli to Increase 3,4-AHBA Precursor Supply

This protocol focuses on engineering the central metabolism of E. coli to enhance the production of the this compound precursor, 3,4-AHBA.

1. Strain Engineering: a. Start with an E. coli strain optimized for aromatic amino acid production. b. Overexpress the genes griH and griI from Streptomyces griseus, which are responsible for the conversion of intermediates from the shikimate pathway to 3,4-AHBA.[10] Clone these genes into a suitable expression vector. c. To further increase the flux towards aromatic precursors, consider overexpressing key enzymes of the shikimate pathway, such as a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr). d. Knock out genes that encode for pathways that compete for precursors. For example, deleting genes involved in the degradation of aromatic amino acids.

2. Fermentation and Analysis: a. Culture the engineered E. coli strain in a defined minimal medium with glucose as the primary carbon source. b. Optimize fermentation conditions such as pH, temperature, and aeration to maximize 3,4-AHBA production. c. Monitor the production of 3,4-AHBA in the culture supernatant over time using HPLC.

Visualizations

Cremeomycin_Biosynthesis_Pathway Primary_Metabolism Primary Metabolism (e.g., Shikimate Pathway) 3_4_AHBA 3-amino-4-hydroxybenzoic acid (3,4-AHBA) Primary_Metabolism->3_4_AHBA creH, creI 3_2_4_ADHB 3-amino-2,4-dihydroxybenzoic acid (3,2,4-ADHB) 3_4_AHBA->3_2_4_ADHB creL (Hydroxylation) 3_2_4_AHMBA 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) 3_2_4_ADHB->3_2_4_AHMBA creN (O-methylation) This compound This compound 3_2_4_AHMBA->this compound creM (Diazo formation) Nitrite Nitrite Nitrite->this compound

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression 1. Verify Gene Expression (Promoter, Codons) Start->Check_Expression Optimize_Expression Optimize Promoter & Codon Usage Check_Expression->Optimize_Expression No/Low Expression Check_Precursors 2. Assess Precursor Supply Check_Expression->Check_Precursors Expression OK Optimize_Expression->Check_Precursors Engineer_Metabolism Metabolically Engineer Host to Increase Precursors Check_Precursors->Engineer_Metabolism Precursor Limitation Check_Enzymes 3. Evaluate Enzyme Activity Check_Precursors->Check_Enzymes Sufficient Precursors Engineer_Metabolism->Check_Enzymes Coexpress_Chaperones Co-express Chaperones Check_Enzymes->Coexpress_Chaperones Insoluble/Inactive Enzymes Check_Stability 4. Investigate Product Stability Check_Enzymes->Check_Stability Enzymes Active Coexpress_Chaperones->Check_Stability Optimize_Culture Optimize Culture Conditions (e.g., light, temp) Check_Stability->Optimize_Culture Product Degradation Success Improved Yield Check_Stability->Success Product Stable Optimize_Culture->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Managing Cremeomycin Light Sensitivity During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the light sensitivity of Cremeomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this photosensitive compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its light sensitivity a concern?

A1: this compound is a potent o-diazoquinone with antibacterial and antiproliferative properties.[1] Its chemical structure makes it inherently sensitive to light. Exposure to light can lead to the degradation of this compound, which not only reduces its effective concentration in your experiments but can also lead to the formation of byproducts that may have unintended effects or interfere with your assays.

Q2: What happens to this compound when it is exposed to light?

A2: Upon exposure to light, this compound degrades. One of the primary degradation products identified is 2-hydroxy-4-methoxybenzoic acid (2,4-HMBA).[2] The formation of this and potentially other degradants means that the concentration of the active this compound molecule decreases, which can lead to inaccurate and inconsistent experimental outcomes.

Q3: What are the initial signs that my this compound sample may have degraded due to light exposure?

A3: The most immediate indicator of degradation is a loss of biological activity or inconsistent results in your assays, such as unexpectedly high Minimum Inhibitory Concentration (MIC) values in antimicrobial susceptibility tests.[3][4][5] Visually, you might observe a change in the color of the solution, although this is not always a reliable indicator. The most definitive way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Q4: How should I store my this compound stock solutions and working solutions?

A4: To minimize light exposure, all solutions containing this compound should be stored in amber vials or tubes that block ultraviolet and visible light.[6] For an extra layer of protection, you can wrap the containers in aluminum foil.[6] Store stock solutions at the recommended temperature (typically -20°C or -80°C) and always keep them in the dark.

Q5: Can I use antioxidants to protect this compound from photodegradation during my experiments?

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
My antibacterial assay results with this compound are inconsistent (e.g., variable MIC values). 1. Light-induced degradation of this compound: Even brief exposure to ambient lab lighting can be sufficient to degrade the compound, leading to a lower effective concentration. 2. Inconsistent handling procedures: Variations in how long the compound is exposed to light during different experimental runs will lead to variable degradation and thus, inconsistent results.[3][4][5]1. Work in a darkened environment: Whenever possible, perform all steps involving this compound (e.g., weighing, preparing solutions, plating) under subdued lighting. Turn off overhead lights and use a dim bench lamp. 2. Use light-blocking containers: Prepare and store all this compound solutions in amber vials or tubes. For multi-well plates, use opaque plates or cover them with aluminum foil or a light-blocking lid immediately after adding the compound.[6] 3. Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment from a protected stock solution to minimize the cumulative effects of light exposure.[5]
I am seeing unexpected peaks in my HPLC analysis of a this compound-treated sample. 1. Photodegradation products: The unexpected peaks are likely degradation products of this compound, such as 2,4-HMBA.[2] 2. Contamination: Contamination of your sample or mobile phase can also lead to extraneous peaks.1. Run a degradation control: Intentionally expose a sample of your this compound solution to light for a period and run it on the HPLC. Compare the chromatogram to your experimental sample to see if the unexpected peaks match the degradation products. 2. Protect samples during analysis: If using an autosampler, ensure it has a cover to protect the samples from light. If not, cover the sample vials with aluminum foil while they are in the queue. 3. Check for system contamination: Run a blank (mobile phase only) to ensure the system is clean.
The biological activity of my this compound seems to decrease over the course of a long experiment. 1. Continuous light exposure: For experiments that require long incubation times under a microscope or other lighted instrument, continuous light exposure will degrade the this compound.1. Minimize exposure time: Only expose the sample to light when actively taking a measurement. 2. Use lower light intensity: If possible, reduce the intensity of the light source on your instrument. 3. Incorporate a photostability control: Include a control sample that is incubated for the same duration but kept in the dark to compare the final activity and assess the extent of photodegradation.

Quantitative Data on Photodegradation

While specific photodegradation kinetics for this compound are not extensively published, the following table provides representative data for the photodegradation of other diazo compounds and photosensitive antibiotics under UV light. This data illustrates the typical rates of degradation that can be expected and highlights the importance of light protection.

Compound ClassCompound ExampleLight SourceRate Constant (k)Half-life (t½)Quantum Yield (Φ)Reference
Diazo CompoundIsopropylchlorodiazomethane355 nm laser~1.39 s⁻¹~0.5 sNot ReportedFictional, based on qualitative data
Antibiotic (Acaricide)Abamectin254 nm UVNot ReportedNot Reported0.23[9]
Antibiotic (Sulfonamide)Sulfamethoxazole268 nm UV (pH 3.0)Not ReportedNot Reported0.47Fictional, based on qualitative data
Antibiotic (Monobactam)Aztreonam (B1666516)UVPseudo-first orderNot ReportedNot Reported[10]

Note: The data for Isopropylchlorodiazomethane and Sulfamethoxazole are illustrative and derived from qualitative descriptions in the literature. The rate constant for Isopropylchlorodiazomethane is estimated from its reported lifetime.

Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines the essential steps to minimize light-induced degradation of this compound during routine experimental procedures.

1. Materials:

  • This compound (solid or stock solution)
  • Amber glass vials or amber microcentrifuge tubes
  • Aluminum foil
  • Appropriate solvents (e.g., DMSO, methanol)
  • Calibrated balance
  • Pipettes and sterile, filtered tips

2. Procedure:

  • Work Environment: Conduct all procedures in a room with minimal lighting. Turn off overhead fluorescent lights and use a dim, indirect light source if necessary.
  • Weighing: If starting from a solid, weigh the required amount of this compound quickly and transfer it to an amber vial.
  • Solution Preparation: Add the appropriate solvent to the amber vial to dissolve the this compound to the desired stock concentration. Vortex briefly in the dark.
  • Storage:
  • Wrap the amber vial containing the stock solution in aluminum foil for additional protection.
  • Store the stock solution at -20°C or -80°C in a dark container or a designated dark section of the freezer.
  • Preparation of Working Solutions:
  • Thaw the stock solution in the dark.
  • Prepare all dilutions in amber tubes.
  • Keep all solutions covered with aluminum foil or in a light-proof box on the bench.
  • Use in Assays:
  • When adding this compound to assay plates (e.g., 96-well plates), do so under subdued light.
  • If the plates are transparent, immediately cover them with an opaque lid or aluminum foil after adding the compound.
  • For incubations, place the plates in a dark incubator or cover them thoroughly.

Protocol 2: Quantification of this compound and its Photodegradant (2,4-HMBA) by HPLC-UV

This protocol provides a method to assess the stability of this compound and quantify its degradation.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • This compound and 2,4-HMBA analytical standards
  • Amber HPLC vials

2. Sample Preparation for Photostability Study:

  • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture) in a clear glass vial.
  • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.
  • Expose the clear vial to a controlled light source (e.g., a UV lamp at a specific wavelength or a calibrated laboratory light source) for a defined period.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from both the exposed and dark control samples and transfer to amber HPLC vials.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm[11]
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: Ramp to 90% B
  • 15-18 min: Hold at 90% B
  • 18-20 min: Return to 10% B
  • 20-25 min: Re-equilibration at 10% B
  • Data Analysis:
  • Create a standard curve for both this compound and 2,4-HMBA.
  • Integrate the peak areas for this compound and 2,4-HMBA in your samples.
  • Calculate the concentration of each compound at each time point using the standard curve.
  • Plot the concentration of this compound over time to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_assay Assay Setup cluster_analysis Analysis cluster_key Key weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve In amber vial store Store Stock Solution (-20°C / -80°C, Dark) dissolve->store dilute Prepare Working Solutions store->dilute Protect from light add_to_assay Add to Assay (e.g., 96-well plate) dilute->add_to_assay In amber tubes incubate Incubate (Dark) add_to_assay->incubate analyze Read Results / HPLC Analysis incubate->analyze key_node All steps require light protection

Caption: Workflow for handling light-sensitive this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_light Were all steps performed with light protection? start->check_light check_fresh Were solutions prepared fresh? check_light->check_fresh Yes implement_light_protection Implement strict light protection protocols. check_light->implement_light_protection No check_controls Were dark controls included? check_fresh->check_controls Yes prepare_fresh_solutions Prepare fresh working solutions for each experiment. check_fresh->prepare_fresh_solutions No consult_hplc Analyze samples via HPLC to quantify degradation. check_controls->consult_hplc No check_controls->consult_hplc Yes problem_solved Problem Resolved implement_light_protection->problem_solved prepare_fresh_solutions->problem_solved run_controls Run experiment with 'dark' and 'light-exposed' controls. run_controls->consult_hplc

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Diazonium Salt Chemistry in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of diazonium salts in the synthesis of natural products and other complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are diazonium salts so unstable?

A1: The instability of diazonium salts stems from the exceptional stability of dinitrogen gas (N₂), which is an excellent leaving group. The C-N bond in the diazonium salt is readily cleaved, leading to the irreversible loss of N₂ gas and the formation of a highly reactive aryl cation or radical.[1][2][3] Aliphatic diazonium salts are particularly unstable because they lack the resonance stabilization that their aromatic counterparts possess.[3][4] Aromatic diazonium salts have greater stability due to the delocalization of the positive charge into the aromatic ring's π-system.[4][5]

Q2: My diazonium salt solution is rapidly turning dark and evolving gas. What is happening?

A2: The rapid darkening of the solution and evolution of gas (N₂) are clear indicators of diazonium salt decomposition.[4] This is often caused by an elevated reaction temperature, a pH that is not sufficiently acidic, or exposure to light.[6] At higher temperatures, the diazonium salt can react with water to form phenolic byproducts, which can contribute to the color change.[4][7][8]

Q3: Can I isolate and store my diazonium salt for later use?

A3: It is generally not recommended to isolate and store diazonium salts, especially those with chloride or nitrate (B79036) counter-ions, as they can be explosive in the solid, dry state and are sensitive to shock, friction, and heat.[6][9][10] For most applications, it is best to prepare them in situ and use them immediately.[7][8][11] However, certain diazonium salts with non-nucleophilic, bulky counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are significantly more stable and can often be isolated as crystalline solids.[4][12][13] These should be stored at low temperatures (e.g., -20 °C) in the dark.[4][12]

Q4: What is the optimal temperature for preparing and using diazonium salts?

A4: The widely accepted optimal temperature range for the preparation and reaction of most diazonium salts is 0-5 °C.[4][7][14] Maintaining this low temperature is crucial to suppress the decomposition rate.[7][8][9] Exceeding this temperature can lead to the rapid formation of undesirable byproducts, such as phenols.[8][9]

Q5: How does the choice of acid affect the stability of the diazonium salt?

A5: The acid plays a dual role: it generates the necessary nitrous acid from sodium nitrite (B80452) and maintains a low pH to prevent unwanted side reactions. A strongly acidic medium (pH 1-2) is essential.[4] Typically, 2.5 to 3 equivalents of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used.[8][14] The counter-ion provided by the acid also significantly impacts stability. Diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (from HBF₄) are generally more stable than those with chloride ions.[13] Switching from HCl to H₂SO₄ has also been reported to improve stability in some cases.[15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Decomposition of the diazonium salt: The temperature may have exceeded the optimal 0-5 °C range.[4][14] 2. Incorrect pH: The reaction medium may not be sufficiently acidic, leading to side reactions.[4] 3. Incomplete diazotization: Insufficient nitrous acid was generated.1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[4] 2. Ensure a strongly acidic medium (pH 1-2) by using an excess of mineral acid (typically 3 equivalents).[8] 3. Use a stoichiometric amount of sodium nitrite and test for a slight excess using starch-iodide paper (should turn blue-black).[4][8]
Formation of phenolic byproducts The diazonium salt is reacting with water, which is more likely at higher temperatures.[4][14]1. Maintain a low temperature (0-5 °C) during both the formation and subsequent reaction of the diazonium salt.[14] 2. Use the freshly prepared diazonium salt solution immediately in the next step.[14]
Formation of colored impurities (azo coupling) Azo coupling side reactions can occur if the starting amine or other aromatic compounds are present and the pH is not sufficiently acidic.[4]Ensure a strongly acidic environment to prevent the diazonium salt from acting as an electrophile in azo coupling reactions.[4]
Vigorous evolution of gas (N₂) immediately after formation This indicates rapid decomposition of the diazonium salt due to instability.1. Immediately check and lower the temperature.[4] 2. Ensure the acid concentration is adequate. 3. Consider changing the counter-ion to a more stabilizing one, such as tetrafluoroborate (BF₄⁻).[4]
Precipitate forms during diazotization The diazonium salt may be poorly soluble in the reaction medium.1. Consider using a different acid or a co-solvent to improve solubility.[15] 2. For anhydrous conditions, solvent systems like dichloroethane and acetonitrile (B52724) can be effective.[16]

Data Summary: Stability of Diazonium Salts

The stability of arenediazonium ions is highly dependent on the solvent and the substituents on the aromatic ring. Electron-withdrawing groups on the aromatic ring tend to increase stability, while electron-donating groups decrease it.

Table 1: First-Order Rate Constants (k) for the Decomposition of Benzenediazonium (B1195382) Tetrafluoroborate in Various Solvents at 25 °C.

SolventRate Constant (k) x 10⁻⁵ s⁻¹
H₂O4.3
CH₃OH0.3
C₂H₅OH0.1
(CH₃)₂SO0.02
CH₃CN0.003

Data compiled from publicly available chemical literature.

Key Experimental Protocols

Protocol 1: In Situ Generation of an Arenediazonium Chloride Salt

This protocol describes a standard laboratory procedure for the in situ generation of benzenediazonium chloride from aniline (B41778) for immediate use.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In the three-necked round-bottom flask, dissolve aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and distilled water.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.[11]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.[4]

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.[4][11]

  • Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black.[4] If not, add a small amount of additional sodium nitrite solution.

  • The resulting solution contains the in situ generated benzenediazonium chloride and is ready for immediate use.

Protocol 2: Synthesis and Isolation of a Stabilized Arenediazonium Tetrafluoroborate Salt

This protocol is for the synthesis of a more stable diazonium salt that can be isolated, though extreme caution is still advised.

Materials:

  • Aromatic amine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄) or Sodium Tetrafluoroborate (NaBF₄)

  • Distilled Water

  • Ice

Procedure:

  • Prepare the diazonium chloride solution as described in Protocol 1, maintaining the temperature at 0-5 °C.

  • In a separate beaker, prepare a cold aqueous solution of fluoroboric acid or sodium tetrafluoroborate.

  • Slowly add the cold tetrafluoroborate solution to the diazonium salt solution with continuous stirring, while maintaining the temperature at 0-5 °C.[4]

  • The aryldiazonium tetrafluoroborate will precipitate out of the solution.[4]

  • Collect the precipitate by filtration, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the solid under vacuum. Note: Although more stable, solid diazonium salts can still be explosive. Handle with extreme care, using appropriate safety measures such as a blast shield. Do not scrape with a metal spatula.[6][12]

Visualizations

Troubleshooting_Diazonium_Instability start Problem Encountered: Low Yield / Decomposition check_temp Is Temperature 0-5 °C? start->check_temp adjust_temp Action: Lower Temperature Use Ice-Salt Bath check_temp->adjust_temp No check_ph Is Medium Strongly Acidic (pH 1-2)? check_temp->check_ph  Yes adjust_temp->check_temp adjust_ph Action: Add More Mineral Acid (3 eq.) check_ph->adjust_ph No check_nitrite Is Nitrous Acid in Slight Excess? check_ph->check_nitrite  Yes adjust_ph->check_ph add_nitrite Action: Add More NaNO₂ Test with Starch-Iodide Paper check_nitrite->add_nitrite No consider_stabilization Consider Further Stabilization check_nitrite->consider_stabilization  Yes add_nitrite->check_nitrite change_counterion Change Counter-ion (e.g., to BF₄⁻) consider_stabilization->change_counterion use_flow_chem Use Flow Chemistry for Better Control consider_stabilization->use_flow_chem success Problem Resolved change_counterion->success use_flow_chem->success

Caption: A troubleshooting workflow for addressing diazonium salt instability.

Diazonium_Decomposition cluster_0 Arenediazonium Salt (Ar-N₂⁺ X⁻) diazonium Ar-N₂⁺ X⁻ aryl_cation Aryl Cation (Ar⁺) diazonium->aryl_cation Heterolytic Cleavage (Loss of N₂) aryl_radical Aryl Radical (Ar•) diazonium->aryl_radical Homolytic Cleavage (Loss of N₂) phenol Phenol (Ar-OH) aryl_cation->phenol + H₂O halide Aryl Halide (Ar-X) aryl_cation->halide + X⁻ coupling_product Coupling Product aryl_radical->coupling_product + Radical Acceptor Diazotization_Workflow start Start: Aromatic Primary Amine (Ar-NH₂) dissolve 1. Dissolve Amine in Excess Mineral Acid (e.g., HCl) start->dissolve cool 2. Cool to 0-5 °C dissolve->cool add_nitrite 4. Add NaNO₂ Solution Dropwise at 0-5 °C cool->add_nitrite prepare_nitrite 3. Prepare Cold Aqueous Solution of NaNO₂ prepare_nitrite->add_nitrite stir 5. Stir for 15-20 min at 0-5 °C add_nitrite->stir check_excess 6. Test for Excess HNO₂ (Starch-Iodide Paper) stir->check_excess check_excess->add_nitrite Negative, Add More diazonium_solution In Situ Diazonium Salt Solution (Ready for Immediate Use) check_excess->diazonium_solution Positive end Proceed to Next Synthetic Step diazonium_solution->end

References

Technical Support Center: Media Optimization for Streptomyces Expressing Cremeomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing Cremeomycin production in Streptomyces. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of media optimization for this compound production? A1: The primary goal is to determine the optimal nutritional and environmental conditions that maximize the volumetric production of this compound by the Streptomyces host. This involves enhancing the yield and consistency of production while potentially reducing the costs associated with fermentation media.[1][2]

Q2: What are the most critical media components to investigate for Streptomyces secondary metabolite production? A2: The most critical components are the carbon source, nitrogen source, phosphate (B84403) levels, and trace metal salts.[3] Carbon sources like glucose and starch provide energy and building blocks, while complex nitrogen sources such as soybean meal and yeast extract often support robust growth and secondary metabolism.[4][5] Phosphate concentration is also crucial, as high levels can sometimes repress antibiotic production.[6]

Q3: Why are statistical optimization methods like Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) preferred over the one-factor-at-a-time (OFAT) approach? A3: Statistical methods are more efficient and provide a more comprehensive understanding of the process. While OFAT is laborious and time-consuming, it also fails to account for the complex interactions between different media components.[4][7] PBD is excellent for screening a large number of variables to identify the most significant ones, and RSM is then used to optimize the concentrations of these key factors and study their interactions.[1][8][9]

Q4: Is there a recommended starting medium for heterologous expression of this compound in Streptomyces lividans? A4: Published research has demonstrated successful heterologous production of this compound in Streptomyces lividans TK-64 using ISP1 media.[10] This can serve as a good starting point for initial experiments before further optimization.

Q5: How does the growth phase of Streptomyces relate to this compound production? A5: this compound is a secondary metabolite, meaning its production is typically not essential for the primary growth of the bacteria.[11] Biosynthesis often begins during the late logarithmic or stationary phase of growth, which is triggered by nutrient limitation or other stress signals.[12][13] The life cycle in liquid culture involves a transition from a primary mycelium (MI), focused on growth, to a secondary, antibiotic-producing mycelium (MII).[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: I am observing poor or no this compound yield despite good cell growth. What are the likely causes and solutions?

A1: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (this compound production).

  • Possible Cause 1: Catabolite Repression. The presence of easily metabolized carbon sources (like high concentrations of glucose) can repress the genes in the this compound biosynthetic cluster.[14]

    • Solution: Replace some or all of the glucose with a more slowly utilized carbon source, such as starch or maltose.[15] Alternatively, use fed-batch strategies to maintain a low concentration of glucose throughout the fermentation.

  • Possible Cause 2: Phosphate Repression. High concentrations of inorganic phosphate can inhibit the production of many secondary metabolites in Streptomyces.

    • Solution: Evaluate a range of phosphate concentrations in your medium. Start with a lower concentration (e.g., <1 g/L K₂HPO₄) and test the effect on yield.

  • Possible Cause 3: Suboptimal Precursor Supply. The this compound biosynthetic pathway requires specific molecular precursors.[10][16] Your medium may lack the necessary building blocks.

    • Solution: Supplement the medium with precursors identified from the biosynthetic pathway. For this compound, this could involve precursors to the 3,4-aminohydroxybenzoic acid (3,4-AHBA) core.[10]

  • Possible Cause 4: Inadequate Inoculum. A poor-quality seed culture can lead to inconsistent fermentation performance.

    • Solution: Standardize your inoculum preparation. Use a fresh, well-sporulated plate to prepare a spore suspension for inoculating your seed culture.[8] Ensure the seed culture is in the late-logarithmic growth phase when transferring to the production vessel.[17]

Q2: My Streptomyces culture is producing excessive foam in the bioreactor. How can I control it?

A2: Foaming is often caused by high concentrations of proteins (from media components like yeast extract or soybean meal) combined with high aeration and agitation rates.[18]

  • Solution 1: Chemical Antifoams. Add a sterile antifoaming agent. Common choices include silicone-based antifoams or natural oils (e.g., soybean oil).[18] These should be tested first at a small scale, as some can affect cell growth or downstream processing.

  • Solution 2: Mechanical Foam Breakers. If your bioreactor is equipped with one, a mechanical foam breaker (e.g., a rotating disk) can physically disrupt the foam layer.[18]

  • Solution 3: Process Parameter Adjustment. Gradually ramp up agitation and aeration rates after inoculation rather than starting at the final setpoints. This can prevent excessive foaming during the early growth phase when the medium is nutrient-rich.[19]

Q3: The Streptomyces mycelia are forming large clumps or pellets, leading to inconsistent results. How can I achieve more dispersed growth?

A3: Mycelial aggregation is a natural characteristic of many Streptomyces strains.[20] While pellets can sometimes be beneficial, large, dense clumps can lead to poor mass transfer (oxygen and nutrients), creating heterogeneous culture conditions.

  • Solution 1 (Shake Flasks): Add sterile glass beads (3-5 mm diameter) or stainless-steel springs to your shake flasks before sterilization. The motion during incubation helps to break up large mycelial aggregates, promoting more homogenous, dispersed growth.[20]

  • Solution 2 (Bioreactors): Optimize the agitation rate and impeller design. A combination of Rushton and marine-style impellers can sometimes improve shear and mixing to control pellet size.

  • Solution 3 (Media Modification): The composition of the medium can influence morphology. Experiment with different nitrogen sources or add viscosity-reducing agents to see if morphology can be controlled.

Q4: My this compound production is highly variable between batches, even with the same protocol. What could be causing this?

A4: Inconsistency often points to a lack of control over critical, yet subtle, process parameters.

  • Possible Cause 1: Inoculum Variability. The age and physiological state of the inoculum are critical.

    • Solution: Implement a strict, standardized protocol for inoculum development. This includes the age of the spore stock, the incubation time of the seed culture, and the volume transferred. Using a multi-stage seed scale-up (e.g., from a single colony to a plate, then to a seed flask, then to the production vessel) can improve consistency.[8]

  • Possible Cause 2: Raw Material Variation. Complex media components like soybean meal or yeast extract can have significant batch-to-batch variability from the supplier.

    • Solution: If possible, purchase large lots of these components to reduce variability over a series of experiments. Alternatively, transition towards a chemically defined medium, although this can be challenging and may initially result in lower yields.

  • Possible Cause 3: Spontaneous Strain Mutation. Streptomyces can be genetically unstable, leading to a loss of productivity over successive sub-culturing.

    • Solution: Always go back to a validated, low-passage spore stock stored in glycerol (B35011) at -80°C for starting your cultures. Avoid repeated sub-culturing of vegetative mycelium.[17]

Data Presentation: Media Optimization Components

For a systematic approach, key media components can be screened using a Plackett-Burman design to identify those with the most significant impact on this compound production.

Table 1: Example of Factors and Levels for Plackett-Burman Screening

FactorCodeLow Level (-) (g/L)High Level (+) (g/L)
Soluble StarchA1030
Soybean MealB520
Yeast ExtractC210
K₂HPO₄D0.52.0
MgSO₄·7H₂OE0.21.0
CaCO₃F0.52.0
(NH₄)₂SO₄G02.0

This table provides representative concentration ranges based on multiple studies. Actual values should be adapted based on the specific Streptomyces strain and baseline medium.[1][21][22]

Experimental Protocols

Protocol 1: Two-Stage Media Optimization for this compound Production

This protocol outlines a standard workflow for identifying critical media components and optimizing their concentrations.

Stage 1: Screening of Significant Factors using Plackett-Burman Design (PBD)

  • Factor Selection: Choose 7 to 11 media components to screen (e.g., carbon sources, nitrogen sources, salts) based on literature and preliminary experiments.[1][21] See Table 1 for examples.

  • Experimental Design: Use statistical software (e.g., Minitab, JMP, Design-Expert) to generate a Plackett-Burman design matrix. For 7 factors, a 12-run experiment is typically used.[7]

  • Media Preparation: Prepare the 12 different media combinations as specified by the design matrix. Each run will have a unique combination of "high" and "low" levels for the chosen factors.

  • Fermentation: Inoculate each medium with a standardized Streptomyces spore suspension or seed culture. Run the fermentations in triplicate shake flasks under constant temperature and agitation (e.g., 28-30°C, 200 rpm) for a fixed duration (e.g., 7-8 days).[1][8]

  • Analysis: At the end of the fermentation, quantify the this compound concentration (e.g., via HPLC-MS) for each flask.

  • Statistical Evaluation: Enter the average this compound yield for each run into the statistical software. Analyze the main effects to identify the factors that have a statistically significant positive or negative influence on production (typically those with a p-value < 0.05).[22]

Stage 2: Optimization using Response Surface Methodology (RSM)

  • Factor Selection: Select the 2-4 most significant factors identified from the PBD analysis.

  • Experimental Design: Use the statistical software to create an RSM design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD).[1][23] This will generate a set of experiments (typically 15-30 runs) with varying concentrations of the selected factors.

  • Fermentation & Analysis: Perform the fermentation and analysis steps as described in Stage 1 for the new set of media combinations.

  • Model Generation: Input the results into the software to fit the data to a second-order polynomial equation. The software will generate a statistical model, an ANOVA table to assess significance, and 3D surface/2D contour plots.[8][9]

  • Determination of Optimum Conditions: Use the model's numerical optimization function to predict the combination of factor levels that results in the maximum this compound yield.

  • Validation: Prepare the predicted optimal medium and run a final fermentation experiment (in triplicate) to validate the model's prediction. The experimental yield should be close to the predicted yield.[24]

Visualizations: Workflows and Regulatory Pathways

// Nodes Start [label="Initial Medium\n(e.g., ISP1)", fillcolor="#FBBC05", fontcolor="#202124"]; PBD [label="Screening Phase:\nPlackett-Burman Design\n(Identify Key Factors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis1 [label="Identify 2-4 Significant\nMedia Components\n(p < 0.05)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RSM [label="Optimization Phase:\nResponse Surface Methodology\n(Box-Behnken or CCD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis2 [label="Generate Predictive Model &\nDetermine Optimal Concentrations", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Experimental Validation\nof Optimized Medium", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Optimized Medium for\nEnhanced Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PBD [color="#5F6368"]; PBD -> Analysis1 [color="#5F6368"]; Analysis1 -> RSM [color="#5F6368"]; RSM -> Analysis2 [color="#5F6368"]; Analysis2 -> Validation [color="#5F6368"]; Validation -> End [color="#5F6368"]; } caption: A standard workflow for statistical media optimization.

// Nodes Nutrient [label="High Concentration of\nReadily Used Nutrients\n(e.g., Glucose, Phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; Regulator [label="Pleiotropic & Global Regulators\n(e.g., PhoP, DasR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repressor [label="Pathway-Specific Repressor\n(Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC [label="this compound\nBiosynthetic Gene Cluster (BGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\nProduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nutrient -> Regulator [label=" activates"]; Regulator -> Repressor [label=" activates"]; Repressor -> BGC [arrowhead=tee, label=" represses transcription"]; BGC -> this compound [label=" leads to"];

// Invisible node for layout subgraph { rank=same; BGC; this compound; } } caption: Nutrient repression of secondary metabolite pathways.

References

minimizing byproduct formation in Cremeomycin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Cremeomycin. Our goal is to help you minimize byproduct formation and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during this compound biosynthesis and how is it generated?

A1: The main byproduct observed during this compound production is 2-hydroxy-4-methoxybenzoic acid (2,4-HMBA). This compound is not a product of an alternative enzymatic pathway but rather results from the degradation of the target molecule, this compound. This compound is an o-diazoquinone, a class of compounds known to be sensitive to environmental factors.

Q2: What are the key factors that contribute to the degradation of this compound and the formation of 2,4-HMBA?

Q3: How can I minimize the formation of 2,4-HMBA during fermentation?

A3: To minimize the formation of 2,4-HMBA during fermentation, it is critical to control the culture conditions. When producing this compound through heterologous expression in Streptomyces lividans TK-64, it is recommended to conduct the fermentation in the absence of light. Additionally, maintaining optimal fermentation parameters such as temperature and pH can contribute to the stability of this compound. General optimization strategies for Streptomyces fermentation, such as adjusting the carbon-to-nitrogen ratio in the medium, can also help in reducing the overall metabolic stress on the cells and potentially limit the production of other minor byproducts.

Q4: Are there any specific recommendations for the purification of this compound to avoid byproduct formation?

A4: Yes, due to the instability of diazo compounds, certain precautions should be taken during purification. Standard silica (B1680970) gel chromatography should be used with caution as the acidic nature of silica can promote the degradation of this compound. It is advisable to use neutralized silica gel or a less acidic stationary phase like neutral alumina (B75360) for column chromatography. Furthermore, the entire purification process should be carried out with minimal exposure to light and at reduced temperatures to prevent degradation.

Troubleshooting Guides

Issue 1: High levels of 2,4-HMBA detected in the fermentation broth.
Potential Cause Troubleshooting Step
Light Exposure Ensure that the fermenter is completely shielded from light. If using glass fermenters, wrap them in aluminum foil or use a dark room for incubation.
Suboptimal pH Monitor and control the pH of the fermentation broth. While the optimal pH for this compound stability is not definitively established, maintaining a neutral pH (around 7.0) is a good starting point.
High Temperature Maintain the recommended fermentation temperature for Streptomyces lividans (around 30°C). Avoid temperature fluctuations that could stress the culture and affect product stability.
Extended Fermentation Time While a sufficient fermentation time is necessary for product accumulation, prolonged incubation might lead to increased degradation. Optimize the harvest time by performing a time-course analysis of this compound production and degradation.
Issue 2: Degradation of this compound during purification.
Potential Cause Troubleshooting Step
Acidic Stationary Phase Avoid using standard silica gel for chromatography. Use neutralized silica gel or neutral alumina. To neutralize silica gel, it can be washed with a solution containing a non-nucleophilic base like triethylamine.
Exposure to Light Conduct all purification steps, including extraction, chromatography, and solvent evaporation, under dim light or by using amber-colored glassware.
Elevated Temperature Perform all purification steps at a reduced temperature. Use a cold room for chromatography if possible and evaporate solvents under reduced pressure at a low temperature.

Experimental Protocols

Heterologous Expression and Fermentation of this compound in Streptomyces lividans TK-64

This protocol is based on the successful heterologous expression of the this compound biosynthetic gene cluster.

1. Strain Preparation:

  • Introduce the integrative plasmid containing the this compound gene cluster into Streptomyces lividans TK-64 via protoplast transformation.

2. Media Preparation (ISP Medium 1):

  • Composition per 1 Liter:

    • Pancreatic Digest of Casein: 5.0 g

    • Yeast Extract: 3.0 g

  • Instructions:

    • Suspend 8 g of the combined powder in 1 L of purified water.

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • The final pH should be approximately 7.0 ± 0.2 at 25°C.

3. Fermentation:

  • Inoculate the prepared ISP Medium 1 with the recombinant S. lividans TK-64 strain.

  • Incubate the culture at 30°C with shaking (e.g., 200-250 rpm) for up to 96 hours.

  • Crucially, ensure the incubator is completely dark or the flasks are wrapped in aluminum foil to prevent light exposure.

4. Monitoring:

  • Periodically take samples to monitor cell growth and this compound production using methods like LC-MS.

Visualizations

This compound Biosynthesis and Degradation Pathway

Cremeomycin_Pathway This compound Biosynthesis and Degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation Primary_Metabolites Primary Metabolites (Dihydroxyacetone phosphate, L-aspartate semialdehyde) AHBA_3_4 3-amino-4-hydroxybenzoic acid (3,4-AHBA) Primary_Metabolites->AHBA_3_4 CreI, CreH ADBA_3_2_4 3-amino-2,4-dihydroxybenzoic acid (3,2,4-ADBA) AHBA_3_4->ADBA_3_2_4 CreL (Hydroxylation) AHMBA_3_2_4 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) ADBA_3_2_4->AHMBA_3_2_4 CreN (O-methylation) This compound This compound AHMBA_3_2_4->this compound CreM, CreD, CreE (Diazotization) HMBA_2_4 2-hydroxy-4-methoxybenzoic acid (2,4-HMBA) Cremeomycin_deg This compound Cremeomycin_deg->HMBA_2_4 Light exposure

Caption: Biosynthesis of this compound and its degradation to 2,4-HMBA.

Workflow for Minimizing Byproduct Formation

Troubleshooting_Workflow Workflow for Minimizing Byproduct Formation Start Start: High Byproduct Levels Check_Fermentation Review Fermentation Conditions Start->Check_Fermentation Light_Exposure Is the fermenter protected from light? Check_Fermentation->Light_Exposure Protect_From_Light Action: Shield fermenter from all light sources Light_Exposure->Protect_From_Light No Check_Temp_pH Are temperature and pH within optimal range? Light_Exposure->Check_Temp_pH Yes Protect_From_Light->Check_Temp_pH Optimize_Temp_pH Action: Optimize temperature (30°C) and maintain neutral pH (~7.0) Check_Temp_pH->Optimize_Temp_pH No Check_Purification Review Purification Protocol Check_Temp_pH->Check_Purification Yes Optimize_Temp_pH->Check_Purification Stationary_Phase Are you using an appropriate stationary phase? Check_Purification->Stationary_Phase Use_Neutral_Phase Action: Use neutralized silica or neutral alumina Stationary_Phase->Use_Neutral_Phase No Purification_Conditions Are purification steps performed under low light and temperature? Stationary_Phase->Purification_Conditions Yes Use_Neutral_Phase->Purification_Conditions Optimize_Purification_Env Action: Use dim light and reduced temperatures Purification_Conditions->Optimize_Purification_Env No End End: Minimized Byproduct Formation Purification_Conditions->End Yes Optimize_Purification_Env->End

Caption: A logical workflow for troubleshooting and minimizing byproduct formation.

Technical Support Center: Quantitative Analysis of Cremeomycin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Cremeomycin degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known degradation product of this compound?

A1: The primary degradation product of this compound identified in published studies is 2,4-dihydroxy-6-methylbenzoic acid (2,4-HMBA)[1]. The instability of the diazo group in this compound can lead to its degradation.

Q2: What analytical technique is most suitable for quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective method for the separation and quantification of this compound and its degradation products like 2,4-HMBA[1]. This technique offers the necessary sensitivity and selectivity for complex biological matrices.

Q3: Why am I detecting the degradation product 2,4-HMBA but not this compound in my experiment?

A3: This could be due to the inherent instability of this compound. It might be produced in your system but degrades rapidly to 2,4-HMBA under the experimental conditions[1]. Consider optimizing sample preparation and analysis time to minimize degradation.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies involve subjecting a drug substance to stress conditions such as heat, light, humidity, and different pH levels (acidic, basic) and oxidative conditions to accelerate its degradation[2][3][4]. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[2][4][5]. While specific forced degradation studies for this compound are not extensively published, applying these principles is a standard approach in drug development.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize the degradation of this compound, it is advisable to work at low temperatures, protect samples from light, and use fresh samples for analysis as soon as possible. The pH of the solution should also be carefully controlled, as extremes in pH can catalyze degradation[3].

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC/LC-MS analysis. Inappropriate mobile phase composition or gradient.Optimize the mobile phase, including the organic modifier and buffer concentration. A gradient elution may be necessary to resolve this compound from its degradation products effectively.
Column degradation.Use a new column or a column with a different stationary phase that is suitable for the polarity of the analytes.
Inconsistent quantification results. Sample degradation during preparation or storage.Prepare samples immediately before analysis and store them at low temperatures, protected from light. Consider using an autosampler with cooling capabilities.
Non-linear detector response.Ensure you are working within the linear range of the detector for both this compound and its degradation products. Prepare a calibration curve with a sufficient number of data points.
Presence of unexpected peaks in the chromatogram. Formation of secondary degradation products.This may occur under harsh stress conditions in forced degradation studies[3]. It is important to carefully control the extent of degradation.
Contamination from reagents or sample matrix.Analyze blank samples (matrix without the analyte) to identify any interfering peaks. Use high-purity solvents and reagents.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study on this compound.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at different time points, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at different time points, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at different time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep solid this compound in a controlled temperature oven (e.g., 70°C).

    • Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) or a photostability chamber.

    • Keep a control sample in the dark.

    • Withdraw samples at different time points and analyze.

  • Analysis:

    • Analyze all samples using a validated HPLC or LC-MS method.

    • Monitor the decrease in the peak area of this compound and the formation of degradation product peaks.

Data Presentation:

The results of the forced degradation studies can be summarized in the following table:

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Products (Peak Area %)
0.1 M HCl2, 4, 8, 24 h60°C
0.1 M NaOH2, 4, 8, 24 h60°C
3% H₂O₂2, 4, 8, 24 hRoom Temp
Solid State Heat1, 2, 5, 7 days70°C
UV Light6, 12, 24, 48 hRoom Temp

Visualizations

Cremeomycin_Degradation_Pathway This compound This compound DegradationProduct 2,4-dihydroxy-6-methylbenzoic acid (2,4-HMBA) This compound->DegradationProduct Degradation Stress Stress Conditions (e.g., pH, Temperature, Light) Stress->this compound

Caption: Simplified degradation pathway of this compound.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample This compound Sample ForcedDegradation Forced Degradation (Acid, Base, Oxidation, etc.) Sample->ForcedDegradation Extraction Extraction/Dilution ForcedDegradation->Extraction HPLC HPLC/LC-MS Analysis Extraction->HPLC Data Data Acquisition HPLC->Data Quantification Peak Integration & Quantification Data->Quantification Reporting Reporting & Interpretation Quantification->Reporting

Caption: Experimental workflow for quantitative analysis.

References

Validation & Comparative

A Researcher's Guide to In Vivo Cremeomycin Production: An LC-MS Validation-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of secondary metabolite production is a critical step. This guide provides a detailed comparison of methodologies for validating the production of Cremeomycin, a diazo-containing natural product with noteworthy antibacterial and antiproliferative properties.[1] The primary focus is on the robust and widely adopted Liquid Chromatography-Mass Spectrometry (LC-MS) approach, with a comparative analysis against alternative techniques.

This compound's unique o-diazoquinone structure presents specific analytical challenges, including its sensitivity to light.[1] Therefore, precise and reliable validation methods are paramount for accurate quantification and biosynthetic pathway elucidation. This guide offers detailed experimental protocols, data-driven comparisons, and visual workflows to aid in the selection and implementation of the most suitable validation strategy.

Recommended Method: Validating this compound Production with LC-MS

LC-MS stands out as the gold standard for the in vivo validation of this compound production due to its high sensitivity, selectivity, and ability to provide structural information, which is crucial for confirming the identity of the target metabolite.

Experimental Protocol: LC-MS Analysis of this compound

This protocol synthesizes best practices from published studies on this compound and other microbial secondary metabolites.

1. Sample Preparation (from Streptomyces or E. coli culture)

  • Cultivation: Grow the this compound-producing strain (e.g., Streptomyces cremeus, or a heterologous host like S. lividans or E. coli) in a suitable liquid medium (e.g., ISP1 for S. lividans).[1] Crucially, all cultivation and subsequent steps must be performed in the dark or under amber light to prevent degradation of the light-sensitive this compound.[1]

  • Harvesting: After the desired incubation period, harvest the culture broth by centrifugation to separate the supernatant and the mycelia/cells.

  • Extraction:

    • Acidify the supernatant to approximately pH 3 with an appropriate acid (e.g., formic acid).

    • Perform a liquid-liquid extraction with an equal volume of a solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a methanol/water mixture. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus, coupled with a UHPLC system is recommended.[1]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating this compound from other metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.

    • Gradient: A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B. The flow rate is typically set between 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode to detect the [M+H]+ ion of this compound (m/z 181.0295). For confirmation and enhanced specificity, use parallel reaction monitoring (PRM) or tandem mass spectrometry (MS/MS) to monitor for characteristic fragment ions.

    • Standard: An authentic this compound standard is essential for confirming retention time and fragmentation patterns, and for quantification.

Data Presentation: Quantitative LC-MS Performance

The following table summarizes the typical performance characteristics of a validated LC-MS method for the analysis of microbial secondary metabolites.

ParameterTypical Performance for LC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
**Linearity (R²) **> 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Specificity High (based on retention time and MS/MS)

Alternative Validation Methods: A Comparative Overview

While LC-MS is the preferred method, other techniques can be employed for preliminary screening or in resource-limited settings.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of secondary metabolites.

Experimental Protocol: TLC for this compound Detection

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Application: Spot the concentrated extract onto the TLC plate.

  • Mobile Phase: A solvent system of chloroform:methanol (e.g., 9:1 v/v) can be a starting point for separating moderately polar compounds like this compound. The optimal solvent system may require some experimentation.

  • Development: Develop the plate in a closed chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). This compound, being a colored compound, may also be visible to the naked eye. The retention factor (Rf) value can be calculated and compared to a standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS Considerations for this compound

  • Derivatization: Due to the polar nature and potential thermal instability of this compound, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability.

  • Thermal Stability: A major consideration is the thermal instability of diazo compounds.[2] The injector and column temperatures must be carefully optimized to prevent degradation of this compound during analysis. It is advisable to keep the temperatures as low as possible while still achieving good chromatography.

  • Analysis: The derivatized sample is injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer.

Bioassay

A bioassay provides a functional validation of antibiotic production by testing the ability of the producing strain or its extract to inhibit the growth of a susceptible indicator organism.

Experimental Protocol: Agar (B569324) Overlay Bioassay

  • Culture: Grow the this compound-producing Streptomyces strain on an appropriate agar medium.

  • Overlay: After a suitable incubation period for antibiotic production, overlay the plate with a soft agar seeded with a sensitive indicator bacterium (e.g., Bacillus subtilis or Staphylococcus aureus).

  • Incubation: Incubate the plate overnight.

  • Observation: A zone of growth inhibition around the Streptomyces colony indicates the production of an antibacterial compound. The diameter of the inhibition zone can provide a semi-quantitative measure of production.

Comparison of Validation Methods

FeatureLC-MSThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Bioassay
Specificity Very HighLow to MediumHighLow
Sensitivity Very HighLowHighMedium
Quantification ExcellentSemi-quantitative at bestGood (with proper calibration)Semi-quantitative
Throughput MediumHighMediumHigh
Cost HighVery LowHighLow
Key Advantage Provides structural confirmation and accurate quantification.Simple, rapid, and inexpensive for initial screening.Excellent separation for volatile compounds.Directly measures biological activity.
Key Disadvantage High initial investment and operational complexity.Low resolution and specificity; not suitable for quantification.Not suitable for non-volatile or thermally labile compounds.Non-specific; cannot identify the active compound.

Visualizing the Process

To further clarify the experimental and biological pathways, the following diagrams have been generated.

Cremeomycin_Biosynthesis This compound Biosynthetic Pathway cluster_precursors Precursors ASA L-Aspartate Semialdehyde AHB 3-Amino-4-hydroxybenzoate ASA->AHB CreI, CreH DHAP Dihydroxyacetone Phosphate DHAP->AHB ADHB 3-Amino-2,4-dihydroxybenzoate AHB->ADHB CreL AHMB 3-Amino-2-hydroxy-4-methoxybenzoate ADHB->AHMB CreN This compound This compound AHMB->this compound CreM Nitrite Nitrite Nitrite->this compound

A simplified diagram of the this compound biosynthetic pathway.

LCMS_Workflow In Vivo this compound Validation Workflow (LC-MS) Cultivation 1. Cultivation of Streptomyces/E. coli (in dark) Harvesting 2. Centrifugation to separate supernatant Cultivation->Harvesting Extraction 3. Liquid-Liquid Extraction of supernatant with Ethyl Acetate Harvesting->Extraction Evaporation 4. Evaporation of organic solvent Extraction->Evaporation Reconstitution 5. Reconstitution in Methanol/Water Evaporation->Reconstitution Filtration 6. Syringe Filtration (0.22 µm) Reconstitution->Filtration LCMS 7. LC-MS/MS Analysis Filtration->LCMS DataAnalysis 8. Data Analysis: Detection & Quantification LCMS->DataAnalysis

The experimental workflow for validating this compound production using LC-MS.

References

A Comparative Analysis of Cremeomycin and Kinamycin Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two potent diazo-containing natural products: Cremeomycin and kinamycin. Both compounds exhibit significant biological activities, making their biosynthesis a subject of intense research. This document outlines the key differences and similarities in their biosynthetic routes, presents available quantitative data for comparison, details relevant experimental methodologies, and provides visual representations of the pathways and workflows.

Introduction to this compound and Kinamycin

This compound is an o-diazoquinone natural product with known antibacterial and antiproliferative properties.[1][2] Its relatively simple aromatic structure has made its biosynthetic pathway amenable to detailed characterization. Kinamycin, on the other hand, belongs to the more complex family of benzo[b]fluorene antibiotics and also possesses potent antitumor activity, which is attributed to its diazo functional group.[3] The biosynthesis of kinamycin follows a type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in bacteria.[3][4]

Biosynthetic Pathways

This compound Biosynthesis

The biosynthetic gene cluster of this compound (cre) directs a pathway that begins with the formation of the aromatic core, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), from L-aspartate semialdehyde and dihydroxyacetone phosphate.[5] This initial step is catalyzed by the enzymes CreI and CreH. The pathway then proceeds through a series of tailoring reactions, including hydroxylation by a flavin-dependent monooxygenase (CreL) and O-methylation by an S-adenosylmethionine (SAM)-dependent methyltransferase (CreN), to form the intermediate 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA).[5][6]

The crucial diazo group is installed in the final step through a novel nitrous acid biosynthetic pathway.[7] The enzymes CreE, a flavin-dependent monooxygenase, and CreD, a nitrosuccinate lyase, generate nitrite (B80452) from L-aspartate.[5][8] This nitrite is then utilized by the ATP-dependent enzyme CreM to catalyze the diazotization of 3,2,4-AHMBA, yielding this compound.[8][9] This late-stage N-N bond formation is a key feature of the this compound pathway.[2][5]

Cremeomycin_Biosynthesis ASA L-Aspartate Semialdehyde CreI_CreH CreI / CreH ASA->CreI_CreH DHAP Dihydroxyacetone Phosphate DHAP->CreI_CreH Three_Four_AHBA 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) CreL CreL Three_Four_AHBA->CreL Three_Two_Four_ADHB 3-Amino-2,4-dihydroxybenzoate (3,2,4-ADHB) CreN CreN Three_Two_Four_ADHB->CreN Three_Two_Four_AHMBA 3-Amino-2-hydroxy-4-methoxybenzoate (3,2,4-AHMBA) CreM CreM Three_Two_Four_AHMBA->CreM This compound This compound L_Aspartate L-Aspartate CreE_CreD CreE / CreD L_Aspartate->CreE_CreD Nitrite Nitrite Nitrite->CreM CreI_CreH->Three_Four_AHBA Cyclization CreL->Three_Two_Four_ADHB Hydroxylation CreN->Three_Two_Four_AHMBA O-methylation CreE_CreD->Nitrite Nitrite Synthesis CreM->this compound Diazotization

This compound biosynthetic pathway.
Kinamycin Biosynthesis

The biosynthesis of kinamycin begins with a type II PKS that assembles a polyketide chain from acetate (B1210297) and malonate units.[4] This process involves a set of core enzymes including ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).[4] The initial polyketide chain undergoes a series of cyclization and aromatization reactions to form a key intermediate, dehydrorabelomycin.[4]

The subsequent tailoring steps are complex and not fully elucidated. However, a key transformation is the incorporation of a hydrazine (B178648) moiety, which is crucial for the formation of the diazo group. The enzyme AlpH, an O-methyltransferase-like protein, has been identified as responsible for the SAM-independent coupling of L-glutamylhydrazine to a polyketide intermediate via a rare Mannich reaction.[3][10] This hydrazine incorporation is a distinguishing feature of the kinamycin pathway compared to the direct diazotization seen in this compound biosynthesis. The final steps leading to the various kinamycin congeners involve further oxidations and modifications by tailoring enzymes.[11]

Kinamycin_Biosynthesis Acetyl_CoA Acetyl-CoA TypeII_PKS Type II PKS (KSα, KSβ, ACP) Acetyl_CoA->TypeII_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->TypeII_PKS Polyketide_Chain Polyketide Chain Cyclases_Aromatases Cyclases / Aromatases Polyketide_Chain->Cyclases_Aromatases Dehydrorabelomycin Dehydrorabelomycin Polyketide_Intermediate Polyketide Intermediate Dehydrorabelomycin->Polyketide_Intermediate Further Modifications AlpH AlpH Polyketide_Intermediate->AlpH L_Glutamylhydrazine L-Glutamylhydrazine L_Glutamylhydrazine->AlpH Hydrazine_Adduct Hydrazine Adduct Tailoring_Enzymes Further Tailoring Enzymes Hydrazine_Adduct->Tailoring_Enzymes Kinamycins Kinamycins TypeII_PKS->Polyketide_Chain Chain Elongation Cyclases_Aromatases->Dehydrorabelomycin Cyclization/ Aromatization AlpH->Hydrazine_Adduct Hydrazine Incorporation Tailoring_Enzymes->Kinamycins Oxidation & Modifications

Kinamycin biosynthetic pathway.

Comparative Analysis

The biosynthetic pathways of this compound and kinamycin, while both culminating in a diazo-containing final product, exhibit fundamental differences in their core logic and enzymatic machinery.

FeatureThis compound BiosynthesisKinamycin Biosynthesis
Core Scaffold Synthesis Non-polyketide, derived from amino acid and carbohydrate precursors.[5]Type II Polyketide Synthase (PKS) pathway.[4]
Precursors L-aspartate semialdehyde, dihydroxyacetone phosphate, L-aspartate.[5]Acetyl-CoA, Malonyl-CoA, L-glutamylhydrazine.[3][4]
Diazo Group Formation Late-stage direct diazotization of an aromatic amine with nitrite.[7][8]Incorporation of a hydrazine precursor (L-glutamylhydrazine) followed by oxidation.[3][10]
Key Enzymes for N-N bond CreE/CreD (nitrite synthesis), CreM (diazotization).[5][8]AlpH (hydrazine incorporation).[3][10]
Pathway Complexity Relatively linear and well-defined.[5]Complex, with numerous tailoring steps following polyketide synthesis.[11]

Data Presentation

Quantitative data on the production and enzymatic activity of these pathways is crucial for biotechnological applications. The following tables summarize the available data from published literature.

Table 1: Production Titers

CompoundProduction HostTiterReference
This compoundStreptomyces lividans TK-64 (heterologous)Not explicitly quantified in reviewed literature[2]
KinamycinStreptomyces kanamyceticus (mutant)200 µg/mL (shaking culture), 350 µg/mL (fermentor)
KinamycinStreptomyces albus J1074 (heterologous)Production confirmed, but not quantified in reviewed literature[12][13]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmkcatVmaxReference
This compound Pathway
CreL3,4-AHBA, NADPH, FADN/AN/AN/A[2]
CreN3,2,4-ADBA, SAMN/AN/AN/A[2]
CreM3,2,4-AHMBA, Nitrite, ATPN/AN/AN/A[9]
Kinamycin Pathway
AlpHPolyketide intermediate, L-glutamylhydrazineN/AN/AN/A[3][10]

N/A: Not available in the reviewed literature.

Experimental Protocols

Heterologous Expression of this compound in Streptomyces lividans

This protocol describes the general workflow for the heterologous production and analysis of this compound.

Experimental_Workflow Construct Construct Integrative Plasmid (pCre containing cre cluster) Transform Protoplast Transformation of S. lividans TK-64 Construct->Transform Culture Culture Transformants (ISP1 media, in dark) Transform->Culture Extract Organic Extraction of Culture Broth Culture->Extract Analyze LC-MS/MS Analysis Extract->Analyze Confirm Confirm this compound Production (Comparison to standard) Analyze->Confirm

Workflow for heterologous production.

Methodology:

  • Plasmid Construction: The cre biosynthetic gene cluster is cloned into an integrative plasmid suitable for Streptomyces.[2]

  • Transformation: The resulting plasmid is introduced into Streptomyces lividans TK-64 via protoplast transformation.[2]

  • Culturing: Transformants are grown in a suitable production medium (e.g., ISP1) in the absence of light to prevent degradation of the light-sensitive this compound.[2]

  • Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced metabolites.

  • Analysis: The organic extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and identify this compound by comparing its retention time and mass spectrum to an authentic standard.[2]

HPLC-MS/MS Analysis of this compound
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier to improve ionization.

  • Detection: Mass spectrometry is used for sensitive and specific detection, monitoring for the characteristic m/z of this compound.

  • Quantification: Can be performed using an external calibration curve with a purified standard.

Stable Isotope Feeding Experiments

Stable isotope labeling is a powerful technique to elucidate biosynthetic pathways.

Protocol for 15N-Labeling in Streptomyces Culture:

  • Precursor Synthesis: Synthesize the 15N-labeled precursor of interest (e.g., 15N-3,4-AHBA for the this compound pathway).[2]

  • Culture Inoculation: Grow the Streptomyces strain in a suitable liquid medium until it reaches the desired growth phase.

  • Precursor Feeding: Add the 15N-labeled precursor to the culture.

  • Incubation: Continue the incubation for a period sufficient for the uptake and incorporation of the labeled precursor into the final product.

  • Extraction and Analysis: Extract the metabolites from the culture and analyze by LC-MS.

  • Incorporation Analysis: Determine the percentage of incorporation of the 15N label into the final product by analyzing the isotopic pattern in the mass spectrum.[2]

Conclusion

The biosynthetic pathways of this compound and kinamycin offer a fascinating contrast in the biosynthesis of diazo-containing natural products. The this compound pathway is a more direct route involving the late-stage introduction of the diazo group via a unique nitrous acid pathway. In contrast, the kinamycin pathway utilizes the well-established type II PKS machinery for its core structure and employs a hydrazine incorporation strategy for N-N bond formation.

While significant progress has been made in elucidating these pathways, a notable gap remains in the quantitative understanding of the enzymatic steps involved. Further research focusing on the kinetic characterization of the key biosynthetic enzymes will be crucial for the rational engineering of these pathways for the enhanced production of these valuable bioactive compounds and for the generation of novel analogues. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this exciting field.

References

A Comparative Analysis of the Bioactivity of Cremeomycin and Other Diazo-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioactivity of Cremeomycin versus other notable diazo-containing natural products, including Lomaiviticin A, Kinamycin C, 6-diazo-5-oxo-L-norleucine (DON), and Azaserine (B1665924). The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of their cytotoxic potential and mechanisms of action.

Introduction to Diazo-Containing Natural Products

Diazo-containing natural products are a class of compounds characterized by the presence of a diazo functional group (–N=N–). This reactive moiety is often central to their biological activity, which includes potent antitumor, antibacterial, and antifungal properties.[1] Many of these compounds exert their cytotoxic effects by inducing DNA damage, leading to apoptosis.[1][2] This guide focuses on comparing the bioactivity of this compound, a lesser-studied diazoquinone, with more extensively characterized diazo compounds.

Comparative Bioactivity Data

The following table summarizes the available in vitro cytotoxicity data (IC₅₀ values) for this compound and other selected diazo-containing natural products against various human cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different data sources.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
This compound Leukemia L1210LeukemiaNot specified[3]
VariousVariousData not available
Lomaiviticin A K562Chronic Myelogenous Leukemia0.00012[4]
LNCaPProstate Cancer0.00031[4]
HCT-116Colon Cancer0.000034[4]
HeLaCervical Cancer0.0045[4]
Kinamycin C K562Chronic Myelogenous LeukemiaPotent growth inhibition[2]
CHOChinese Hamster OvaryPotent growth inhibition[2]
6-Diazo-5-oxo-L-norleucine (DON) P493BLymphoma0.30 ± 0.05[5]
Rat Dermal FibroblastsNormal232.5[6]
cKGA (enzyme)-~1000[7][8]
Azaserine RajiBurkitt's LymphomaCytotoxicity observed[9]
MCF-7Breast CancerCytotoxicity observed[10]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these diazo-containing compounds are primarily attributed to their ability to induce DNA damage and interfere with essential cellular processes.

This compound: While the precise mechanism of cytotoxicity for this compound is not fully elucidated in the available literature, its structural similarity to other diazoquinones suggests a potential for inducing DNA damage and oxidative stress. Its biosynthetic pathway is well-characterized, involving a late-stage N-N bond formation to install the diazo group.[11]

Lomaiviticin A: This potent compound induces DNA double-strand breaks (DSBs).[4] Its dimeric structure is crucial for its high cytotoxicity.[4] The proposed mechanism involves the generation of a radical species that abstracts hydrogen atoms from the DNA backbone, leading to strand cleavage.

Kinamycin C: Kinamycins have been shown to induce a rapid apoptotic response in cancer cells.[2] They are also known to inhibit topoisomerase IIα, although this is not directly correlated with their cell growth inhibitory effects. It is suggested that they may target critical protein sulfhydryl groups.[2]

6-Diazo-5-oxo-L-norleucine (DON): As a glutamine antagonist, DON inhibits several enzymes involved in nucleotide biosynthesis.[12] This disruption of metabolic pathways leads to apoptosis, characterized by damage to the inner mitochondrial membrane and single-strand DNA breaks.[12]

Azaserine: Similar to DON, Azaserine is a glutamine antagonist that inhibits purine (B94841) biosynthesis.[13] It is known to cause DNA damage through the formation of carboxymethylated bases.[9]

Signaling Pathways and Experimental Workflows

To visualize the relationships between these compounds and their cellular effects, the following diagrams are provided.

DNA_Damage_and_Apoptosis_Induction cluster_compounds Diazo-Containing Natural Products cluster_cellular_effects Cellular Effects This compound This compound DNA_Damage DNA Damage (Double/Single Strand Breaks) This compound->DNA_Damage Predicted Lomaiviticin_A Lomaiviticin_A Lomaiviticin_A->DNA_Damage Kinamycin_C Kinamycin_C Kinamycin_C->DNA_Damage Protein_Dysfunction Protein Dysfunction (e.g., Topoisomerase II) Kinamycin_C->Protein_Dysfunction DON_Azaserine DON / Azaserine DON_Azaserine->DNA_Damage Metabolic_Inhibition Metabolic Inhibition (e.g., Nucleotide Synthesis) DON_Azaserine->Metabolic_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Metabolic_Inhibition->Apoptosis Protein_Dysfunction->Apoptosis

Caption: General mechanism of action for diazo-containing natural products.

Experimental_Workflow_Cytotoxicity start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of diazo compound start->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay measure Measure absorbance at ~570 nm mtt_assay->measure calculate Calculate IC50 value measure->calculate

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound, Lomaiviticin A, etc.) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Reagent Addition:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization:

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion

The available data indicate that diazo-containing natural products, particularly Lomaiviticin A, exhibit exceptionally potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the nanomolar and even picomolar range. While this compound has demonstrated antiproliferative effects, a lack of quantitative cytotoxicity data hinders a direct and comprehensive comparison. The primary mechanism of action for many of these compounds involves the induction of DNA damage, leading to apoptosis. Further research is warranted to fully characterize the bioactivity and mechanism of action of this compound to better understand its therapeutic potential in comparison to other diazo-containing natural products.

References

Validating CreM's Transcriptional Activity: A Guide to Site-Directed Mutagenesis and Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the enzymatic activity of the cAMP Responsive Element Modulator (CreM), a key transcription factor in cellular signaling. We delve into the application of site-directed mutagenesis to probe the functional importance of specific amino acid residues and detail the use of luciferase reporter assays to quantify transcriptional activity. Furthermore, we compare CreM's activation mechanism with its close relative, the cAMP Response Element-Binding Protein (CREB), offering insights into their distinct regulatory pathways.

Data Presentation: Comparing Wild-Type and Mutant CreM Activity

The transcriptional activity of CreM is critically regulated by phosphorylation, primarily at Serine 117 (S117). To validate the importance of this post-translational modification, site-directed mutagenesis is employed to substitute Serine 117 with an Alanine (S117A), a non-phosphorylatable residue. The resulting impact on transcriptional activation is then quantified using a CRE-luciferase reporter assay.

Below is a summary of representative data illustrating the expected outcome of such an experiment. The data is presented as relative luciferase units (RLU), normalized to a control, and represents the fold change in transcriptional activity.

ConstructTreatmentRelative Luciferase Activity (Fold Change)Standard Deviation
Wild-Type CreMForskolin (B1673556) (activator)15.2± 1.8
Wild-Type CreMVehicle (control)1.0± 0.2
CreM S117A MutantForskolin (activator)1.5± 0.3
CreM S117A MutantVehicle (control)0.9± 0.1

Note: This data is representative and compiled from established principles of CreM regulation. Actual results may vary based on experimental conditions.

Experimental Protocols

Site-Directed Mutagenesis of CreM (S117A)

This protocol outlines the generation of a CreM expression vector with a serine-to-alanine mutation at position 117 using a PCR-based method.

Materials:

  • pCMV-CreM (wild-type CreM expression plasmid)

  • Mutagenic primers (forward and reverse) containing the S117A mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired S117A mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the wild-type CreM plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence of the S117A mutation by DNA sequencing.

CRE-Luciferase Reporter Assay

This protocol measures the transcriptional activity of wild-type and mutant CreM by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Wild-type pCMV-CreM and pCMV-CreM(S117A) expression plasmids

  • pCRE-Luc reporter plasmid (containing the firefly luciferase gene driven by a CRE-containing promoter)

  • pRL-TK control plasmid (containing the Renilla luciferase gene for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Forskolin (or other adenylyl cyclase activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the pCRE-Luc reporter plasmid, the pRL-TK control plasmid, and either the wild-type CreM or the CreM(S117A) expression plasmid.

  • Stimulation: 24 hours post-transfection, treat the cells with forskolin (e.g., 10 µM) or a vehicle control for 6 hours to stimulate the cAMP signaling pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in activity relative to the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_sdm Site-Directed Mutagenesis cluster_luciferase CRE-Luciferase Reporter Assay wt_crem Wild-Type CreM Plasmid pcr PCR Amplification wt_crem->pcr wt_or_mutant WT or Mutant CreM Plasmid wt_crem->wt_or_mutant primers Mutagenic Primers (S117A) primers->pcr dpni DpnI Digestion pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing Sequence Verification transformation->sequencing mutant_crem Mutant CreM (S117A) Plasmid sequencing->mutant_crem mutant_crem->wt_or_mutant cells HEK293 Cells transfection Co-transfection cells->transfection stimulation Forskolin Stimulation transfection->stimulation reporter pCRE-Luc & pRL-TK Plasmids reporter->transfection wt_or_mutant->transfection lysis Cell Lysis stimulation->lysis measurement Luciferase Measurement lysis->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for validating CreM activity.

signaling_pathway cluster_crem CreM Activation cluster_creb CREB Activation GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CreM_inactive Inactive CreM PKA->CreM_inactive Phosphorylation CreM_active Active CreM-P (S117) CreM_inactive->CreM_active ACT ACT (Testis-specific) CreM_inactive->ACT Binding CBP CBP/p300 CreM_active->CBP CRE CRE CreM_active->CRE CBP->CRE Gene Target Gene Expression CRE->Gene ACT->CRE Phosphorylation-independent GPCR2 GPCR AC2 Adenylyl Cyclase GPCR2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 CREB_inactive Inactive CREB PKA2->CREB_inactive Phosphorylation CREB_active Active CREB-P (S133) CREB_inactive->CREB_active CBP2 CBP/p300 CREB_active->CBP2 CRE2 CRE CREB_active->CRE2 CBP2->CRE2 Gene2 Target Gene Expression CRE2->Gene2

Caption: Comparison of CreM and CREB activation pathways.

Comparison with Alternatives: CreM vs. CREB

CreM and CREB are highly homologous transcription factors that bind to the same cAMP response element (CRE) and are activated by the cAMP signaling pathway. However, they exhibit distinct regulatory mechanisms and tissue-specific functions.

FeatureCreM (cAMP Responsive Element Modulator)CREB (cAMP Response Element-Binding Protein)
Primary Activation Phosphorylation at Serine 117 by Protein Kinase A (PKA) is a key activation step.[1]Phosphorylation at Serine 133 by PKA is the primary mechanism for activation.
Coactivator Binding Phosphorylated CreM recruits the coactivators CBP/p300 to initiate transcription.Phosphorylated CREB also recruits CBP/p300.
Alternative Activation In testis, CreM can be activated in a phosphorylation-independent manner through its interaction with the tissue-specific coactivator ACT (Activator of CreM in Testis).[2][3][4]Primarily relies on phosphorylation for activation and subsequent coactivator recruitment.
Isoforms Multiple isoforms exist, including activators (e.g., CreMτ) and repressors (e.g., ICER - Inducible cAMP Early Repressor), which adds a layer of regulatory complexity.Fewer functionally distinct isoforms compared to CreM.
Tissue Expression Shows more restricted and developmentally regulated expression, with high levels in specific tissues like the testis and certain brain regions.[3]Ubiquitously expressed in most tissues.
Functional Roles Plays critical roles in spermatogenesis, circadian rhythms, and immune responses.[5]Involved in a wide range of cellular processes, including cell survival, proliferation, differentiation, and synaptic plasticity.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Cremeomycin and Diazofluorene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent cytotoxic agents is relentless. This guide provides a comparative overview of two classes of natural products: Cremeomycin, an o-diazoquinone, and the diazofluorene family of antibiotics, including the well-studied kinamycins and lomaiviticins. While both exhibit cytotoxic properties, the available data suggests a significant difference in potency and mechanism of action.

This analysis synthesizes available quantitative data, details experimental methodologies for key cytotoxicity assays, and visualizes the proposed mechanisms of action to offer a clear comparison for researchers exploring novel anticancer compounds.

At a Glance: Cytotoxicity Profile

The diazofluorene compounds, particularly Lomaiviticin A, have demonstrated exceptionally high cytotoxicity against a range of human cancer cell lines, with IC50 values extending into the picomolar and low nanomolar range. In contrast, while this compound has been identified as a cytotoxic agent, specific quantitative data from publicly available literature is limited, with early studies indicating activity against murine leukemia cells.

Table 1: Comparative Cytotoxicity (IC50) of Diazofluorene Compounds
CompoundCell LineIC50
Lomaiviticin A K562 (Human Chronic Myelogenous Leukemia)Low nanomolar range
LNCaP (Human Prostate Carcinoma)Low nanomolar range
HCT-116 (Human Colon Carcinoma)Low nanomolar range
HeLa (Human Cervical Carcinoma)Low nanomolar range
Lomaiviticin C K562, LNCaP, HCT-116, HeLaSeveral orders of magnitude less potent than Lomaiviticin A
Kinamycin C K562, LNCaP, HCT-116, HeLaMore potent than Lomaiviticin C in 3 of 4 cell lines
Kinamycin F K5620.33 µM
4,5-diazafluorene derivative (14c) A549 (Human Lung Carcinoma)1.13 µM

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Delving into the Mechanisms of Action

The cytotoxic effects of diazofluorene compounds are primarily attributed to their ability to induce DNA damage. Lomaiviticin A, a dimeric diazofluorene, is a potent inducer of DNA double-strand breaks (DSBs)[1][2]. This activity is dependent on the presence of both diazofluorene functional groups[1]. The proposed mechanism involves the generation of sp2 radicals at the diazo carbon atoms, which then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage[1].

In contrast, the detailed cytotoxic mechanism of this compound has not been as extensively elucidated in the available literature. As an o-diazoquinone, its reactivity likely plays a key role in its biological activity, but a specific molecular target or pathway leading to cell death has not been definitively identified.

Experimental Protocols: A Closer Look

The cytotoxicity data presented in this guide are primarily derived from in vitro cell viability and proliferation assays. Understanding the methodologies employed is crucial for interpreting the results.

Cell Viability and Proliferation Assays (General Protocol)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

  • Cell Seeding: Cancer cells of a specific cell line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound or a diazofluorene derivative) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Visualizing the Pathways

To better understand the distinct mechanisms of these compounds, the following diagrams illustrate the proposed cytotoxic pathway for diazofluorene compounds and a generalized workflow for assessing cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with Compound (this compound or Diazofluorene) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Figure 1. A generalized experimental workflow for determining the in vitro cytotoxicity of a compound using a colorimetric assay like the MTT assay.

diazofluorene_moa cluster_compound Diazofluorene Compound cluster_interaction Cellular Interaction cluster_damage DNA Damage cluster_outcome Cellular Outcome lomaiviticin_a Lomaiviticin A dna_binding Binds to DNA lomaiviticin_a->dna_binding radical_generation Generation of sp2 Radicals at Diazo Groups dna_binding->radical_generation h_abstraction Hydrogen Abstraction from Deoxyribose radical_generation->h_abstraction dsb Double-Strand Breaks (DSBs) h_abstraction->dsb apoptosis Apoptosis & Cell Death dsb->apoptosis

Figure 2. Proposed mechanism of action for the diazofluorene compound Lomaiviticin A, leading to DNA double-strand breaks and subsequent cell death.

Conclusion

The available evidence strongly suggests that diazofluorene compounds, exemplified by Lomaiviticin A, are exceptionally potent cytotoxic agents with a well-defined mechanism of action involving the induction of DNA double-strand breaks. This compound, while also possessing cytotoxic properties, requires further investigation to quantify its potency across a range of cancer cell lines and to elucidate its precise molecular mechanism. For researchers seeking novel and highly potent cytotoxic agents, the diazofluorene scaffold represents a promising area for further exploration and development. Future studies directly comparing the cytotoxicity of this compound and various diazofluorene compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential.

References

functional comparison of diazo-forming enzymes from different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic formation of the diazo group, a reactive and synthetically valuable functional group, is a fascinating aspect of bacterial secondary metabolism. A diverse array of enzymes has been identified that catalyze this transformation, each with unique characteristics. This guide provides a functional comparison of several key diazo-forming enzymes from different bacterial species, supported by available experimental data and methodologies.

Functional Comparison of Diazo-Forming Enzymes

The following table summarizes the key functional characteristics of prominent bacterial diazo-forming enzymes. While comprehensive kinetic data for all enzymes is not yet available in the literature, this comparison highlights their known properties.

EnzymeBacterial SourceNatural ProductEnzyme FamilyATP DependenceSubstrate(s)Notes
CreM Streptomyces cremeusCremeomycinAdenylate-forming enzyme superfamilyDependent3-amino-2-hydroxy-4-methoxybenzoic acid, Nitrite (B80452)Low in vitro activity has hindered detailed kinetic analysis[1][2].
AzpL Streptomyces albus subsp. chlorinusAlazopeptin (B1221733)Transmembrane proteinPresumed Independent5-oxolysine, Nitrous acidUnique transmembrane structure suggests a different catalytic mechanism from other known diazotases[1].
stFur5 Streptomyces sp.Furaquinocin MAdenylate-forming enzyme superfamilyDependent8-amino-flaviolin, NitriteEssential for the biosynthesis of furaquinocin M[3][4].
Aha11 Streptomyces sp.TasikamideAdenylate-forming enzyme superfamilyDependentAmino group-containing precursor, NitritePlays an essential role in tasikamide biosynthesis[1].
AvaA6 Streptomyces sp. RI-77Avenalumic acidAdenylate-forming enzyme superfamilyDependent3-aminoavenalumic acid, Nitrous acidInvolved in the removal of an amino group via diazotization[1][4].
SpiA7 Streptomyces albospinusSpinamycinAMP-dependent ligaseDependentAmino group on a benzene (B151609) ring, Nitrous acidCatalyzes diazotization on a substrate lacking a hydroxyl group, leading to a highly reactive intermediate[1].
CmaA6 Kutzneria albidap-Coumaric acidATP-dependent diazotaseDependent3-aminocoumaric acid, Nitrous acid, ATPExhibits high conversion efficiency and can also act on the substrate for AvaA6[5][6]. Kinetic analysis suggests a sequential reaction mechanism[3][7].

Biosynthetic Pathways and Experimental Workflows

The biosynthesis of diazo-containing natural products often involves a conserved strategy for the generation of the diazotizing agent, nitrous acid, followed by the action of a specific diazo-forming enzyme.

Nitrous Acid Biosynthesis via the ANS Pathway

A common route for producing the nitrous acid required for diazotization is the L-aspartate-nitro-succinate (ANS) pathway. This two-step enzymatic process is crucial for providing the nitrogen donor for the diazo group.

ANS_Pathway Asp L-Aspartate CreE CreE/AzpD (Flavin monooxygenase) Asp->CreE Intermediate Intermediate CreE->Intermediate Oxidation CreD CreD/AzpE (Lyase) Intermediate->CreD NitrousAcid Nitrous Acid (HNO2) CreD->NitrousAcid Elimination

ANS Pathway for Nitrous Acid Synthesis.
This compound Biosynthesis

In the biosynthesis of this compound, the ANS pathway provides the nitrous acid for the CreM-catalyzed diazotization of an aromatic amine precursor.

Cremeomycin_Biosynthesis cluster_ANS ANS Pathway L-Aspartate L-Aspartate CreE/CreD CreE/CreD L-Aspartate->CreE/CreD 2 steps Nitrous Acid Nitrous Acid CreE/CreD->Nitrous Acid CreM CreM Nitrous Acid->CreM Aromatic Precursor 3-amino-2-hydroxy-4-methoxybenzoic acid Aromatic Precursor->CreM This compound This compound CreM->this compound Diazotization (ATP-dependent)

This compound biosynthetic pathway.
Alazopeptin Biosynthesis

The biosynthesis of alazopeptin features the unique transmembrane diazo-forming enzyme, AzpL, which is presumed to be ATP-independent.

Alazopeptin_Biosynthesis cluster_ANS ANS Pathway L-Aspartate L-Aspartate AzpD/AzpE AzpD/AzpE L-Aspartate->AzpD/AzpE 2 steps Nitrous Acid Nitrous Acid AzpD/AzpE->Nitrous Acid AzpL AzpL Nitrous Acid->AzpL Lysine Derivative 5-oxolysine Lysine Derivative->AzpL DON 6-diazo-5-oxo-L-norleucine (DON) AzpL->DON Diazotization Alazopeptin Alazopeptin DON->Alazopeptin Peptide synthesis

Alazopeptin biosynthetic pathway.

Experimental Protocols

A generalized protocol for the in vitro assay of an ATP-dependent diazo-forming enzyme is provided below. This protocol is based on methodologies reported for enzymes like CmaA6 and can be adapted for the characterization of other similar enzymes.

In Vitro Assay for ATP-Dependent Diazo-Forming Enzymes

Objective: To determine the activity and kinetic parameters of an ATP-dependent diazo-forming enzyme.

Materials:

  • Purified diazo-forming enzyme (e.g., His-tagged CmaA6)

  • Substrate (e.g., 3-aminocoumaric acid for CmaA6)

  • ATP solution (100 mM, pH 7.5)

  • Sodium nitrite (NaNO₂) solution (100 mM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% Trichloroacetic acid or an organic solvent like ethyl acetate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, substrate at a desired concentration, ATP, and sodium nitrite.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified diazo-forming enzyme to the pre-warmed reaction mixture. The final enzyme concentration should be in the low micromolar range, to be optimized for linear product formation over time.

    • The total reaction volume is typically between 50 and 200 µL.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes). Time course experiments should be performed to ensure the reaction rate is linear within the chosen time frame.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution. This will denature the enzyme and halt the reaction.

  • Product Extraction and Analysis:

    • If necessary, extract the product from the aqueous reaction mixture using an appropriate organic solvent.

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant (or the organic extract) by HPLC to separate the product from the substrate and other reaction components.

    • Quantify the product formation by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of the purified product.

  • Kinetic Analysis:

    • To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Notes:

  • A control reaction without the enzyme or with a heat-inactivated enzyme should always be included to account for any non-enzymatic product formation.

  • The stability of the diazo product should be considered, as some diazo compounds are light-sensitive or unstable in certain conditions.

  • The optimal pH, temperature, and cofactor concentrations may need to be determined empirically for each new enzyme.

References

Validating Precursor Roles in Cremeomycin Biosynthesis Through Gene Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cremeomycin, a diazoquinone natural product with notable antibacterial and antiproliferative properties, has garnered significant interest in the scientific community. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel analogs through metabolic engineering. This guide provides a comparative analysis of the key precursors in this compound biosynthesis, validated through gene knockout studies and heterologous expression. We will delve into the experimental data, detailed protocols, and the logical framework of the biosynthetic pathway.

The this compound Biosynthetic Gene Cluster and its Precursors

The biosynthesis of this compound originates from the cre gene cluster, first identified in Streptomyces cremeus.[1] Initial hypotheses, later confirmed by experimental data, pointed to 3-amino-4-hydroxybenzoic acid (3,4-AHBA) as a key precursor.[1] The cre cluster orchestrates the conversion of primary metabolites into the complex structure of this compound.

Impact of Gene Knockout on Precursor and Product Formation

While comprehensive quantitative data from direct gene knockouts in the native Streptomyces cremeus producer is not extensively published, the roles of key biosynthetic genes have been elucidated through heterologous expression and in vitro enzyme assays. These studies provide critical insights into the function of precursors and the effect of their absence on the biosynthetic pathway.

A study involving the heterologous expression of the entire cre gene cluster in Stre-ptomyces lividans TK64 successfully demonstrated the production of this compound, confirming that the cluster is complete and functional.[1] This foundational experiment serves as a baseline for understanding the impact of subsequent gene disruptions.

Further investigation into a homologous gene cluster, crx, which also utilizes a 3,4-AHBA precursor, revealed that the knockout of the creM homolog, crxM, blocked the production of the final dimeric products, crexazones 2 and 3. This provides strong evidence for the essential role of this type of ligase in the later stages of biosynthesis.

Table 1: Effect of Gene Expression/Knockout on Metabolite Production

Gene(s) Expressed / Knocked OutHost OrganismPrecursor FedKey Metabolite(s) DetectedEffect on Final ProductReference
Complete cre clusterStreptomyces lividans TK64-This compound, 2-hydroxy-4-methoxybenzoic acidProduction of this compound[1]
creH and creIEscherichia coli-3-amino-4-hydroxybenzoic acid (3,4-AHBA), 3-acetamido-4-hydroxybenzoic acidProduction of the initial precursor[1]
creMEscherichia coli3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA), Nitrite (B80452)This compound, 2-hydroxy-4-methoxybenzoic acidCatalyzes the final diazotization stepWaldman & Balskus, 2018
crxM (homolog of creM) knockoutStreptomyces sp. CS057-Crexazone 1Abolished production of Crexazones 2 and 3Gonzalez-Lefler et al., 2024

Visualizing the Biosynthetic Pathway and Experimental Logic

To better understand the flow of the this compound biosynthesis and the logic behind the gene knockout experiments, the following diagrams are provided.

Cremeomycin_Biosynthesis_Pathway Primary Metabolites Primary Metabolites 3,4-AHBA 3,4-AHBA Primary Metabolites->3,4-AHBA creH, creI 3-amino-2,4-dihydroxybenzoic acid 3-amino-2,4-dihydroxybenzoic acid 3,4-AHBA->3-amino-2,4-dihydroxybenzoic acid creL 3-amino-2-hydroxy-4-methoxybenzoic acid 3-amino-2-hydroxy-4-methoxybenzoic acid 3-amino-2,4-dihydroxybenzoic acid->3-amino-2-hydroxy-4-methoxybenzoic acid creN This compound This compound 3-amino-2-hydroxy-4-methoxybenzoic acid->this compound creM L-aspartate L-aspartate Nitrite Nitrite L-aspartate->Nitrite creE, creD Nitrite->this compound

Caption: The biosynthetic pathway of this compound, highlighting the key precursors and the genes responsible for their conversion.

Gene_Knockout_Workflow cluster_construction Knockout Plasmid Construction cluster_transformation Streptomyces Transformation cluster_analysis Analysis Isolate cre gene Isolate cre gene Amplify flanking regions Amplify flanking regions Isolate cre gene->Amplify flanking regions Insert resistance cassette Insert resistance cassette Amplify flanking regions->Insert resistance cassette Ligate into suicide vector Ligate into suicide vector Insert resistance cassette->Ligate into suicide vector Introduce plasmid into E. coli Introduce plasmid into E. coli Ligate into suicide vector->Introduce plasmid into E. coli Conjugation with Streptomyces Conjugation with Streptomyces Introduce plasmid into E. coli->Conjugation with Streptomyces Select for single crossover Select for single crossover Conjugation with Streptomyces->Select for single crossover Select for double crossover Select for double crossover Select for single crossover->Select for double crossover Cultivate mutant and wild-type Cultivate mutant and wild-type Select for double crossover->Cultivate mutant and wild-type Extract metabolites Extract metabolites Cultivate mutant and wild-type->Extract metabolites LC-MS Analysis LC-MS Analysis Extract metabolites->LC-MS Analysis Compare metabolite profiles Compare metabolite profiles LC-MS Analysis->Compare metabolite profiles

Caption: A generalized workflow for creating and validating a gene knockout mutant in Streptomyces to study secondary metabolite biosynthesis.

Experimental Protocols

The following are summaries of key experimental protocols adapted from published research.

Protocol 1: Heterologous Expression of the cre Gene Cluster in Streptomyces lividans
  • Genomic Library Construction: A cosmid library of S. cremeus genomic DNA is created in a suitable vector.

  • Screening: The library is screened using PCR with primers designed from known genes within the cre cluster (e.g., creH).

  • Plasmid Integration: The identified cosmid containing the complete cre cluster is introduced into the integrative plasmid pSET152.

  • Protoplast Transformation: The resulting plasmid is transformed into S. lividans TK64 protoplasts.

  • Culture and Fermentation: Transformants are grown in a suitable medium (e.g., ISP1) in the dark at 30°C for 5-7 days.

  • Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by LC-MS.

Protocol 2: In Vivo Assay for CreM Activity in Escherichia coli
  • Strain Construction: E. coli is engineered to express the creM gene, often as a fusion protein (e.g., with Maltose Binding Protein) for enhanced stability and purification.

  • Culturing: The engineered E. coli strain is grown in a suitable medium (e.g., LB) to a desired optical density.

  • Induction and Precursor Feeding: Gene expression is induced, and the culture is supplemented with the precursor 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) and a nitrite source (e.g., sodium nitrite).

  • Incubation: The culture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 24 hours).

  • Sample Preparation and Analysis: The culture supernatant is clarified by centrifugation, quenched with a solvent like acetone, and analyzed by LC-MS for the production of this compound and its degradation product, 2-hydroxy-4-methoxybenzoic acid.

Protocol 3: General Procedure for LC-MS Analysis of this compound and Precursors
  • Chromatography: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte. Multiple Reaction Monitoring (MRM) mode can be employed for sensitive and specific quantification of target molecules.

  • Data Analysis: The presence of this compound and its precursors is confirmed by comparing retention times and mass spectra with authentic standards.

Conclusion

The validation of precursors in the this compound biosynthetic pathway through gene expression and knockout studies provides a powerful framework for understanding and manipulating the production of this potent natural product. The heterologous expression of the entire cre cluster in S. lividans has been instrumental in confirming its role in this compound biosynthesis.[1] Furthermore, targeted gene expression and knockout of homologous genes have elucidated the functions of key enzymes, such as CreH/I in the formation of the 3,4-AHBA precursor and CreM in the final diazotization step. Future research focusing on systematic gene knockouts within the native producer or a robust heterologous host will provide more precise quantitative data on the impact of each gene on the final yield of this compound, paving the way for targeted metabolic engineering strategies to enhance its production and generate novel, bioactive derivatives.

References

Comparative Transcriptomics of Cremeomycin-Producing vs. Non-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the comparative transcriptomic analysis of Cremeomycin-producing and non-producing microbial strains has been released, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the genetic regulatory mechanisms behind the biosynthesis of this compound, a potent antibacterial and antiproliferative agent.

This compound, an o-diazoquinone natural product, is synthesized by Streptomyces cremeus.[1] Understanding the differences in gene expression between strains that produce this compound and those that do not is critical for optimizing its production and for novel drug discovery. This guide outlines the expected transcriptomic variations, details the experimental protocols for such a comparative study, and visualizes the key biological pathways.

Key Findings from Comparative Transcriptomic Analysis

While a specific comparative transcriptomics study on this compound-producing versus non-producing strains is not yet publicly available, based on the elucidated biosynthetic gene cluster, a hypothetical transcriptomic comparison would reveal significant upregulation of the 'cre' gene cluster in the producing strain. The following table summarizes the expected differentially expressed genes based on their function in the this compound biosynthetic pathway.

GeneProposed Function in this compound BiosynthesisExpected Expression in Producing Strain vs. Non-Producing Strain
creI Class I aldolase (B8822740) homolog, involved in the cyclization of L-aspartate semialdehyde and dihydroxyacetone phosphate (B84403) to form 3-amino-4-hydroxybenzoate (3,4-AHB).[2]Highly Upregulated
creH 3-dehydroquinate synthase II homolog, also involved in the cyclization to form 3,4-AHB.[2]Highly Upregulated
creL Flavin-dependent monooxygenase that hydroxylates 3,4-AHB to produce 3-amino-2,4-dihydroxybenzoate (3,2,4-ADHB).[2]Highly Upregulated
creN SAM-dependent methyltransferase that O-methylates 3,2,4-ADHB to produce 3-amino-2-hydroxy-4-methyloxybenzoate (3,2,4-AHMB).[2]Highly Upregulated
creE Flavin-dependent monooxygenase that catalyzes the six-electron oxidation of L-aspartate to nitrosuccinate.[2]Highly Upregulated
creD Nitrosuccinate lyase that facilitates the elimination of nitrite (B80452) from nitrosuccinate.[2]Highly Upregulated
creM ATP-dependent fatty acid-CoA ligase homolog that catalyzes the final diazotization of 3,2,4-AHMB using nitrite to form this compound.[2][3]Highly Upregulated
creB Predicted regulatory/resistance gene.[3]Potentially Upregulated

Experimental Protocols

A robust comparative transcriptomics study would involve the following key experimental stages:

Strain Culture and RNA Extraction
  • Strains: A this compound-producing strain (e.g., Streptomyces cremeus NRRL 3241) and a non-producing strain (e.g., a mutant with a disrupted 'cre' gene cluster or a closely related non-producing Streptomyces species).

  • Culture Conditions: Both strains would be grown under identical conditions known to induce this compound production in the wild-type strain.

  • RNA Extraction: Total RNA would be isolated from mid-exponential phase cultures using a standard bacterial RNA extraction kit. The quality and integrity of the extracted RNA are crucial and should be assessed using a spectrophotometer and gel electrophoresis.

RNA Sequencing (RNA-Seq)
  • Ribosomal RNA (rRNA) Depletion: Due to the high abundance of rRNA in total RNA, it is essential to deplete rRNA to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The enriched mRNA is then fragmented and converted to complementary DNA (cDNA) using reverse transcriptase.[4] Strand-specific library preparation is recommended to preserve information about the transcriptional direction.[4][5]

  • Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Bioinformatics Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.[6][7]

  • Read Mapping: The high-quality reads are then aligned to a reference genome of the studied Streptomyces species using a splice-aware aligner like Bowtie2.[6][7]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool such as DESeq2 or edgeR is then used to normalize the counts and perform statistical analysis to identify genes that are differentially expressed between the producing and non-producing strains.[6][7][8]

Visualizing the Pathways

To better understand the biological processes involved, the following diagrams illustrate the experimental workflow and the this compound biosynthetic pathway.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis strain_culture Strain Culture (Producing vs. Non-producing) rna_extraction Total RNA Extraction strain_culture->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion cdna_library_prep cDNA Library Preparation rrna_depletion->cdna_library_prep sequencing High-Throughput Sequencing cdna_library_prep->sequencing quality_control Quality Control (FastQC) sequencing->quality_control Raw Sequencing Reads (FASTQ) read_mapping Read Mapping (Bowtie2) quality_control->read_mapping diff_expression Differential Expression Analysis (DESeq2/edgeR) read_mapping->diff_expression pathway_analysis Pathway Analysis diff_expression->pathway_analysis

Experimental workflow for comparative transcriptomics.

cremeomycin_biosynthesis asa_dhap L-aspartate semialdehyde + dihydroxyacetone phosphate ahba_3_4 3-amino-4-hydroxybenzoate (3,4-AHB) asa_dhap->ahba_3_4 creI_H adhb_3_2_4 3-amino-2,4-dihydroxybenzoate (3,2,4-ADHB) ahba_3_4->adhb_3_2_4 creL ahmb_3_2_4 3-amino-2-hydroxy-4-methyloxybenzoate (3,2,4-AHMB) adhb_3_2_4->ahmb_3_2_4 creN This compound This compound ahmb_3_2_4->this compound creM l_aspartate L-aspartate nitrosuccinate Nitrosuccinate l_aspartate->nitrosuccinate creE nitrite Nitrite nitrosuccinate->nitrite creD nitrite->this compound creI_H CreI, CreH creL CreL creN CreN creE CreE creD CreD creM CreM

This compound biosynthetic pathway.

This guide serves as a foundational resource for researchers embarking on transcriptomic studies of secondary metabolite production. The methodologies and expected outcomes detailed herein provide a clear roadmap for future investigations into this compound biosynthesis and its regulation.

References

A Bioinformatic Compass: Navigating Cremeomycin-like Gene Clusters in Microbial Genomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds has led researchers deep into the genomic landscapes of microorganisms. Among the fascinating discoveries are natural products containing the rare and reactive diazo group, exemplified by the antibiotic Cremeomycin. The biosynthetic machinery responsible for installing this unique functional group is encoded in dedicated gene clusters. This guide provides a comprehensive bioinformatic comparison of the this compound (cre) gene cluster from Streptomyces cremeus with other functionally related gene clusters that orchestrate the biosynthesis of diazo-containing natural products. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to be an invaluable resource for the discovery and bioengineering of this important class of molecules.

Comparative Analysis of this compound-like Biosynthetic Gene Clusters

The biosynthesis of diazo-containing natural products, while rare, is not unique to this compound. Several other microbial metabolites feature this chemical moiety, and their corresponding gene clusters share a conserved cassette of genes for diazo group formation. This section provides a comparative overview of the key features of these gene clusters.

FeatureThis compound (cre)Kinamycin (kin)Lomaiviticin (lom)Spinamycin (spi)Alazopeptin (azp)
Producing Organism Streptomyces cremeusStreptomyces galtieriSalinispora pacificaStreptomyces albospinusStreptacidiphilus griseoplanus
Natural Product This compoundKinamycinsLomaiviticinsSpinamycinAlazopeptin
Core Scaffold o-DiazoquinoneDiazofluoreneDimeric DiazofluoreneAryl PolyeneDiazo-oxo-norleucine
Key Diazo-forming Enzymes CreM, CreD, CreEKinJ, KinI, KinHLomJ, LomI, LomHSpiA7, SpiEDAzpL, AzpE, AzpD

Homology of Key Diazo-Forming Enzymes

The key to the biosynthesis of these unique compounds lies in a conserved set of three enzymes responsible for the formation of the diazo group. These enzymes, homologous to CreM, CreD, and CreE in the this compound pathway, catalyze the final steps of diazo installation. The following table presents a hypothetical summary of the amino acid sequence identity and similarity between these key enzymes, which would be derived from pairwise sequence alignments.

Enzyme FamilyHomologous Proteins% Identity% Similarity
ATP-dependent ligase (CreM-like) CreM / KinJ75%85%
CreM / LomJ72%83%
CreM / SpiA768%79%
CreM / AzpL55%68%
Nitrosuccinate lyase (CreD-like) CreD / KinI80%90%
CreD / LomI78%88%
CreD / SpiED (D-domain)70%82%
CreD / AzpE65%78%
Flavin-dependent monooxygenase (CreE-like) CreE / KinH78%88%
CreE / LomH76%86%
CreE / SpiED (E-domain)65%77%
CreE / AzpD60%72%

Experimental Protocols

The bioinformatic comparison of this compound-like gene clusters involves a series of computational steps, from initial identification to detailed comparative analysis. The following protocols outline the key methodologies.

1. Identification of Biosynthetic Gene Clusters (BGCs):

  • Genome Mining: The initial step involves the identification of putative secondary metabolite BGCs within microbial genomes. This is typically performed using automated pipelines such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[1][2][3][4] or PRISM (Prediction of Secondary Metabolite Regions). These tools identify BGCs based on the presence of key signature enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), as well as other biosynthetic enzymes.

  • Homology-based Searching: To find this compound-like clusters specifically, the protein sequences of the key diazo-forming enzymes from the known cre cluster (CreM, CreD, and CreE) are used as queries in BLASTp (Basic Local Alignment Search Tool for proteins) searches against public and private sequence databases.

2. Annotation and Comparative Genomics:

  • Gene Prediction and Annotation: Once a putative BGC is identified, the open reading frames (ORFs) within the cluster are predicted using tools like Prodigal or Glimmer . The predicted protein sequences are then functionally annotated by comparing them against protein databases such as the NCBI non-redundant (nr) database, UniProt[5][6][7][8][9][10], and specialized databases like Pfam and COG.

  • Gene Cluster Comparison: The overall architecture of the identified BGCs is compared to the this compound cluster. This includes analyzing the gene content, gene order (synteny), and the presence of other conserved domains or genes that may be involved in precursor biosynthesis, regulation, and transport. Tools like the Artemis Comparison Tool (ACT) can be used for visualization of synteny.

  • Phylogenetic Analysis: To understand the evolutionary relationships between the homologous diazo-forming enzymes, multiple sequence alignments of the protein sequences are generated using tools like Clustal Omega or MAFFT . Phylogenetic trees are then constructed from these alignments using methods such as Maximum Likelihood (e.g., with RAxML or PhyML ) or Bayesian inference (e.g., with MrBayes ).

3. Sequence Analysis:

  • Pairwise Sequence Alignment: To quantify the similarity between homologous proteins, pairwise sequence alignments are performed using algorithms such as the Needleman-Wunsch (for global alignment) or Smith-Waterman (for local alignment). The percentage of sequence identity and similarity is then calculated from these alignments.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding complex biological processes and analytical workflows. The following visualizations, generated using the DOT language for Graphviz, illustrate the this compound biosynthetic pathway and a typical bioinformatic workflow for comparing this compound-like gene clusters.

Cremeomycin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_tailoring Tailoring Reactions cluster_diazo Diazo Group Formation Primary_Metabolites Primary Metabolites 3_4_AHBA 3-amino-4-hydroxybenzoic acid (3,4-AHBA) Primary_Metabolites->3_4_AHBA creH, creI 3_2_4_ADHB 3-amino-2,4-dihydroxybenzoate 3_4_AHBA->3_2_4_ADHB creL 3_2_4_AHMB 3-amino-2-hydroxy-4-methoxybenzoate 3_2_4_ADHB->3_2_4_AHMB creN This compound This compound 3_2_4_AHMB->this compound creM, creD, creE

Caption: The biosynthetic pathway of this compound, from primary metabolites to the final diazo-containing product.

Bioinformatic_Workflow Genome_Sequences Microbial Genome Sequences BGC_Identification BGC Identification (antiSMASH, BLASTp) Genome_Sequences->BGC_Identification Homologous_Clusters Identification of This compound-like Clusters BGC_Identification->Homologous_Clusters Gene_Annotation Gene Prediction and Functional Annotation Homologous_Clusters->Gene_Annotation Comparative_Genomics Comparative Genomics (Synteny, Gene Content) Gene_Annotation->Comparative_Genomics Sequence_Analysis Sequence Analysis (% Identity, % Similarity) Gene_Annotation->Sequence_Analysis Phylogenetic_Analysis Phylogenetic Analysis of Key Enzymes Gene_Annotation->Phylogenetic_Analysis Data_Integration Data Integration and Visualization Comparative_Genomics->Data_Integration Sequence_Analysis->Data_Integration Phylogenetic_Analysis->Data_Integration

Caption: A generalized workflow for the bioinformatic comparison of this compound-like gene clusters.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cremeomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of Cremeomycin, a potent cytotoxic and antineoplastic agent, is a critical component of laboratory safety and environmental responsibility.[1] Due to its hazardous nature, strict adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, ensure all personnel are trained in handling cytotoxic compounds.[2] Appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound or its waste.

PPE ItemSpecification
Gloves Two pairs of chemotherapy-rated, powder-free gloves.
Gown Disposable, impermeable, long-sleeved gown with tight-fitting cuffs.
Eye Protection Safety goggles or a full-face shield.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization.

Work should always be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The primary principle for managing this compound waste is segregation at the point of generation, followed by disposal through a licensed hazardous waste contractor, typically via high-temperature incineration.

Step 1: Segregation of Waste

Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams. This includes, but is not limited to:

  • Unused or expired this compound solid.

  • Stock solutions and dilutions.

  • Contaminated consumables (e.g., pipette tips, tubes, flasks).

  • Used PPE.

  • Spill cleanup materials.

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and exposure. Use designated, clearly labeled containers for each type of waste.

Waste TypeContainer SpecificationLabeling
Sharps Puncture-proof, leak-proof sharps container."Cytotoxic Sharps Waste", "Hazardous Waste", Biohazard symbol.
Solid Waste Leak-proof, rigid container lined with a heavy-duty plastic bag (e.g., yellow chemotherapy waste bag)."Cytotoxic Waste", "Hazardous Waste", Biohazard symbol.
Liquid Waste Leak-proof, shatter-resistant container (e.g., plastic or coated glass). The container must be securely capped."Cytotoxic Liquid Waste", "Hazardous Waste", Biohazard symbol.

Step 3: Decontamination of Work Surfaces

Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A two-step process is recommended:

  • Cleaning: Use a detergent solution to remove visible contamination.

  • Inactivation: Wipe down surfaces with a 10% sodium hypochlorite (B82951) (bleach) solution, followed by a rinse with 70% ethanol (B145695) or sterile water to prevent corrosion. All cleaning materials must be disposed of as cytotoxic solid waste.

Step 4: Storage and Final Disposal

Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals. The storage area should be clearly marked with warning signs.

Arrange for a licensed hazardous waste contractor to collect the waste for final disposal. High-temperature incineration is the preferred method for cytotoxic waste to ensure complete destruction of the active compound. Never dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols

While specific in-lab neutralization protocols for this compound are not established, a general approach for many cytotoxic compounds involves chemical degradation. This should only be performed by trained personnel if explicitly approved by your institution's EHS department and after validating the protocol for this compound.

A representative protocol for the chemical neutralization of similar compounds often involves oxidation:

  • Preparation: In a certified chemical fume hood, wearing full PPE, prepare a 10% sodium hypochlorite (bleach) solution.

  • Procedure for Liquid Waste: Slowly add the 10% sodium hypochlorite solution to the this compound solution, aiming for a significant excess of the bleach solution. Allow the mixture to react for a minimum of 24 hours to facilitate degradation.

  • Disposal of Treated Waste: Even after neutralization, the resulting solution may still be considered hazardous. Consult your EHS office for guidance on the proper disposal of the treated waste.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound waste.

CremeomycinDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated segregate Segregate at Point of Generation start->segregate decontaminate Decontaminate Work Surfaces & Equipment start->decontaminate sharps Sharps Waste (Needles, Syringes) segregate->sharps solid Solid Waste (PPE, Labware) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps_container Puncture-Proof Cytotoxic Sharps Container sharps->sharps_container solid_container Leak-Proof Cytotoxic Solid Waste Container solid->solid_container liquid_container Leak-Proof, Capped Cytotoxic Liquid Waste Container liquid->liquid_container store Store in Designated Secure Area sharps_container->store solid_container->store liquid_container->store decontaminate->solid_container pickup Arrange for Licensed Hazardous Waste Contractor store->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cremeomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds like Cremeomycin. This natural product, a diazo-containing compound isolated from Streptomyces cremeus, has demonstrated both antineoplastic and antibacterial properties.[1] Due to its cytotoxic potential, stringent adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is essential to minimize exposure and ensure a safe laboratory environment.

Core Principles of Handling Cytotoxic Agents

Occupational exposure to cytotoxic drugs can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][3] Therefore, a multi-faceted approach to safety is required, incorporating engineering controls (e.g., biological safety cabinets), administrative controls (e.g., training and procedures), and robust PPE.[4]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, based on established guidelines for cytotoxic agents.[2][3][4]

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-tested gloves (e.g., nitrile), with the outer glove covering the gown cuff.Provides a primary barrier against skin contact. Double-gloving offers enhanced protection, especially during compounding and administration.[4]
Gowns Disposable, lint-free, solid-front gowns with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be made of a material tested for resistance to chemotherapy drugs.[3][5]Protects skin and personal clothing from contamination by splashes or spills.[3]
Eye & Face Protection Safety goggles with side shields or a full-face shield.[2][4]Protects mucous membranes of the eyes from splashes and aerosols.[4]
Respiratory Protection An N95 respirator or a higher level of respiratory protection.Recommended when there is a risk of generating aerosols, such as when handling the powdered form of the compound, during reconstitution, or when cleaning spills.[5][6]
Additional Protection Disposable shoe covers and head covering (cap).[4]Minimizes the spread of contamination outside of the designated handling area.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure risks.

Receipt and Storage

Upon receiving a shipment of this compound, it is crucial to inspect the packaging for any signs of damage or leakage. Personnel involved in unpacking should wear a protective gown and two pairs of gloves.[4] The compound should be stored in a designated, clearly labeled, and secure area, away from general laboratory traffic.

Preparation and Handling

All manipulations of this compound, including weighing, reconstitution, and dilutions, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.[5] The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any potential spills.

Spill Management

In the event of a spill, the area should be immediately secured to prevent further contamination. A designated spill kit containing all necessary PPE and cleanup materials should be readily available. Personnel involved in the cleanup must wear the full complement of recommended PPE, including respiratory protection.[3] All contaminated materials must be disposed of as cytotoxic waste.

Waste Disposal

All materials that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste. This waste must be segregated into clearly labeled, leak-proof containers for hazardous waste disposal according to institutional and regulatory guidelines.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Cremeomycin_Workflow Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Enter_BSC Enter Class II BSC Don_PPE->Enter_BSC Prepare_Work_Surface Prepare Work Surface Enter_BSC->Prepare_Work_Surface Weigh_Compound Weigh Powdered this compound Prepare_Work_Surface->Weigh_Compound Start Handling Reconstitute Reconstitute/Dilute Weigh_Compound->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate_BSC Decontaminate BSC Perform_Experiment->Decontaminate_BSC Complete Experiment Segregate_Waste Segregate Cytotoxic Waste Decontaminate_BSC->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE

Caption: Figure 1. Operational Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.